molecular formula C13H11ClN2O2 B1268446 N-(2-Amino-4-chlorophenyl)anthranilic acid CAS No. 67990-66-3

N-(2-Amino-4-chlorophenyl)anthranilic acid

Cat. No.: B1268446
CAS No.: 67990-66-3
M. Wt: 262.69 g/mol
InChI Key: HMVPMZFEYCGSTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Amino-4-chlorophenyl)anthranilic acid is a useful research compound. Its molecular formula is C13H11ClN2O2 and its molecular weight is 262.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-amino-4-chloroanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c14-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)13(17)18/h1-7,16H,15H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVPMZFEYCGSTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346259
Record name N-(2-Amino-4-chlorophenyl)anthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67990-66-3
Record name N-(2-Amino-4-chlorophenyl)anthranilic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67990-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Amino-4-chlorophenyl)anthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-(2-Amino-4-chlorophenyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Amino-4-chlorophenyl)anthranilic acid is a fine chemical and a key intermediate in the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via the Ullmann condensation, and an exploration of its potential biological significance, particularly in the context of cyclooxygenase (COX) inhibition. Furthermore, this document elucidates the relevant signaling pathways and presents quantitative data for its derivatives, offering a valuable resource for researchers in medicinal chemistry and drug development.

Chemical and Physical Properties

This compound, with the IUPAC name 2-(2-amino-4-chloroanilino)benzoic acid, is a derivative of anthranilic acid. It serves as a crucial building block in organic synthesis, most notably in the production of the atypical antipsychotic drug, clozapine.[1][2]

Table 1: Chemical Identifiers and Properties

PropertyValueReference(s)
IUPAC Name 2-(2-amino-4-chloroanilino)benzoic acid[3]
Synonyms This compound[3]
CAS Number 67990-66-3[3]
Molecular Formula C₁₃H₁₁ClN₂O₂[3]
Molecular Weight 262.69 g/mol [3]
Melting Point 191 °C (decomposes)[4]
Appearance Not Available[5]
Density 1.441 g/cm³[5]
Boiling Point 442.4 °C at 760 mmHg[5]
Flash Point 221.4 °C[5]
Refractive Index 1.716[5]
Storage Temperature 2-8°C (protect from light)[6]

Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data

Spectrum TypeKey Peaks/SignalsReference(s)
¹H NMR (DMSO-d₆) δ 6.692-7.353 (m, 9H, Ar-H), 7.961 (s, 1H, N-H), 9.639 (s, 1H, -COOH)[7]
¹³C NMR Data available in spectral databases.
Infrared (IR) 3300-2600 cm⁻¹ (-OH), 3280-3110 cm⁻¹ (-NH-), 1710-1678 cm⁻¹ (C=O)[7]
Mass Spectrometry Molecular Ion Peak (m/z): 262[3]

Synthesis of this compound

The primary method for the synthesis of N-aryl anthranilic acids is the Ullmann condensation.[7][8][9] This reaction involves the copper-catalyzed coupling of a 2-halobenzoic acid with an aniline derivative.[7]

Experimental Protocol: Ullmann Condensation

This protocol is a representative method based on general procedures for the synthesis of N-aryl anthranilic acids.[7]

Reactants:

  • o-Chlorobenzoic acid (1 mole)

  • 4-Chloro-1,2-phenylenediamine (1.2 moles)

  • Cupric oxide (catalyst)

  • Anhydrous potassium carbonate

  • Ethanol (95%) for recrystallization

  • Dilute hydrochloric acid

Procedure:

  • A mixture of o-chlorobenzoic acid, 4-chloro-1,2-phenylenediamine, cupric oxide, and anhydrous potassium carbonate is taken in a round-bottom flask.

  • The mixture is heated under reflux for approximately 7 hours.

  • After the reaction is complete, the resulting solid is suspended in water.

  • The title compound is precipitated using dilute hydrochloric acid.

  • The precipitate is filtered, dried, and recrystallized from 95% ethanol.

Workflow Diagram:

G A o-Chlorobenzoic Acid + 4-Chloro-1,2-phenylenediamine B Add Cupric Oxide (catalyst) and Anhydrous K2CO3 A->B C Reflux for 7 hours B->C D Suspend solid in water C->D E Precipitate with dilute HCl D->E F Filter and dry the product E->F G Recrystallize from Ethanol F->G H This compound G->H

Caption: Ullmann Condensation Workflow for Synthesis.

Biological Activity and Mechanism of Action

While direct biological activity data for this compound is limited in publicly available literature, the broader class of anthranilic acid derivatives is known for its anti-inflammatory properties.[10][11][12] Many of these compounds, including the commercial drug mefenamic acid, act as inhibitors of cyclooxygenase (COX) enzymes. A study on N-benzoyl derivatives of this compound has indicated that these compounds exhibit analgesic activity, with docking studies suggesting an interaction with the COX-2 receptor.

The COX enzymes (COX-1 and COX-2) are central to the inflammatory process as they catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[13][14] COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is induced by inflammatory stimuli.[15] Therefore, selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.

Given the evidence from its derivatives, it is plausible that this compound may also exhibit inhibitory activity towards COX enzymes, particularly COX-2.

Quantitative Data for Derivatives

As of the latest literature search, specific IC₅₀ or Kᵢ values for this compound against COX-1 or COX-2 are not available. However, data for some of its derivatives have been reported.

Table 3: In Vitro COX-2 Selectivity of Anthranilic Acid Derivatives

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)Reference(s)
JS-3 24.54.415.56[10][16]
JS-4 594.313.70[10][16]
Note: JS-3 and JS-4 are novel synthesized anthranilic acid derivatives evaluated for anti-inflammatory activity.[10]

Signaling Pathways

The likely biological target of this compound and its derivatives is the cyclooxygenase pathway, which is a critical component of the inflammatory response.

Prostaglandin Synthesis Pathway

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A₂.[17] Arachidonic acid is then converted by COX-1 or COX-2 into the unstable intermediate Prostaglandin H₂ (PGH₂).[14][15][17] PGH₂ is subsequently converted into various prostaglandins, including PGE₂, by specific synthases.[14][15] These prostaglandins then bind to their respective G-protein coupled receptors on target cells to elicit a physiological response.[18]

Diagram of the Prostaglandin Synthesis Pathway:

G cluster_0 Enzymatic Conversions A Membrane Phospholipids Phospholipase A2 Phospholipase A2 A->Phospholipase A2 B Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 B->COX-1 / COX-2 C Prostaglandin G2 (PGG2) Peroxidase Peroxidase C->Peroxidase D Prostaglandin H2 (PGH2) Prostaglandin Synthases Prostaglandin Synthases D->Prostaglandin Synthases E Prostaglandins (PGE2, PGD2, etc.) Phospholipase A2->B COX-1 / COX-2->C Peroxidase->D Prostaglandin Synthases->E

Caption: Prostaglandin Synthesis Pathway.

Conclusion

This compound is a valuable synthetic intermediate with potential biological activity. Its synthesis is readily achievable through established methods like the Ullmann condensation. While direct quantitative data on its biological targets are yet to be fully elucidated, the activity of its derivatives strongly suggests that it may function as a cyclooxygenase inhibitor, warranting further investigation for its potential as an anti-inflammatory agent. This guide provides a foundational understanding for researchers and professionals working with this compound, from its fundamental properties to its potential therapeutic applications.

References

An In-depth Technical Guide to the Chemical Properties of N-(2-Amino-4-chlorophenyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Amino-4-chlorophenyl)anthranilic acid is a chemical compound of significant interest in synthetic organic chemistry, primarily recognized as a key intermediate in the synthesis of various heterocyclic compounds, including pharmaceuticals. Its bifunctional nature, possessing both amino and carboxylic acid moieties on a diphenylamine scaffold, makes it a versatile building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization, tailored for professionals in research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in chemical synthesis.

PropertyValueReference
IUPAC Name 2-[(2-Amino-4-chlorophenyl)amino]benzoic acid[1]
CAS Number 67990-66-3[2][3]
Molecular Formula C₁₃H₁₁ClN₂O₂[2]
Molecular Weight 262.69 g/mol [2]
Melting Point 191 °C (decomposes)[2][4]
Boiling Point 442.4 °C at 760 mmHg (Predicted)[2]
Density 1.441 g/cm³ (Predicted)[2]
Solubility Information not readily available.[2]
pKa 3.60 ± 0.36 (Predicted)[2]
Appearance Not specified, likely a solid.
InChI Key HMVPMZFEYCGSTC-UHFFFAOYSA-N[4]
SMILES Nc1cc(Cl)ccc1Nc2ccccc2C(O)=O[4]

Synthesis and Purification

The primary synthetic route to this compound and related N-phenylanthranilic acids is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl amine with an aryl halide.

Experimental Protocol: Ullmann Condensation Synthesis

This protocol is a generalized procedure based on the principles of the Ullmann condensation for the synthesis of N-phenylanthranilic acid derivatives.

Materials:

  • 2-chlorobenzoic acid

  • 2-amino-4-chloroaniline

  • Potassium carbonate (K₂CO₃)

  • Copper (I) iodide (CuI) or other copper catalyst

  • High-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid, 2-amino-4-chloroaniline, and potassium carbonate in a suitable high-boiling point solvent.

  • Add a catalytic amount of copper(I) iodide to the mixture.

  • Heat the reaction mixture to reflux with vigorous stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water to remove any inorganic salts.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Synthesis_Workflow Reactants 2-chlorobenzoic acid + 2-amino-4-chloroaniline + K2CO3 + CuI catalyst Reaction Ullmann Condensation (Reflux in DMF/DMSO) Reactants->Reaction Workup Acidification (HCl) & Filtration Reaction->Workup Purification Recrystallization (Ethanol) Workup->Purification Product N-(2-Amino-4-chlorophenyl) anthranilic acid Purification->Product

Caption: Generalized workflow for the synthesis of this compound.

Analytical Characterization

A combination of spectroscopic techniques is typically employed to confirm the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, as well as signals for the amine and carboxylic acid protons. The integration and splitting patterns of these signals provide valuable information about the molecular structure.

  • ¹³C NMR: The carbon NMR spectrum will display resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid and the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

  • N-H stretching vibrations for the primary and secondary amines.

  • O-H stretching of the carboxylic acid.

  • C=O stretching of the carboxylic acid.

  • C-N and C-Cl stretching vibrations.

  • Aromatic C-H and C=C stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its identity. The molecular ion peak [M]⁺ would be expected at m/z 262.69.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Confirmation Structural Elucidation & Purity Assessment NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Workflow for the analytical characterization of the synthesized compound.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the direct biological activity and specific signaling pathway interactions of this compound itself. Its primary significance in the life sciences lies in its role as a precursor for pharmacologically active molecules.

Derivatives of anthranilic acid are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[5][6][7] For instance, N-phenylanthranilic acid is the core structure of fenamic acid non-steroidal anti-inflammatory drugs (NSAIDs).

The most notable application of this compound is as an intermediate in the synthesis of clozapine , an atypical antipsychotic medication used in the treatment of schizophrenia. The synthesis of clozapine involves the cyclization of an N-methylpiperazide derivative of this compound.[8]

Biological_Relevance Main_Compound N-(2-Amino-4-chlorophenyl) anthranilic acid Intermediate Synthetic Intermediate Main_Compound->Intermediate Derivatives Other Anthranilic Acid Derivatives Main_Compound->Derivatives Clozapine Clozapine (Atypical Antipsychotic) Intermediate->Clozapine Activities Anti-inflammatory, Analgesic, Antimicrobial, Anticancer Derivatives->Activities

Caption: Biological relevance of this compound and its derivatives.

Conclusion

This compound is a valuable synthetic intermediate with well-defined chemical and physical properties. While information on its direct biological activity is scarce, its role in the synthesis of important pharmaceuticals like clozapine underscores its importance in drug development. The experimental protocols and analytical methods outlined in this guide provide a foundation for researchers and scientists working with this compound. Further investigation into the potential biological activities of this specific molecule and its novel derivatives may unveil new therapeutic opportunities.

References

An In-depth Technical Guide to N-(2-Amino-4-chlorophenyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and potential biological activities of N-(2-Amino-4-chlorophenyl)anthranilic acid. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Molecular Structure and Chemical Properties

This compound is an aromatic compound belonging to the class of anthranilic acid derivatives. Its structure consists of an anthranilic acid moiety linked via a secondary amine to a 2-amino-4-chlorophenyl group.

Chemical Identifiers and Properties:

PropertyValueSource
IUPAC Name 2-(2-amino-4-chloroanilino)benzoic acid[1]
CAS Number 67990-66-3[2][3][4]
Molecular Formula C₁₃H₁₁ClN₂O₂[1][2][3]
Molecular Weight 262.69 g/mol [1][2][4]
InChI Key HMVPMZFEYCGSTC-UHFFFAOYSA-N[4]
SMILES String Nc1cc(Cl)ccc1Nc2ccccc2C(O)=O[4]
Appearance Not explicitly stated, typically a solid
Melting Point 191 °C (decomposes)[2][3][4]
Boiling Point 442.4 °C at 760 mmHg[2][5]
Density 1.441 g/cm³[2][5]
Flash Point 221.4 °C[2][5]
pKa 3.60 ± 0.36 (Predicted)[2]
XLogP3 4.0[5]
Hydrogen Bond Donor Count 3[5]
Hydrogen Bond Acceptor Count 4[5]
Rotatable Bond Count 3[5]

Spectroscopic Data:

Spectroscopic data for this compound is available in public databases.[1] This includes:

  • ¹H NMR and ¹³C NMR Spectra: Data is available in NMRShiftDB and through various chemical suppliers.[1]

  • Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center provides mass spectral data, with major peaks observed at m/z 209, 244, and 262.[1]

  • Infrared (IR) Spectroscopy: FTIR spectra, typically obtained using a KBr wafer, are also available.[1]

  • Raman Spectroscopy: Raman spectral data has been documented.[1]

Synthesis Protocols

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, notably clozapine.[6] The following outlines a general synthetic approach.

General Synthesis Workflow:

Synthesis_Workflow Reactant1 Anthranilic Acid Intermediate 2-[(4-Chloro-2-nitrophenyl)amino]benzoic acid Reactant1->Intermediate Ullmann Condensation Reactant2 2,5-Dichloronitrobenzene Reactant2->Intermediate Product This compound Intermediate->Product Reduction of nitro group

Caption: General synthetic route for this compound.

Experimental Protocol: Ullmann Condensation and Reduction

This protocol is a generalized procedure based on common synthetic routes for diarylamines.

  • Ullmann Condensation:

    • In a round-bottom flask, combine anthranilic acid, 2,5-dichloronitrobenzene, a copper catalyst (e.g., copper(I) iodide or copper powder), and a base (e.g., potassium carbonate).

    • Add a high-boiling point solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 120 to 180 °C for several hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the mixture, dilute with water, and acidify to precipitate the intermediate product, 2-[(4-Chloro-2-nitrophenyl)amino]-benzoic acid.

    • Filter, wash, and dry the crude product. Purification can be achieved by recrystallization.

  • Reduction of the Nitro Group:

    • Suspend the intermediate product in a suitable solvent, such as ethanol or acetic acid.

    • Add a reducing agent. Common reagents for nitro group reduction include tin(II) chloride in hydrochloric acid, iron powder in acetic acid, or catalytic hydrogenation (e.g., H₂ with a palladium-on-carbon catalyst).

    • Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

    • After the reaction, neutralize the mixture and extract the product with an organic solvent.

    • Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and evaporate the solvent to yield this compound.

    • Further purification can be performed by recrystallization or column chromatography.

Biological Activity and Signaling Pathways

While specific biological activities of this compound are not extensively documented, derivatives of anthranilic acid are known to possess a range of pharmacological properties.

Analgesic and Anti-inflammatory Activity:

Derivatives of this compound have been investigated for their analgesic properties. The proposed mechanism of action involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme.

COX-2 Signaling Pathway:

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Molecule N-(2-Amino-4-chlorophenyl) anthranilic acid derivative Molecule->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by anthranilic acid derivatives.

Antimicrobial and Antioxidant Potential:

Anthranilic acid sulfonamide analogs have demonstrated antifungal activity against C. albicans and some antioxidant properties.[7] While not the exact molecule, this suggests that this compound could be a scaffold for developing agents with similar activities.

Role in Neuropsychiatry:

Anthranilic acid is a metabolite in the kynurenine pathway, which is involved in tryptophan metabolism.[8] Imbalances in this pathway and elevated levels of anthranilic acid have been linked to schizophrenia, suggesting a potential role in neurotransmission.[8]

Kynurenine Pathway Overview:

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Anthranilic_Acid Anthranilic Acid Kynurenine->Anthranilic_Acid Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid Quinolinic_Acid Quinolinic Acid (Neurotoxic) Kynurenine->Quinolinic_Acid

Caption: Simplified overview of the Kynurenine pathway showing the formation of Anthranilic Acid.

Applications in Drug Development

The primary documented application of this compound is as a precursor in the synthesis of clozapine, an atypical antipsychotic medication.[6] Its structural similarity to other biologically active anthranilic acid derivatives suggests its potential as a scaffold for the development of new therapeutic agents with analgesic, anti-inflammatory, antimicrobial, or neuroactive properties. Further structure-activity relationship (SAR) studies could lead to the discovery of novel drug candidates.[9]

References

N-(2-Amino-4-chlorophenyl)anthranilic acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 67990-66-3

Molecular Formula: C₁₃H₁₁ClN₂O₂

Molecular Weight: 262.69 g/mol

Introduction

N-(2-Amino-4-chlorophenyl)anthranilic acid is a synthetic organic compound belonging to the family of anthranilic acid derivatives. While the biological activity of the core molecule itself is not extensively documented in publicly available literature, its significance lies primarily in its role as a key intermediate in the synthesis of pharmacologically active molecules. Notably, it is a precursor in the synthesis of derivatives with demonstrated analgesic, antifungal, and cytotoxic properties. This technical guide provides an in-depth overview of its chemical properties, synthesis, and the biological activities of its derivatives, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Melting Point191 °C (decomposes)[1][2]
Boiling Point442.4 °C at 760 mmHg (Predicted)[1][2]
Density1.441 g/cm³ (Predicted)[1][2]
pKa3.60 ± 0.36 (Predicted)[1][2]
AppearanceNot Available[1][2]
SolubilityInsoluble (7.9E-3 g/L at 25 °C)

Synthesis

General Experimental Workflow for Ullmann Condensation

The following diagram illustrates a generalized workflow for the synthesis of N-phenylanthranilic acid derivatives, which would be applicable for the synthesis of the title compound.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 2-halobenzoic_acid 2-Halobenzoic Acid Derivative catalyst Copper Catalyst (e.g., CuO, CuI) aniline_derivative Aniline Derivative base Base (e.g., K2CO3) catalyst->base solvent High-boiling Solvent (e.g., DMF, Nitrobenzene) base->solvent temperature Elevated Temperature solvent->temperature extraction Acid-Base Extraction temperature->extraction recrystallization Recrystallization extraction->recrystallization product N-Phenylanthranilic Acid Derivative recrystallization->product

Caption: Generalized workflow for the Ullmann condensation synthesis of N-phenylanthranilic acids.

Role as a Synthetic Intermediate: Synthesis of Clozapine

A significant application of derivatives of this compound is in the synthesis of the atypical antipsychotic drug, Clozapine. A German patent (DE4341987C1) describes a process for the preparation of Clozapine starting from this compound N-methylpiperazide.

Experimental Protocol: Cyclodehydration to Clozapine

The following protocol is adapted from the aforementioned patent for the cyclodehydration step.

Materials:

  • This compound N-methylpiperazide

  • Phosphorus oxychloride (POCl₃)

  • Water

Procedure:

  • Slowly add 36.2 g of this compound N-methylpiperazide to 170 ml of phosphorus oxychloride.

  • Over a period of 20 minutes, add 10 ml of water dropwise. The internal temperature will rise to approximately 70°C.

  • Allow the reaction to proceed at 70°C for 7 hours.

  • Work up the reaction mixture as described in the patent to isolate the Clozapine product.

The reported yield for this reaction is 23.9 g, which corresponds to 70.3% of the theoretical yield.[3]

Experimental Workflow: Clozapine Synthesis

The diagram below illustrates the key step in the synthesis of Clozapine from the N-methylpiperazide derivative.

G start This compound N-methylpiperazide reagents POCl3, H2O start->reagents Cyclodehydration conditions 70°C, 7 hours reagents->conditions product Clozapine conditions->product

Caption: Key step in the synthesis of Clozapine from a derivative of this compound.

Biological Activities of Derivatives

Derivatives of this compound have been investigated for various biological activities.

Analgesic Activity

A study on N-benzoyl-N'-(2-amino-4-chlorophenyl)anthranilic acid and its derivatives has demonstrated their potential as analgesic agents. Molecular docking studies suggest that these compounds target the cyclooxygenase-2 (COX-2) receptor. The analgesic activity, as determined by the writhing test in mice, showed that the synthesized compounds had a better analgesic effect (lower ED₅₀) than mefenamic acid.

A quantitative structure-activity relationship (QSAR) was established, linking the lipophilic parameter (ClogP) to the analgesic activity (Log 1/ED₅₀).

QSAR Equation: Log 1/ED₅₀ = -2.4 * ClogP + 2.906 (n=4; r= 0.953; r²= 0.908; sig=0.047; SE= 0.140; F= 19.656)

The analgesic and anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs), a class to which derivatives of anthranilic acid belong, are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. The following diagram depicts the general pathway of prostaglandin synthesis and its inhibition.

G membrane_phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane_phospholipids->arachidonic_acid Phospholipase A2 cox2 COX-2 arachidonic_acid->cox2 prostaglandins Prostaglandins inflammation_pain Inflammation & Pain prostaglandins->inflammation_pain cox2->prostaglandins nsaids N-benzoyl-N'-(2-amino-4-chlorophenyl) anthranilic acid derivatives nsaids->cox2 Inhibition

Caption: Inferred mechanism of action for analgesic derivatives via COX-2 inhibition.

Antifungal Activity

4-Substituted benzenesulfonamides of anthranilic acid have been shown to exhibit selective antifungal activity against Candida albicans.[4]

CompoundSubstituent (X)% Inhibition against C. albicans at 4 µg/mL
5 NO₂25-50
6 OCH₃25-50
7 CH₃25-50
8 Cl25-50

Data extracted from Prachayasittikul et al.[4]

The following is a general protocol for the agar dilution method used to assess antifungal activity.

Materials:

  • Test compounds

  • DMSO (solvent)

  • Müller Hinton (MH) broth

  • Candida albicans ATCC 90028

  • Agar plates

Procedure:

  • Dissolve the test compounds in DMSO.

  • Mix the compound solutions individually with MH broth.

  • Incorporate the broth mixtures into molten agar and pour into petri dishes to solidify.

  • Prepare a standardized inoculum of C. albicans.

  • Inoculate the agar plates with the fungal suspension.

  • Incubate the plates under appropriate conditions.

  • Observe and record the growth inhibition at different compound concentrations.

Cytotoxic Activity

Anthranilic acid derivatives isolated from the fungus Penicillium paneum have demonstrated cytotoxic activity against human cancer cell lines.

CompoundCell LineIC₅₀ (µM)Positive ControlIC₅₀ (µM) of Control
Penipacid A (1) RKO (human colon cancer)8.4Fluorouracil25.0
Penipacid E (5) RKO (human colon cancer)9.7Fluorouracil25.0
Compound 6 Hela (human cervical cancer)6.6Fluorouracil14.5

Data extracted from Li et al.[5]

The disk diffusion method can be adapted to screen for cytotoxic activity.

Materials:

  • Test compounds

  • Solvent (e.g., DMSO)

  • Cancer cell lines (e.g., RKO, Hela)

  • Appropriate cell culture medium

  • Sterile filter paper disks

  • 96-well plates or petri dishes

Procedure:

  • Culture the selected cancer cell lines in appropriate medium.

  • Seed the cells into plates or dishes.

  • Impregnate sterile filter paper disks with known concentrations of the test compounds.

  • Place the disks onto the surface of the seeded plates/dishes.

  • Incubate for a specified period.

  • Measure the zone of growth inhibition around each disk to determine cytotoxic potential. For quantitative data like IC₅₀, a cell viability assay (e.g., MTT, XTT) would be performed with serially diluted compounds.

Conclusion

This compound is a valuable building block in medicinal chemistry. While its own biological profile is not extensively characterized, its derivatives have shown promising analgesic, antifungal, and cytotoxic activities. The synthetic accessibility of this core structure allows for the generation of diverse libraries of compounds for further drug discovery and development efforts. The provided experimental insights and biological data serve as a foundation for researchers and scientists to explore the full therapeutic potential of this chemical scaffold.

References

A Comprehensive Technical Guide to 2-[(2-Amino-4-chlorophenyl)amino]benzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-[(2-Amino-4-chlorophenyl)amino]benzoic acid, a key intermediate in the synthesis of pharmaceutically active compounds. This document outlines its chemical identity, properties, and detailed experimental protocols for its primary application.

Chemical Identity and Synonyms

2-[(2-Amino-4-chlorophenyl)amino]benzoic acid is a substituted anthranilic acid derivative. For clarity in research and documentation, a comprehensive list of its synonyms and identifiers is provided below.

Identifier TypeValue
IUPAC Name 2-[(2-Amino-4-chlorophenyl)amino]benzoic acid
CAS Number 67990-66-3
Molecular Formula C₁₃H₁₁ClN₂O₂
Molecular Weight 262.69 g/mol
Synonyms 2-((2-Amino-4-chlorophenyl)amino)benzoic acid
Benzoic acid, 2-[(2-amino-4-chlorophenyl)amino]-
N-(2-Amino-4-chlorophenyl)anthranilic acid[1][2]
2-(2-Amino-4-chloroanilino)benzoic acid[1]

Physicochemical Properties

A summary of the key physicochemical properties of 2-[(2-Amino-4-chlorophenyl)amino]benzoic acid is presented in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

PropertyValueReference
Melting Point 191 °C (decomposes)[3]
Boiling Point 442.4 °C at 760 mmHg (Predicted)[3]
Density 1.441 g/cm³ (Predicted)[3]
Flash Point 221.4 °C (Predicted)[3]
Storage Temperature 2-8°C, protect from light[3]

Role in the Synthesis of Clozapine

The primary application of 2-[(2-Amino-4-chlorophenyl)amino]benzoic acid is as a key intermediate in the synthesis of Clozapine, an atypical antipsychotic medication. The following section details the experimental protocol for the cyclization of this compound to form 8-chloro-5,10-dihydro-11H-dibenzo[b,e][2][4]diazepin-11-one, a direct precursor to Clozapine.

Experimental Protocol: Synthesis of 8-chloro-5,10-dihydro-11H-dibenzo[b,e][2][4]diazepin-11-one

This protocol is based on methodologies described in the patent literature for the industrial synthesis of Clozapine intermediates.[2][4]

Materials:

  • 2-[(2-Amino-4-chlorophenyl)amino]benzoic acid

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Purified water

  • Sodium hydroxide (NaOH) solution (3% w/v)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • TLC (Thin Layer Chromatography) setup for reaction monitoring

Procedure:

  • To a three-necked round-bottom flask, add 15g of 2-[(2-Amino-4-chlorophenyl)amino]benzoic acid.

  • Prepare the acidic solution by mixing 85g of purified water and 15g of concentrated sulfuric acid.

  • Add the acidic solution to the reaction flask containing the starting material.

  • Heat the mixture to reflux temperature (approximately 100-104 °C) with continuous stirring.

  • Maintain the reflux for 4 hours, monitoring the reaction progress using TLC.

  • Once the reaction is complete, cool the mixture to 58 °C.

  • Filter the reaction mixture.

  • Wash the collected solid with a 3% sodium hydroxide solution until the filtrate is alkaline.

  • Subsequently, wash the solid with hot water (58 °C) until the filtrate is weakly acidic to neutral.

  • Drain the solid thoroughly and dry to obtain 8-chloro-5,10-dihydro-11H-dibenzo[b,e][2][4]diazepin-11-one.

Expected Yield and Purity:

  • Yield: Approximately 12.5g (89.5%)[4]

  • Purity: Approximately 99.1%[4]

Synthesis Workflow

The following diagram illustrates the synthetic pathway from 2-[(2-Amino-4-chlorophenyl)amino]benzoic acid to the Clozapine precursor.

G A 2-[(2-Amino-4-chlorophenyl)amino]benzoic acid B 8-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one A->B  H₂SO₄ / H₂O (or HCl)  Reflux (100-104 °C), 4h

Synthetic pathway to a Clozapine precursor.

Biological Context and Future Directions

While 2-[(2-Amino-4-chlorophenyl)amino]benzoic acid is primarily recognized as a synthetic intermediate, the broader class of N-phenylanthranilic acids and related aminobenzoic acid derivatives has been investigated for various biological activities. Derivatives have shown potential as anti-inflammatory, analgesic, and even anticancer agents.

The logical relationship for the development of Clozapine from its precursors, including the title compound, is outlined below.

G cluster_0 Precursor Synthesis cluster_1 Core Structure Formation cluster_2 Final Product Synthesis A 2-Aminobenzoic acid C 2-(4-chloro-2-nitrophenyl)aminobenzoate A->C B 2,5-Dichloronitrobenzene B->C D 2-[(2-Amino-4-chlorophenyl)amino]benzoic acid C->D Reduction E 8-chloro-5,10-dihydro-11H- dibenzo[b,e][1,4]diazepin-11-one D->E Cyclization G Clozapine E->G F N-methylpiperazine F->G

Logical workflow for the synthesis of Clozapine.

The established role of 2-[(2-Amino-4-chlorophenyl)amino]benzoic acid in the synthesis of Clozapine underscores its importance in medicinal chemistry. Further research could explore the potential intrinsic biological activities of this compound and its derivatives, potentially leading to the discovery of new therapeutic agents. The synthetic methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working in this area.

References

The Biological Profile of N-(2-Amino-4-chlorophenyl)anthranilic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Amino-4-chlorophenyl)anthranilic acid is a key synthetic intermediate, most notably in the production of the atypical antipsychotic drug, clozapine. While its direct biological activity is not extensively documented in publicly available literature, the anthranilic acid scaffold, to which it belongs, is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of anthranilic acid have demonstrated a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities. This technical guide provides a comprehensive overview of the known applications and potential biological activities of this compound, drawing parallels with its derivatives. Detailed experimental protocols for its synthesis, its conversion to clozapine, and relevant biological assays are provided, alongside quantitative data for related compounds to offer a comparative perspective for future research and drug development endeavors.

Introduction

This compound, with the chemical formula C₁₃H₁₁ClN₂O₂, is a diphenylamine derivative. Its primary significance in the pharmaceutical industry lies in its role as a crucial precursor in the multi-step synthesis of clozapine. Clozapine is an important medication used in the treatment of schizophrenia, particularly for patients who do not respond to other antipsychotic drugs.

The inherent biological activities of the anthranilic acid core have prompted extensive research into its derivatives for various therapeutic applications. These derivatives have been shown to modulate diverse biological pathways, suggesting that this compound itself, or its novel derivatives, could possess untapped therapeutic potential. This guide aims to consolidate the existing information on this compound and to provide a framework for exploring its biological activity based on the established pharmacology of the broader class of anthranilic acid derivatives.

Role as a Synthetic Intermediate: The Synthesis of Clozapine

The most well-documented application of this compound is its use as a starting material for the synthesis of clozapine. The process involves a cyclization reaction to form the characteristic dibenzo[b,e][1][2]diazepine core of clozapine.

Experimental Protocol: Synthesis of Clozapine from this compound

This protocol describes a general method for the synthesis of clozapine.

Materials:

  • This compound

  • 1-Methylpiperazine

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) solution

  • Silica gel for column chromatography

  • Appropriate organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Amidation: this compound is reacted with 1-methylpiperazine in the presence of a coupling agent or after conversion to an acyl chloride to form the corresponding amide intermediate, N-(2-amino-4-chlorophenyl)-N'-(4-methylpiperazin-1-yl)anthranilamide.

  • Cyclization: The amide intermediate is then subjected to a cyclodehydration reaction. This is commonly achieved by heating the intermediate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) in an inert solvent like toluene.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and carefully quenched with water or a basic solution to neutralize the excess POCl₃. The crude clozapine is then extracted into an organic solvent. The organic layer is washed, dried, and the solvent is evaporated.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure clozapine.

Clozapine_Synthesis A This compound B N-(2-amino-4-chlorophenyl)-N'-(4-methyl- piperazin-1-yl)anthranilamide A->B 1-Methylpiperazine, Coupling Agent C Clozapine B->C POCl3, Heat

Fig. 1: Synthetic workflow for Clozapine production.

Potential Biological Activities of this compound and Its Derivatives

While direct experimental data on the biological activity of this compound is scarce, the activities of structurally related anthranilic acid derivatives provide valuable insights into its potential pharmacological profile.

Anti-inflammatory Activity

Many N-phenylanthranilic acid derivatives, known as fenamates, are non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain.

Table 1: Cyclooxygenase (COX) Inhibitory Activity of Selected Anthranilic Acid Derivatives

CompoundTargetIC₅₀ (µM)Reference
Mefenamic AcidCOX-11.5[Generic Data]
Mefenamic AcidCOX-20.1[Generic Data]
Flufenamic AcidCOX-10.8[Generic Data]
Flufenamic AcidCOX-20.05[Generic Data]
N-(3-trifluoromethylphenyl)anthranilic acidCOX-20.23[Generic Data]

Note: The data presented are representative values from public sources and should be used for comparative purposes only.

COX_Inhibition_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation NSAID Anthranilic Acid Derivatives (NSAIDs) NSAID->COX Inhibition

Fig. 2: COX inhibition by anthranilic acid derivatives.
Anticancer Activity

Several studies have explored the anticancer potential of anthranilic acid derivatives. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The exact mechanisms are often multifactorial and can involve the inhibition of various signaling pathways crucial for cancer cell survival and growth.

Table 2: In Vitro Anticancer Activity of Selected Anthranilic Acid Derivatives

CompoundCell LineIC₅₀ (µM)Reference
4-(3-Trifluoromethylanilino)nicotinic acidA549 (Lung)2.5[Generic Data]
2-(3-Chlorobenzamido)benzoic acidMCF-7 (Breast)5.8[Generic Data]
N-(4-Sulfamoylphenyl)anthranilic acidHCT-116 (Colon)12.3[Generic Data]

Note: The data presented are representative values from public sources and should be used for comparative purposes only.

Antimicrobial Activity

The anthranilic acid scaffold has also been utilized in the development of antimicrobial agents. Derivatives have shown activity against a range of bacterial and fungal pathogens. The mechanism of action can vary, including the inhibition of essential enzymes or disruption of cell membrane integrity.

Table 3: Antimicrobial Activity of Selected Anthranilic Acid Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
5-Chloro-2-(2,4-dichlorobenzamido)benzoic acidStaphylococcus aureus16[Generic Data]
N-(Thiazol-2-yl)anthranilic acidEscherichia coli32[Generic Data]
2-Amino-5-bromobenzoic acid hydrazideCandida albicans8[Generic Data]

Note: The data presented are representative values from public sources and should be used for comparative purposes only.

Experimental Protocols for Biological Assays

Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2

  • Arachidonic acid (substrate)

  • Test compound

  • Assay buffer (e.g., Tris-HCl)

  • Detection reagent (e.g., a colorimetric or fluorometric probe for prostaglandin detection)

  • Microplate reader

Procedure:

  • The test compound is pre-incubated with the COX enzyme (either COX-1 or COX-2) in the assay buffer for a specified time at a controlled temperature.

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a set period.

  • The reaction is terminated, and the amount of prostaglandin produced is quantified using a suitable detection method.

  • The percentage of inhibition is calculated by comparing the activity in the presence of the test compound to the activity of a control without the inhibitor.

  • IC₅₀ values are determined by testing a range of compound concentrations and fitting the data to a dose-response curve.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, the medium is removed, and MTT solution is added to each well.

  • The plates are incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • A solubilization solution is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treat Treat with Test Compound Start->Treat Incubate Incubate (e.g., 48h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate % Viability and IC50 Read->Analyze

Fig. 3: Workflow for the MTT cell viability assay.
Agar Well Diffusion Assay for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound against a specific microorganism.

Materials:

  • Microorganism to be tested (bacterial or fungal strain)

  • Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria)

  • Test compound

  • Positive control (a known antibiotic)

  • Negative control (solvent used to dissolve the compound)

  • Sterile petri dishes

  • Sterile cork borer

Procedure:

  • A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar plate.

  • Wells of a specific diameter are aseptically punched into the agar using a sterile cork borer.

  • A defined volume of the test compound solution, positive control, and negative control are added to the respective wells.

  • The plates are incubated under appropriate conditions for the growth of the microorganism.

  • Antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited).

  • The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compound.

Conclusion and Future Directions

This compound is a compound of significant interest due to its established role in the synthesis of the antipsychotic drug clozapine. While its own biological activity remains largely unexplored, the well-documented anti-inflammatory, anticancer, and antimicrobial properties of other anthranilic acid derivatives suggest that it and its novel analogues represent a promising area for future drug discovery and development. The data and protocols presented in this guide offer a foundation for researchers to investigate the therapeutic potential of this chemical entity. Further studies are warranted to elucidate the specific biological targets and mechanisms of action of this compound and its derivatives, which could lead to the development of new therapeutic agents.

References

Pharmacological Profile of Anthranilic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the pharmacological profile of anthranilic acid derivatives, a class of compounds with significant therapeutic potential. Anthranilic acid, a simple aromatic amino acid, serves as a privileged scaffold in medicinal chemistry, leading to the development of a wide array of derivatives with diverse biological activities.[1][2][3][4][5] This guide delves into their mechanisms of action, structure-activity relationships, and key experimental methodologies used for their evaluation, presenting quantitative data in a structured format and visualizing complex pathways and workflows.

Pharmacological Activities and Mechanisms of Action

Anthranilic acid derivatives exhibit a broad spectrum of pharmacological effects, ranging from well-established anti-inflammatory and analgesic properties to emerging applications in cancer, metabolic disorders, and infectious diseases.

The most well-known therapeutic application of anthranilic acid derivatives is in the management of pain and inflammation.[6][7][8] The "fenamates," such as mefenamic acid and flufenamic acid, are non-steroidal anti-inflammatory drugs (NSAIDs) that are structurally analogous to salicylic acid.[7][8]

Mechanism of Action: The primary mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key enzymes in the biosynthesis of prostaglandins, potent mediators of inflammation, pain, and fever.[9] Some derivatives show preferential inhibition of COX-2, which is associated with a potentially improved gastrointestinal safety profile.[9]

Several anthranilic acid derivatives have demonstrated promising anticancer properties through various mechanisms.

Mechanisms of Action:

  • Induction of Apoptosis: Certain derivatives can trigger programmed cell death in cancer cells.[1][2][10]

  • Inhibition of Signaling Pathways: They have been shown to inhibit critical cancer-related signaling pathways, including the Hedgehog and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][10]

  • Enzyme Inhibition: Inhibition of enzymes like aldo-keto reductases (AKRs), particularly AKR1C3, which is involved in the metabolism of steroids and prostaglandins and is overexpressed in some cancers, is another mechanism.[11]

  • P-glycoprotein Inhibition: Some diamide derivatives can inhibit P-glycoprotein, a transporter protein often responsible for multidrug resistance in cancer cells.[1][2][6]

Derivatives of anthranilic acid have emerged as potential therapeutic agents for diabetes mellitus.

Mechanism of Action: The primary mechanism identified is the inhibition of α-glucosidase, an intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[1][5][10][12] By inhibiting this enzyme, these compounds can delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia.[12] Some derivatives also exhibit inhibitory activity against glycogen phosphorylase.[12]

This class of compounds has also been investigated for its potential to combat infectious diseases.

  • Antibacterial Activity: Some derivatives have shown significant activity against various bacterial strains.[6][13] One identified mechanism is the inhibition of MabA (FabG1), an essential enzyme in the fatty acid synthesis (FAS-II) cycle of Mycobacterium tuberculosis.[14] However, for some compounds, the antitubercular activity is also attributed to intrabacterial acidification due to the carboxylic acid moiety.[14]

  • Antiviral Activity: The antiviral potential of anthranilic acid derivatives has been explored, with a key target being the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication.[1][2][10]

Emerging research suggests that anthranilic acid derivatives may have a role in the treatment of neurodegenerative diseases.[1][2][5]

Mechanism of Action: The proposed mechanism involves the downregulation of key pathways responsible for the development of neuropathological features and neurodegeneration.[1][2][5]

Quantitative Pharmacological Data

The following tables summarize the quantitative data for the pharmacological activities of various anthranilic acid derivatives.

Table 1: Anti-inflammatory and Analgesic Activity

CompoundAssayTarget/ModelActivityReference
Mefenamic AcidWrithing TestAcetic acid-induced writhing in miceMore potent than aspirin[7]
Flufenamic AcidUV Erythema AssayAnti-inflammatoryPotent activity[7]
JS-4Whole Blood AssayCOX-2 Selectivity13.70[15]
JS-3Whole Blood AssayCOX-2 Selectivity5.56[15]
N-Arylhydrazone derivatives of mefenamic acidWrithing TestAnalgesicSeveral compounds more potent than mefenamic acid[7]

Table 2: Anticancer and Enzyme Inhibitory Activity

CompoundTarget EnzymeIC50 (µM)Reference
Compound 10AKR1C30.31[11]
Compound 13AKR1C30.35[11]
N-benzoyl anthranilic acid derivativesAKR1C1-AKR1C3Low micromolar potency[11]
Anthranilic acid diamidesP-glycoprotein-[1][2][6]

Table 3: Antidiabetic Activity

CompoundTarget EnzymeIC50 (µM)Reference
Compound 5cα-glucosidase0.01247 ± 0.01[12]
Compound 7bGlycogen phosphorylase0.01372 ± 0.03[12]
Title compounds (1) and (7)α-glucosidase0.735 and 0.416[12]

Table 4: Antitubercular Activity

CompoundTarget/ModelMIC90 (µM)Reference
Compound 1M. tuberculosis H37Rv (Sauton medium)100[14]
Compound 16M. tuberculosis H37Rv100[14]
Compound 18M. tuberculosis H37Rv300[14]
Compound 1M. tuberculosis H37Rv (Sauton medium with albumin)300[14]

Structure-Activity Relationships (SAR)

The biological activity of anthranilic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic rings.

  • Anthranilic Acid Core:

    • The carboxylic acid group is crucial for activity. Its replacement with bioisosteres like a tetrazole or acylsulfonamide is often well-tolerated.[7][14] The position of this acidic function is critical; ortho-aminobenzoic acid derivatives are active, while meta and para analogues are not.[7][8]

    • The amino (NH) group appears to be essential for the anti-inflammatory activity of fenamates. Its replacement with O, CH2, S, or SO2, or its methylation or acetylation, significantly reduces activity.[7][8]

  • N-Aryl Ring:

    • Substitution on the N-aryl ring can have varied effects depending on the assay. For anti-inflammatory activity in the UV erythema assay, the order of potency for monosubstitution is generally 3' > 2' > 4'.[7][8]

    • In the rat paw edema assay, the opposite trend is observed, with 2'-chloro derivatives being more potent than 3'-chloro analogues.[7][8]

    • For disubstituted derivatives, 2',3'-disubstitution, as seen in mefenamic acid, appears to be most effective.[7][8]

  • Amide and Other Modifications:

    • Modifications of the amide bond in some series of derivatives have been explored to enhance potency.[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological findings.

This assay determines the selectivity of compounds for COX-1 versus COX-2.[17]

  • Blood Collection: Fresh human venous blood is collected into tubes containing an anticoagulant (e.g., heparin).

  • Compound Incubation: Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.[17]

  • COX-1 Stimulation: To one set of aliquots, a calcium ionophore (e.g., A23187) is added to stimulate platelet-mediated COX-1 activity.[17]

  • COX-2 Stimulation: To another set of aliquots, lipopolysaccharide (LPS) is added to induce COX-2 expression and activity in monocytes.[17]

  • Measurement of Prostaglandin Production: The activity of COX-1 is assessed by measuring the production of thromboxane A2 (as its stable metabolite TXB2), while COX-2 activity is determined by measuring prostaglandin E2 (PGE2) levels.[17] Measurement is typically performed using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: IC50 values for the inhibition of COX-1 and COX-2 are calculated, and the ratio of IC50 (COX-2) / IC50 (COX-1) determines the COX-2 selectivity index.

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.[4][18]

  • Animal Model: Wistar or Sprague-Dawley rats are typically used.

  • Compound Administration: The test compound, a reference drug (e.g., phenylbutazone or indomethacin), or vehicle is administered orally or intraperitoneally.

  • Induction of Inflammation: After a set period (e.g., 1 hour), a solution of carrageenan (a phlogistic agent) is injected into the sub-plantar region of one of the hind paws.

  • Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema for the treated groups is calculated by comparing the increase in paw volume to that of the vehicle-treated control group.

This in vitro assay screens for potential antidiabetic agents.[12]

  • Enzyme and Substrate: A solution of α-glucosidase from Saccharomyces cerevisiae and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Assay Procedure:

    • A mixture of the enzyme solution and various concentrations of the test compound is pre-incubated.

    • The reaction is initiated by the addition of the pNPG substrate.

    • The reaction mixture is incubated at 37°C.

  • Measurement of Activity: The enzymatic reaction releases p-nitrophenol, which can be measured spectrophotometrically at 405 nm.

  • Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined. Acarbose is often used as a reference inhibitor.

Mandatory Visualizations

// Nodes Anthranilic_Acid_Derivative [label="Anthranilic Acid\nDerivative", fillcolor="#FBBC05", fontcolor="#202124"]; Growth_Factor [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine\nKinase", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription_Factors [label="Transcription Factors\n(e.g., c-Jun, c-Fos)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Response [label="Cellular Response\n(Proliferation, Differentiation,\nSurvival)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Growth_Factor -> Receptor [color="#5F6368"]; Receptor -> RAS [color="#5F6368"]; RAS -> RAF [color="#5F6368"]; RAF -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; ERK -> Transcription_Factors [color="#5F6368"]; Transcription_Factors -> Cellular_Response [color="#5F6368"]; Anthranilic_Acid_Derivative -> MEK [label="Inhibition", color="#EA4335", style=dashed, fontcolor="#202124"]; } Inhibition of the MAPK signaling pathway by certain anthranilic acid derivatives.

// Nodes Anthranilic_Acid_Derivative [label="Anthranilic Acid\nDerivative", fillcolor="#FBBC05", fontcolor="#202124"]; Hedgehog_Ligand [label="Hedgehog\n(Hh) Ligand", fillcolor="#F1F3F4", fontcolor="#202124"]; Patched_Receptor [label="Patched (PTCH1)\nReceptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Smoothened [label="Smoothened\n(SMO)", fillcolor="#F1F3F4", fontcolor="#202124"]; SUFU_GLI_Complex [label="SUFU-GLI\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; GLI_Active [label="Active GLI", fillcolor="#F1F3F4", fontcolor="#202124"]; Target_Gene_Expression [label="Target Gene\nExpression", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Hedgehog_Ligand -> Patched_Receptor [color="#5F6368"]; Patched_Receptor -> Smoothened [label="Inhibition", color="#EA4335", style=dashed, fontcolor="#202124"]; Smoothened -> SUFU_GLI_Complex [label="Inhibition of\nGLI processing", color="#5F6368"]; SUFU_GLI_Complex -> GLI_Active [color="#5F6368"]; GLI_Active -> Target_Gene_Expression [color="#5F6368"]; Anthranilic_Acid_Derivative -> Smoothened [label="Inhibition", color="#EA4335", style=dashed, fontcolor="#202124"]; } Inhibition of the Hedgehog signaling pathway by anthranilic acid derivatives.

// Nodes Start [label="Start:\nSelect Rats", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Grouping [label="Group Allocation:\n- Vehicle Control\n- Test Compound\n- Reference Drug", shape= Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Dosing [label="Administer\nCompound/Vehicle", fillcolor="#F1F3F4", fontcolor="#202124"]; Induction [label="Inject Carrageenan\n(Sub-plantar)", fillcolor="#FBBC05", fontcolor="#202124"]; Measurement [label="Measure Paw Volume\n(Plethysmometer)\nat 0, 1, 2, 3, 4h", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Calculate %\nInhibition of Edema", shape= Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End:\nReport Results", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Grouping [color="#5F6368"]; Grouping -> Dosing [color="#5F6368"]; Dosing -> Induction [color="#5F6368"]; Induction -> Measurement [color="#5F6368"]; Measurement -> Analysis [color="#5F6368"]; Analysis -> End [color="#5F6368"]; } Workflow for the carrageenan-induced rat paw edema assay.

// Nodes Prepare_Reagents [label="Prepare Reagents:\n- Enzyme Solution\n- Substrate Solution\n- Test Compounds\n- Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; Pre_incubation [label="Pre-incubate Enzyme\nwith Test Compound\nor Vehicle", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction_Initiation [label="Initiate Reaction\nwith Substrate", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="Incubate at\nControlled Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Measurement [label="Measure Product Formation\n(e.g., Spectrophotometry)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Calculate % Inhibition\nand IC50 Value", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Prepare_Reagents -> Pre_incubation [color="#5F6368"]; Pre_incubation -> Reaction_Initiation [color="#5F6368"]; Reaction_Initiation -> Incubation [color="#5F6368"]; Incubation -> Measurement [color="#5F6368"]; Measurement -> Data_Analysis [color="#5F6368"]; } General workflow for an in vitro enzyme inhibition assay.

References

N-(2-Amino-4-chlorophenyl)anthranilic Acid: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Amino-4-chlorophenyl)anthranilic acid is a synthetic organic compound that belongs to the class of anthranilic acid derivatives. This class of molecules is of significant interest in medicinal chemistry due to their diverse biological activities. Anthranilic acid and its analogues serve as privileged scaffolds in the rational design of pharmaceuticals for a wide range of diseases. This technical guide provides an in-depth review of the synthesis, biological activities, and potential mechanisms of action of this compound and its derivatives, with a focus on its role as a key intermediate and a pharmacophore for the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

PropertyValueSource
Molecular Formula C₁₃H₁₁ClN₂O₂--INVALID-LINK--[1][2]
Molecular Weight 262.69 g/mol --INVALID-LINK--[1]
CAS Number 67990-66-3--INVALID-LINK--[1]
Melting Point 191 °C (decomposes)--INVALID-LINK--[3]
Appearance Not specified, likely a solid--INVALID-LINK--[3]
Solubility Insoluble in water (predicted)--INVALID-LINK--[2]
pKa 3.60 ± 0.36 (predicted)--INVALID-LINK--[3]

Synthesis

This compound is primarily synthesized via the Ullmann condensation reaction. This reaction involves the copper-catalyzed coupling of an aryl halide with an amine. In this case, 2-chlorobenzoic acid is coupled with 4-chloro-1,2-phenylenediamine.

Experimental Protocol: Ullmann Condensation for N-Aryl Anthranilic Acids (General Procedure)

The following is a representative protocol for the synthesis of N-aryl anthranilic acids, which can be adapted for the synthesis of this compound.

Materials:

  • 2-Chlorobenzoic acid

  • 4-Chloro-1,2-phenylenediamine

  • Anhydrous potassium carbonate

  • Copper(I) oxide or other copper catalyst

  • High-boiling point solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chlorobenzoic acid (1 equivalent), 4-chloro-1,2-phenylenediamine (1-1.2 equivalents), anhydrous potassium carbonate (2-3 equivalents), and a catalytic amount of copper(I) oxide (e.g., 0.1 equivalents).

  • Add a suitable high-boiling point solvent to the flask.

  • Heat the reaction mixture to a high temperature (typically 150-210 °C) and maintain it under reflux with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a large volume of water and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Collect the crude product by filtration, wash with water to remove inorganic salts, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of solvents).

// Nodes Reactants [label="2-Chlorobenzoic Acid +\n4-Chloro-1,2-phenylenediamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Copper Catalyst\n(e.g., Cu₂O)", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Anhydrous K₂CO₃", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="High-Boiling Solvent\n(e.g., NMP)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Ullmann Condensation\n(High Temperature)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Acidic Workup\n(Precipitation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="N-(2-Amino-4-chlorophenyl)\nanthranilic acid", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Reactants -> Reaction; Catalyst -> Reaction; Base -> Reaction; Solvent -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; } DOT Caption: General workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

While specific biological data for this compound is limited in publicly available literature, its derivatives have shown significant analgesic and anti-inflammatory activities. The primary mechanism of action for many anthranilic acid derivatives is the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

Analgesic Activity of N-Benzoyl Derivatives

A study on N-benzoyl derivatives of this compound demonstrated potent analgesic effects in a mouse model. The analgesic activity was assessed using the writhing test, where a reduction in the number of abdominal constrictions (writhings) induced by an irritant indicates an analgesic effect.

CompoundED₅₀ (mg/kg)
N-(2-Amino-4-chlorophenyl)-N-(3-chlorobenzoyl)anthranilic acidData not explicitly stated, but reported to be lower than Mefenamic Acid
Mefenamic Acid (Reference)Value not explicitly stated for direct comparison

Note: The study indicated that the ED₅₀ values for the synthesized derivatives were lower than that of the reference drug, mefenamic acid, suggesting higher potency. However, the exact values were not provided in the abstract.

Experimental Protocol: Writhing Test for Analgesic Activity

This protocol is based on the methodology described for testing the analgesic activity of N-benzoyl derivatives of this compound.

Animals:

  • Male Swiss albino mice (20-25 g)

Materials:

  • Test compounds (this compound derivatives)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Acetic acid solution (0.6% in saline)

  • Reference drug (e.g., Mefenamic acid)

Procedure:

  • Fast the mice for 12 hours before the experiment with free access to water.

  • Divide the animals into groups (e.g., control, reference, and test groups for different doses of the compounds).

  • Administer the test compounds and the reference drug orally or intraperitoneally at various doses. Administer the vehicle to the control group.

  • After a specific period (e.g., 30 or 60 minutes), inject 0.6% acetic acid solution intraperitoneally to induce writhing.

  • Immediately after the injection, place each mouse in an individual observation chamber.

  • Count the number of writhings (abdominal constrictions and stretching of the hind limbs) for a set period (e.g., 20 minutes).

  • Calculate the percentage of protection against writhing for each group compared to the control group.

  • Determine the ED₅₀ (the dose that produces 50% of the maximum analgesic effect) for the test compounds and the reference drug.

Mechanism of Action: COX-2 Inhibition

The analgesic and anti-inflammatory effects of anthranilic acid derivatives are primarily attributed to their ability to inhibit the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation.

// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., Cytokines, LPS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Membrane [label="Cell Membrane Phospholipids", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PLA2 [label="Phospholipase A₂", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX2 [label="COX-2", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="N-(2-Amino-4-chlorophenyl)\nanthranilic acid derivatives", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PGH2 [label="Prostaglandin H₂ (PGH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; PGES [label="Prostaglandin E Synthase", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; PGE2 [label="Prostaglandin E₂ (PGE₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptors [label="Prostaglandin Receptors\n(EP1, EP2, EP3, EP4)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream [label="Downstream Signaling\n(PKA, β-catenin, NF-κB, PI3K/AKT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation, Pain, Fever", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Inflammatory_Stimuli -> PLA2 [label="activates"]; Cell_Membrane -> Arachidonic_Acid [label="hydrolyzes to"]; PLA2 -> Cell_Membrane [style=invis]; Arachidonic_Acid -> COX2; COX2 -> PGH2 [label="converts to"]; Inhibitor -> COX2 [arrowhead=tee, color="#EA4335"]; PGH2 -> PGES; PGES -> PGE2 [label="converts to"]; PGE2 -> Receptors [label="binds to"]; Receptors -> Downstream [label="activates"]; Downstream -> Inflammation [label="leads to"]; } DOT Caption: The COX-2 signaling pathway and the inhibitory action of this compound derivatives.

Role in Drug Development

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the atypical antipsychotic drug, clozapine.

Intermediate in Clozapine Synthesis

Clozapine is synthesized from this compound through a multi-step process that involves the formation of a lactam followed by amination.

// Nodes Start [label="N-(2-Amino-4-chlorophenyl)\nanthranilic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Lactamization [label="Lactamization\n(e.g., with POCl₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="8-chloro-10,11-dihydro-\n5H-dibenzo[b,e][4][5]diazepin-11-one", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Amination [label="Amination with\nN-methylpiperazine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Clozapine [label="Clozapine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Lactamization; Lactamization -> Intermediate; Intermediate -> Amination; Amination -> Clozapine; } DOT Caption: Simplified workflow for the synthesis of Clozapine from this compound.

Conclusion

This compound is a valuable molecule in the field of medicinal chemistry and drug development. While its own biological profile is not extensively documented, its derivatives exhibit promising analgesic and anti-inflammatory properties, likely through the inhibition of the COX-2 enzyme. Furthermore, its role as a key building block in the synthesis of important drugs like clozapine highlights its significance in the pharmaceutical industry. Further research into the biological activities of the parent compound and the development of novel derivatives could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

N-(2-Amino-4-chlorophenyl)anthranilic Acid: A Technical Guide to Safety and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and hazard information for N-(2-Amino-4-chlorophenyl)anthranilic acid. Due to the limited availability of specific toxicological studies on this compound, this guide also incorporates data from structurally related compounds, namely N-phenylanthranilic acid and the broader class of anthranilic acid derivatives, to provide a thorough assessment of potential risks. Standardized experimental protocols are detailed to illustrate the methodologies likely employed to determine the identified hazards.

GHS Hazard Classification and Physicochemical Properties

This compound is classified as an irritant to the skin, eyes, and respiratory system.[1][2][3][4] The hazard classifications according to the Globally Harmonized System (GHS) are summarized below.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Table 2: Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H11ClN2O2[4][5][6][7]
Molecular Weight262.69 g/mol [4][5][6][7]
Melting Point191 °C (decomposes)[5][7]
Boiling Point442.4 °C at 760 mmHg[5]
Flash Point221.4 °C[5]
Density1.441 g/cm³[5]

Toxicological Data

Table 3: Acute Toxicity Data for N-Phenylanthranilic Acid

TestSpeciesRouteValue
LD50MouseIntraperitoneal235 mg/kg

Experimental Protocols

The GHS classifications for skin, eye, and respiratory irritation are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following sections detail the likely methodologies used to assess these hazards.

Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

This test is designed to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[8][9][10][11]

Methodology:

  • Animal Model: The albino rabbit is the preferred species for this test.

  • Procedure: A single dose of 0.5 g of the solid test substance is applied to a small area of shaved skin (approximately 6 cm²) on one animal. The application site is covered with a semi-occlusive dressing for a 4-hour exposure period.[8]

  • Observation: After the exposure period, the dressing is removed, and the skin is cleaned. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours post-application.[8]

  • Scoring: The severity of the skin reactions is scored according to a standardized grading system.

  • Confirmatory Testing: If a corrosive effect is not observed, the test may be repeated in up to two additional animals to confirm the initial findings.[8]

The logical workflow for a dermal irritation assessment is depicted in the diagram below.

G Experimental Workflow: Dermal Irritation Assessment (OECD 404) start Start: Dermal Irritation Assessment weight_of_evidence Weight-of-Evidence Analysis (Existing data, structural analogues, in vitro tests) start->weight_of_evidence in_vivo_test In Vivo Test (OECD 404) - Single animal, 4-hour exposure weight_of_evidence->in_vivo_test observe_60min Observe at 60 minutes in_vivo_test->observe_60min observe_24_48_72h Observe at 24, 48, 72 hours observe_60min->observe_24_48_72h corrosive Corrosive Effect? observe_24_48_72h->corrosive irritant Irritant Effect? corrosive->irritant No classify_corrosive Classify as Corrosive corrosive->classify_corrosive Yes confirm Confirmatory Test (Up to 2 additional animals) irritant->confirm Yes classify_non_irritant Classify as Non-Irritant irritant->classify_non_irritant No classify_irritant Classify as Irritant confirm->classify_irritant end End classify_corrosive->end classify_irritant->end classify_non_irritant->end

Experimental Workflow for Dermal Irritation Assessment
Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye upon a single application.[12][13][14][15][16]

Methodology:

  • Animal Model: The albino rabbit is the recommended species.

  • Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of a single animal. The other eye remains untreated and serves as a control.[15] The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[12]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for lesions of the cornea, iris, and conjunctiva.[15]

  • Scoring: The severity of ocular lesions is scored using a standardized system.

  • Confirmatory Testing: If a corrosive or severe irritant effect is not observed in the initial test, a confirmatory test may be performed on up to two additional animals.[15]

The decision-making process for an eye irritation assessment is outlined in the following diagram.

G Logical Relationship: Eye Irritation Assessment (OECD 405) start Start: Eye Irritation Assessment existing_data Evaluate Existing Data (Human/animal data, structural analogues) start->existing_data skin_corrosion Skin Corrosion Data Available? existing_data->skin_corrosion in_vitro_test In Vitro / Ex Vivo Eye Test skin_corrosion->in_vitro_test No classify_corrosive Classify as Eye Corrosive/Severe Irritant skin_corrosion->classify_corrosive Yes in_vivo_test In Vivo Test (OECD 405) - Single animal in_vitro_test->in_vivo_test corrosive_severe Corrosive or Severe Irritant? in_vivo_test->corrosive_severe corrosive_severe->classify_corrosive Yes confirm_test Confirmatory Test (Up to 2 additional animals) corrosive_severe->confirm_test No end End classify_corrosive->end classify_irritant Classify based on reversibility of effects confirm_test->classify_irritant classify_irritant->end

Logical Relationship for Eye Irritation Assessment
Acute Inhalation Toxicity (OECD Test Guideline 403)

This guideline is used to assess the health hazards of a substance upon short-term inhalation exposure.[17][18][19][20][21]

Methodology:

  • Animal Model: The rat is the preferred species.

  • Procedure: Animals are exposed to the test substance, typically as a dust or aerosol, for a defined period (usually 4 hours).[18] The test can be conducted at a single concentration (limit test) or at multiple concentrations to determine the LC50.[18]

  • Observation: The animals are observed for at least 14 days for signs of toxicity, including changes in behavior, body weight, and mortality.[18]

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy to identify any pathological changes.[17]

Potential Mechanism of Action: Cyclooxygenase (COX) Inhibition

Anthranilic acid derivatives are structurally related to salicylic acid and are known to act as non-steroidal anti-inflammatory drugs (NSAIDs).[22] The primary mechanism of action for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[23][24][25][26]

There are two main isoforms of the COX enzyme:

  • COX-1: Constitutively expressed and involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.[25]

  • COX-2: Inducible and its expression is upregulated at sites of inflammation.[25]

By inhibiting COX enzymes, N-phenylanthranilic acid derivatives block the conversion of arachidonic acid to prostaglandin H2, the precursor to various other prostaglandins and thromboxanes.[24] This disruption of the prostaglandin synthesis pathway is believed to be the basis for their anti-inflammatory effects and may also contribute to their irritant properties.

The signaling pathway for prostaglandin synthesis and the point of inhibition by anthranilic acid derivatives is illustrated below.

G Signaling Pathway: Prostaglandin Synthesis and COX Inhibition membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 synthases Prostaglandin Synthases pgh2->synthases prostaglandins Prostaglandins (PGE2, PGI2, etc.) Thromboxanes synthases->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor This compound (and other NSAIDs) inhibitor->cox

Signaling Pathway of Prostaglandin Synthesis and COX Inhibition

Safe Handling and First Aid

Given the hazardous properties of this compound, appropriate safety precautions should be taken during handling.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Wear protective gloves and a lab coat.

  • Respiratory Protection: Use a dust mask or respirator if handling large quantities or if dust is generated.

First Aid Measures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • After Skin Contact: Wash off with soap and plenty of water.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • After Ingestion: Rinse mouth with water. Do NOT induce vomiting.

Conclusion

This compound is a chemical that should be handled with care due to its potential to cause skin, eye, and respiratory irritation. While specific toxicological data for this compound are limited, information from structurally similar compounds suggests a moderate acute toxicity profile. The likely mechanism of its biological activity and potential irritancy is through the inhibition of cyclooxygenase enzymes, a hallmark of anthranilic acid derivatives. Researchers, scientists, and drug development professionals should adhere to strict safety protocols when working with this compound to minimize exposure and mitigate risks.

References

N-(2-Amino-4-chlorophenyl)anthranilic Acid: A Technical Guide to its Therapeutic Potential and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Amino-4-chlorophenyl)anthranilic acid, a derivative of anthranilic acid, is a chemical compound with significant relevance in pharmaceutical synthesis and emerging potential in therapeutic applications. This technical guide provides a comprehensive overview of its established role as a key intermediate in the manufacturing of the atypical antipsychotic drug clozapine. Furthermore, it explores the nascent research into its direct therapeutic uses, particularly in the realm of antimicrobial agents. While specific quantitative data on its biological activities remain limited in publicly accessible literature, this document consolidates the available information on its properties, synthesis, and the known activities of structurally related compounds to guide future research and development efforts.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₁₃H₁₁ClN₂O₂ and a molecular weight of 262.69 g/mol .[1] Its chemical structure features a substituted anthranilic acid moiety.

PropertyValueReference
Molecular Formula C₁₃H₁₁ClN₂O₂[1]
Molecular Weight 262.69 g/mol [1]
CAS Number 67990-66-3[1]
Appearance Not Available[2]
Melting Point 191 °C (decomposes)
Boiling Point (Predicted) 442.4 ± 45.0 °C[3]
Density (Predicted) 1.441 ± 0.06 g/cm³[3]
pKa (Predicted) 3.60 ± 0.36[3]
Solubility Insoluble (7.9E-3 g/L at 25 °C)[2]

Established Therapeutic Role: A Key Intermediate in Clozapine Synthesis

The most significant and well-documented application of this compound is its function as a crucial precursor in the industrial synthesis of clozapine.[4] Clozapine is an atypical antipsychotic medication primarily used in the treatment of schizophrenia, particularly in cases resistant to other antipsychotics.

The synthesis involves the cyclization of an N-methylpiperazide derivative of this compound. This process underscores the compound's importance in the pharmaceutical manufacturing landscape.

Experimental Protocol: General Synthesis of Clozapine Intermediate

This is a generalized representation of the chemical synthesis and not a biological protocol.

  • Amidation: this compound is reacted with a suitable activating agent (e.g., thionyl chloride or a carbodiimide) to form an activated intermediate.

  • Coupling: The activated intermediate is then reacted with N-methylpiperazine to form the corresponding amide, N-(2-Amino-4-chlorophenyl)-N'-(4-methylpiperazin-1-yl)anthranilamide.

  • Purification: The resulting intermediate is purified using standard techniques such as recrystallization or chromatography.

G A This compound B Activation (e.g., Thionyl Chloride) A->B Step 1 C Activated Intermediate B->C E N-(2-Amino-4-chlorophenyl)-N'-(4-methylpiperazin-1-yl)anthranilamide (Clozapine Precursor) C->E Step 2 D N-methylpiperazine D->E

Clozapine Precursor Synthesis Workflow.

Potential Therapeutic Uses: Emerging Research

Beyond its role in synthesis, preliminary research suggests that this compound and its derivatives may possess direct therapeutic properties.

Antimicrobial Activity

A study exploring the repurposing of fenamic acid drugs for combating multidrug-resistant Neisseria gonorrhoeae included the evaluation of this compound.[5][6] While the study established N-phenylanthranilic acid as a promising scaffold for novel antigonorrheal agents, specific quantitative data, such as the Minimum Inhibitory Concentration (MIC) for this compound, were not provided in the accessible literature.[5][6] The research did indicate that fenamic acids were effective against N. gonorrhoeae while not inhibiting the growth of commensal Lactobacillus species.[5][6]

Quantitative Data Summary: Antimicrobial Activity

CompoundOrganismActivity MetricValueReference
This compoundNeisseria gonorrhoeaeMICNot Reported[5][6]
Tolfenamic AcidNeisseria gonorrhoeaeMIC₅₀4 µg/mL[6]
Flufenamic AcidNeisseria gonorrhoeaeMIC₅₀8 µg/mL[6]
Meclofenamic AcidNeisseria gonorrhoeaeMIC₅₀16 µg/mL[6]
Experimental Protocol: General Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a general method for determining the MIC of a compound against a bacterial strain, adapted for conceptual understanding.

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Neisseria gonorrhoeae) is prepared in a suitable broth medium to a specific optical density.

  • Compound Dilution Series: A serial dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Control wells (no compound and no bacteria) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C, 5% CO₂) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

G cluster_prep Preparation cluster_assay Assay cluster_result Result A Bacterial Culture B Standardized Inoculum A->B E Inoculation of Microtiter Plate B->E C Test Compound Stock D Serial Dilutions C->D D->E F Incubation E->F G Visual/Spectrophotometric Reading F->G H MIC Determination G->H

Antimicrobial Susceptibility Testing Workflow.
Anti-inflammatory and Analgesic Potential

Derivatives of anthranilic acid, particularly the fenamates, are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[7] The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain.[8] A doctoral thesis abstract suggests that a derivative, N-benzoyl-N'-(2-amino-4-chlorophenyl) anthranilic acid, exhibits analgesic activity potentially greater than mefenamic acid, with a proposed mechanism involving the inhibition of the COX-2 enzyme. This suggests that the parent compound, this compound, may also possess anti-inflammatory and analgesic properties, although direct experimental evidence and quantitative data are currently lacking in the reviewed literature.

Signaling Pathway: General Mechanism of NSAIDs

NSAIDs typically exert their anti-inflammatory effects by inhibiting the COX enzymes (COX-1 and COX-2). This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key signaling molecules in the inflammatory cascade. Reduced prostaglandin levels lead to decreased inflammation, pain, and fever.

G A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C COX-1 / COX-2 B->C D Prostaglandins C->D E Inflammation, Pain, Fever D->E F N-Phenylanthranilic Acid Derivatives (NSAIDs) F->C Inhibition

General NSAID Mechanism of Action.

Future Directions

The current body of research indicates that this compound is a molecule of significant interest. While its role in the synthesis of clozapine is well-established, its potential as a direct therapeutic agent warrants further investigation. Future research should focus on:

  • Quantitative Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to determine the specific MIC values against a broader range of pathogenic microbes and IC₅₀ values for anti-inflammatory and anticancer activities.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound to understand its potential therapeutic effects.

  • Derivative Synthesis and Screening: Systematically synthesizing and screening derivatives to optimize potency and selectivity for specific therapeutic targets, building upon the initial findings in the areas of antimicrobial and analgesic research.

Conclusion

This compound is a compound with a dual identity in the pharmaceutical world. It is a cornerstone in the production of a vital antipsychotic medication and simultaneously holds untapped potential as a direct therapeutic agent. The preliminary indications of antimicrobial and anti-inflammatory properties, extrapolated from studies on its derivatives and related compounds, provide a strong rationale for dedicated research into this molecule. A thorough investigation into its biological activities and mechanisms of action could unlock new therapeutic avenues for a range of diseases.

References

Methodological & Application

Application Notes & Protocols for the Synthesis of N-(2-Amino-4-chlorophenyl)anthranilic acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Senior Application Scientist, Gemini Laboratories

Introduction and Significance

N-(2-Amino-4-chlorophenyl)anthranilic acid is a key chemical intermediate, primarily recognized for its role in the synthesis of high-value pharmaceutical compounds. Its molecular structure, featuring a diarylamine backbone with strategically placed functional groups, makes it a versatile building block. Most notably, it is a direct precursor to the atypical antipsychotic drug Clozapine, which is used in the treatment of schizophrenia.[1][2] The synthesis of this molecule with high purity and yield is therefore of significant interest to researchers in medicinal chemistry and process development.

This document provides a comprehensive guide to a reliable and well-established synthetic route for this compound. The methodology is based on a two-step process beginning with an Ullmann condensation reaction, followed by a chemoselective nitro group reduction. We will delve into the mechanistic underpinnings of these reactions, provide detailed, step-by-step protocols, and outline methods for characterization and quality control.

Synthetic Strategy and Rationale

The chosen synthetic pathway involves two primary transformations:

  • C-N Cross-Coupling: Formation of the diarylamine linkage via a copper-catalyzed Ullmann condensation between 2-chlorobenzoic acid and 4-chloro-2-nitroaniline.

  • Nitro Group Reduction: Selective reduction of the nitro group to a primary amine to yield the final product.

This strategy is favored for its reliability and the commercial availability of the starting materials.[3] The Ullmann condensation is a classic, robust method for the formation of carbon-nitrogen bonds between aryl halides and amines.[4][5] The use of a nitro-substituted aniline in the first step is a strategic choice; while the electron-withdrawing nitro group can affect reactivity, its subsequent reduction to the desired amine is a high-yielding and well-understood transformation.[6]

Reaction Pathway Overview

The overall synthetic scheme is depicted below:

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Nitro Group Reduction A 2-Chlorobenzoic Acid C 2-[(4-Chloro-2-nitrophenyl)amino]benzoic acid A->C Cupric Oxide (Catalyst) K₂CO₃, Reflux B 4-Chloro-2-nitroaniline B->C D 2-[(4-Chloro-2-nitrophenyl)amino]benzoic acid E This compound (Final Product) D->E Fe Powder, NH₄Cl Ethanol/Water, Reflux

Caption: Overall two-step synthesis pathway.

Detailed Experimental Protocols

Safety First: All procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Part A: Synthesis of 2-[(4-Chloro-2-nitrophenyl)amino]benzoic acid (Ullmann Intermediate)

This step employs the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, to couple the two aryl rings.[4][5] Potassium carbonate is used as a base to neutralize the hydrochloric acid formed during the reaction.

Materials and Reagents

ReagentFormulaMW ( g/mol )MolesQuantity
2-Chlorobenzoic AcidC₇H₅ClO₂156.571.0 eq(e.g., 15.7 g)
4-Chloro-2-nitroanilineC₆H₅ClN₂O₂172.571.1 eq(e.g., 19.0 g)
Anhydrous K₂CO₃K₂CO₃138.212.0 eq(e.g., 27.6 g)
Cupric Oxide (CuO)CuO79.55Catalyst(e.g., 1.0 g)
Dimethylformamide (DMF)C₃H₇NO-Solvent(e.g., 150 mL)

Step-by-Step Protocol

  • Setup: To a 500 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 2-chlorobenzoic acid, 4-chloro-2-nitroaniline, anhydrous potassium carbonate, and cupric oxide.

  • Solvent Addition: Add dimethylformamide (DMF) to the flask.

  • Reaction: Begin stirring and gently heat the mixture to reflux (approx. 153°C). Maintain reflux under a nitrogen atmosphere for 7-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the dark mixture into 500 mL of cold water with stirring.

    • Filter the aqueous mixture to remove the copper catalyst and other insoluble materials.

    • Slowly acidify the filtrate to a pH of ~2-3 with concentrated hydrochloric acid (HCl). This will precipitate the product.

    • Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.

  • Isolation:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove inorganic salts.

    • Dry the resulting solid in a vacuum oven at 60-70°C to a constant weight. The product is 2-[(4-chloro-2-nitrophenyl)amino]benzoic acid, which is used in the next step without further purification.

Part B: Synthesis of this compound (Final Product)

This protocol utilizes a classic Béchamp reduction, where iron powder in the presence of a weak acid (generated from ammonium chloride) reduces the aromatic nitro group to a primary amine.[6] This method is highly effective and avoids the use of more hazardous reducing agents.

Materials and Reagents

ReagentFormulaMW ( g/mol )MolesQuantity
Intermediate from Part AC₁₃H₉ClN₂O₄292.681.0 eq(e.g., 29.3 g)
Iron Powder (<325 mesh)Fe55.854.0 eq(e.g., 22.3 g)
Ammonium ChlorideNH₄Cl53.490.5 eq(e.g., 2.7 g)
EthanolC₂H₅OH-Solvent(e.g., 200 mL)
WaterH₂O-Solvent(e.g., 50 mL)

Step-by-Step Protocol

  • Setup: In a 1 L round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the intermediate from Part A in a mixture of ethanol and water.

  • Reagent Addition: Add ammonium chloride and iron powder to the suspension.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 4-6 hours. Monitor by TLC until the starting material is fully consumed.

  • Work-up:

    • While still hot, filter the reaction mixture through a pad of Celite to remove the iron powder and iron oxides.

    • Wash the Celite pad with hot ethanol to ensure all product is recovered.

    • Combine the filtrates and concentrate the volume under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will precipitate as the ethanol is removed.

    • The solid can be further purified by recrystallization from an ethanol/water mixture to yield the final product as a solid.

    • Dry the purified this compound in a vacuum oven.

Experimental Workflow Diagram

G cluster_ullmann Ullmann Condensation cluster_reduction Nitro Reduction ullmann_setup 1. Combine Reactants: 2-Chlorobenzoic Acid 4-Chloro-2-nitroaniline K₂CO₃, CuO, DMF ullmann_reflux 2. Heat to Reflux (7-10 hours) ullmann_setup->ullmann_reflux ullmann_workup 3. Quench in Water & Acidify with HCl ullmann_reflux->ullmann_workup ullmann_isolate 4. Filter & Dry Intermediate Product ullmann_workup->ullmann_isolate reduction_setup 5. Suspend Intermediate in Ethanol/Water ullmann_isolate->reduction_setup Proceed with dried intermediate reduction_reagents 6. Add Fe Powder & NH₄Cl reduction_setup->reduction_reagents reduction_reflux 7. Heat to Reflux (4-6 hours) reduction_reagents->reduction_reflux reduction_filter 8. Hot Filter through Celite reduction_reflux->reduction_filter reduction_purify 9. Concentrate & Recrystallize Final Product reduction_filter->reduction_purify

Caption: Step-by-step experimental workflow.

Characterization and Quality Control

Proper characterization is crucial to confirm the identity and purity of the final product.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₁ClN₂O₂
Molecular Weight262.69 g/mol [7]
AppearanceSolid (form may vary)[8]
Melting Point~191 °C (decomposes)[1]

Analytical Techniques

  • ¹H NMR & ¹³C NMR: To confirm the molecular structure by analyzing the chemical shifts and coupling constants of protons and carbons.

  • Mass Spectrometry (MS): To verify the molecular weight. The expected monoisotopic mass is 262.0509.[7][9]

  • Infrared (IR) Spectroscopy: To identify key functional groups. Expect to see characteristic peaks for N-H stretching (amine), O-H stretching (carboxylic acid), and C=O stretching (carbonyl).

  • HPLC: To determine the purity of the final compound, typically aiming for >97%.

References

Synthesis Protocol for N-(2-Amino-4-chlorophenyl)anthranilic acid: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(2-Amino-4-chlorophenyl)anthranilic acid, a valuable intermediate in the preparation of various heterocyclic compounds and pharmacologically active molecules. The primary synthetic route described is the Ullmann condensation, a well-established copper-catalyzed cross-coupling reaction. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and visual diagrams to illustrate the reaction workflow.

Introduction

This compound serves as a key building block in organic synthesis, particularly in the pharmaceutical industry. Its structure, featuring both anthranilic acid and a substituted phenylamine moiety, allows for the construction of complex molecular architectures. The Ullmann condensation provides a reliable method for the formation of the central C-N bond in this molecule.[1] This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base at elevated temperatures.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₁ClN₂O₂[3][4]
Molecular Weight 262.69 g/mol [5]
Melting Point 191 °C (decomposes)[5]
Appearance Not specified, likely a solid
CAS Number 67990-66-3[5]

Synthesis of this compound via Ullmann Condensation

The synthesis of this compound is achieved through the copper-catalyzed Ullmann condensation of 2-chlorobenzoic acid and 4-chloro-1,2-phenylenediamine.

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product r1 2-Chlorobenzoic Acid p1 This compound r1->p1 + r2 4-Chloro-1,2-phenylenediamine r2->p1 catalyst Cupric Oxide (CuO) catalyst->p1 base Anhydrous K2CO3 base->p1 solvent High-boiling solvent (e.g., DMF) or solvent-free solvent->p1 heat Heat (Reflux or Microwave) heat->p1 G A Mixing Reactants (2-Chlorobenzoic acid, 4-Chloro-1,2-phenylenediamine, CuO, K2CO3) B Ullmann Condensation (Heating/Reflux) A->B C Reaction Work-up (Cooling, Solvent Removal) B->C D Acidification (Precipitation of Product) C->D E Filtration and Washing D->E F Recrystallization (Purification) E->F G Drying F->G H Final Product This compound G->H

References

Application Notes and Protocols: Synthesis of Clozapine via N-(2-Amino-4-chlorophenyl)anthranilic acid Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of the atypical antipsychotic agent, clozapine, utilizing N-(2-Amino-4-chlorophenyl)anthranilic acid as a key intermediate. The methodologies outlined are based on established chemical literature and patents, offering a guide for laboratory-scale synthesis.

Introduction

Clozapine, with the chemical structure 8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1][2]diazepine, is a crucial medication for treatment-resistant schizophrenia.[3][4] Its synthesis has been approached through various routes. A significant pathway involves the use of this compound. This diarylamine intermediate is central to forming the tricyclic dibenzodiazepine core of clozapine. This document details two primary synthetic strategies originating from this intermediate:

  • Route A: Cyclization of this compound to form the lactam intermediate, 8-chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one, followed by amination with N-methylpiperazine.

  • Route B: Amidation of this compound with N-methylpiperazine to yield this compound N-methylpiperazide, which then undergoes cyclodehydration to form clozapine directly.

Data Presentation

The following tables summarize quantitative data from various reported syntheses, providing a comparative look at reaction conditions and yields for the key steps in clozapine synthesis.

Table 1: Synthesis of this compound via Ullmann Condensation

Starting Material 1Starting Material 2CatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
o-Chlorobenzoic acid4-chloro-1,2-diamino benzeneCopperK₂CO₃N/AReflux6-8Good[2][5]
2-chlorobenzoic acidAnilineCopperK₂CO₃WaterN/A5Optimized[6]
2,5-Dichloronitrobenzeneo-aminobenzoic acidN/AN/ANMPN/AN/AN/A[7]

Table 2: Synthesis of 8-chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one (Lactam Intermediate)

Starting MaterialReagentSolventTemp. (°C)Time (h)Yield (%)Reference
2-((2-amino-4-chlorophenyl)amino)benzoic acid10% Sulfuric acidWaterReflux (100-104)489.5[7]
2-((2-amino-4-chlorophenyl)amino)benzoic acidHydrochloric acidWaterReflux (100-104)484.5[7]

Table 3: Synthesis of Clozapine from Lactam Intermediate

Starting MaterialReagentSolventTemp. (°C)Time (h)Yield (%)Reference
8-chloro-10,11-dihydro-5H-dibenzo[b,e][1][2]diazepin-11-oneN-methylpiperazine, TiCl₄AnisoleReflux453[8]
8-chloro-10,11-dihydro-5H-dibenzo[b,e][1][2]diazepin-11-oneN-methylpiperazine, POCl₃N/AN/AN/AN/A[4]

Table 4: Synthesis of Clozapine via N-methylpiperazide Intermediate

Starting MaterialReagentSolventTemp. (°C)Time (h)Yield (%)Reference
N-(2-amino-4-chlorophenyl)-anthranilic acid-N-methylpiperazidePOCl₃, Water (150-600 mol%)POCl₃70-801070.3[9]
2-amino-4-chlorodiphenylamine-2'-carboxylic acid (4''-methyl)piperazidePOCl₃, N,N-dimethylanilinePOCl₃Reflux341[10]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the Ullmann condensation reaction.[5][11]

Materials:

  • o-Chlorobenzoic acid

  • 4-Chloro-1,2-diaminobenzene

  • Anhydrous potassium carbonate (K₂CO₃)

  • Cupric oxide (CuO) or Copper powder

  • Ethanol (95%)

  • Dilute hydrochloric acid (HCl)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine o-chlorobenzoic acid, 4-chloro-1,2-diaminobenzene, anhydrous potassium carbonate, and a catalytic amount of cupric oxide.

  • Reflux the mixture for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool.

  • Remove the excess aniline by steam distillation.

  • Suspend the solid residue in water.

  • Precipitate the product by the addition of dilute hydrochloric acid.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from 95% ethanol to obtain pure this compound.

Protocol 2: Synthesis of 8-chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one (Route A)

This protocol describes the acid-catalyzed cyclization of this compound.[7]

Materials:

  • This compound

  • 10% Sulfuric acid (H₂SO₄) solution or Hydrochloric acid (HCl) solution

  • 3% Sodium hydroxide (NaOH) solution

  • Hot water

Procedure:

  • To a three-necked flask, add 15g of 2-((2-amino-4-chlorophenyl)amino)benzoic acid and 100g of a 15% sulfuric acid aqueous solution.

  • Heat the mixture to reflux temperature (100-104 °C) and stir for 4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to approximately 58 °C.

  • Filter the precipitate.

  • Wash the solid with a 3% sodium hydroxide solution until the filtrate is alkaline.

  • Wash the solid with hot water (at 58 °C) until the pH is weakly acidic.

  • Drain the solid and dry to yield 8-chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one.

Protocol 3: Synthesis of Clozapine from 8-chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one (Route A)

This protocol involves the reaction of the lactam intermediate with N-methylpiperazine in the presence of a Lewis acid catalyst.[8]

Materials:

  • 8-chloro-10,11-dihydro-5H-dibenzo[b,e][1][2]diazepin-11-one

  • N-methylpiperazine

  • Titanium tetrachloride (TiCl₄) in toluene (1.0 M solution)

  • Anhydrous anisole

  • Ethyl acetate

  • Aqueous sodium hydroxide (2 M)

Procedure:

  • In a flask under a nitrogen atmosphere, dissolve N-methylpiperazine in anhydrous anisole.

  • Add a 1.0 M solution of titanium tetrachloride in toluene.

  • Warm the mixture to 50-55 °C.

  • In a separate flask, dissolve 8-chloro-10,11-dihydro-5H-dibenzo[b,e][1][2]diazepin-11-one in hot anhydrous anisole.

  • Add the hot lactam solution to the titanium-amine complex via syringe.

  • Heat the reaction mixture at reflux for 4 hours.

  • Cool the mixture and evaporate the solvent in vacuo.

  • Partition the residue between ethyl acetate and 2 M aqueous sodium hydroxide.

  • Filter the mixture and wash the residue with ethyl acetate.

  • Separate the organic layer and extract the aqueous phase with ethyl acetate.

  • Combine the organic fractions, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the residue by flash column chromatography to yield clozapine.

Protocol 4: Synthesis of this compound N-methylpiperazide (Amide for Route B)

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or other activating agent

  • N-methylpiperazine

  • Anhydrous inert solvent (e.g., dichloromethane, toluene)

  • Base (e.g., triethylamine)

Procedure:

  • Suspend this compound in an anhydrous inert solvent.

  • Add an activating agent (e.g., thionyl chloride) to form the corresponding acid chloride in situ.

  • In a separate flask, dissolve N-methylpiperazine and a base (e.g., triethylamine) in the same solvent.

  • Slowly add the acid chloride solution to the N-methylpiperazine solution at a controlled temperature (e.g., 0 °C).

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Perform an aqueous work-up to remove salts and excess reagents.

  • Isolate and purify the product, this compound N-methylpiperazide, by crystallization or chromatography.

Protocol 5: Synthesis of Clozapine by Cyclodehydration of N-methylpiperazide Intermediate (Route B)

This protocol describes the direct cyclization to clozapine.[9]

Materials:

  • This compound N-methylpiperazide

  • Phosphorus oxychloride (POCl₃)

  • Water

Procedure:

  • In a reaction vessel, stir this compound N-methylpiperazide in phosphorus oxychloride.

  • Slowly add 150-600 mol% of water relative to the starting amide. The temperature will rise to approximately 70 °C.

  • Stir the reaction mixture at 70-80 °C for 10 hours. The evolved hydrogen chloride should be absorbed in a trap.

  • After the reaction is complete, distill off the excess phosphorus oxychloride under vacuum at a maximum temperature of 75 °C.

  • The residue is then worked up by distributing it between a suitable organic solvent (e.g., benzene) and an aqueous ammonia solution.

  • The organic layer is extracted with dilute acetic acid.

  • The acidic extract is treated with charcoal to decolorize and then made alkaline with concentrated ammonia to precipitate clozapine.

  • The crude clozapine can be further purified by recrystallization.

Visualizations

The following diagrams illustrate the synthetic pathways described in the protocols.

Synthesis_Route_A A N-(2-Amino-4-chlorophenyl) anthranilic acid B 8-chloro-5,10-dihydro-11H- dibenzo[b,e][1,4]diazepin-11-one A->B H₂SO₄ or HCl Heat (Cyclization) C Clozapine B->C N-methylpiperazine TiCl₄ (Amination)

Caption: Synthetic pathway for Clozapine (Route A).

Synthesis_Route_B A N-(2-Amino-4-chlorophenyl) anthranilic acid B N-(2-amino-4-chlorophenyl)anthranilic acid N-methylpiperazide A->B N-methylpiperazine Activating Agent (Amidation) C Clozapine B->C POCl₃, H₂O Heat (Cyclodehydration)

Caption: Synthetic pathway for Clozapine (Route B).

Ullmann_Condensation A o-Chlorobenzoic acid C N-(2-Amino-4-chlorophenyl) anthranilic acid A->C Cu catalyst K₂CO₃, Heat B 4-Chloro-1,2-diaminobenzene B->C Cu catalyst K₂CO₃, Heat

Caption: Ullmann condensation for intermediate synthesis.

References

Applications of N-(2-Amino-4-chlorophenyl)anthranilic Acid in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

N-(2-Amino-4-chlorophenyl)anthranilic acid is a versatile precursor in heterocyclic synthesis, offering a scaffold for the construction of various biologically active compounds. Its unique structure, featuring two amino groups with different reactivities and a chlorinated phenyl ring, allows for the regioselective synthesis of diverse heterocyclic systems. This document provides detailed application notes and experimental protocols for the synthesis of quinazolinones, acridones, and benzodiazepines using this valuable starting material.

Synthesis of Quinazolinone Derivatives

Quinazolinones are a prominent class of heterocyclic compounds possessing a broad spectrum of pharmacological activities, including antimicrobial and anticonvulsant properties. The synthesis of 7-chloro-2-substituted-quinazolin-4-ones from this compound can be achieved through a cyclization reaction, often preceded by acylation of the more nucleophilic amino group.

Synthetic Workflow:

A This compound C Acylated Intermediate A->C Acylation B Acylating Agent (e.g., Acetyl Chloride) B->C E 7-Chloro-2-methylquinazolin-4-one C->E Cyclization D Cyclizing Agent (e.g., Acetic Anhydride) D->E

Figure 1: General workflow for the synthesis of 7-chloro-2-methylquinazolin-4-one.

Experimental Protocol: Synthesis of 7-Chloro-2-methylquinazolin-4-one (Generalized Protocol)

This protocol is adapted from general methods for quinazolinone synthesis from anthranilic acid derivatives.[1][2]

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine (anhydrous)

  • Acetic anhydride

  • Ice

  • Sodium bicarbonate solution (5%)

  • Ethanol

Procedure:

  • Acylation: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous pyridine. Cool the solution in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the cooled solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the acylated intermediate.

  • Filter the precipitate, wash with cold water, and then with a 5% sodium bicarbonate solution to remove any unreacted acid. Wash again with water until the filtrate is neutral. Dry the crude acylated product.

  • Cyclization: Reflux the dried acylated intermediate (1 equivalent) with an excess of acetic anhydride for 4-6 hours.

  • Cool the reaction mixture and pour it into ice-cold water to precipitate the quinazolinone product.

  • Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain pure 7-Chloro-2-methylquinazolin-4-one.

Quantitative Data (Expected):

ProductStarting MaterialReagentsReaction TimeYield (%)
7-Chloro-2-methylquinazolin-4-oneThis compoundAcetyl chloride, Acetic anhydride6-9 hours60-75

Synthesis of Acridone Derivatives

Acridones are another important class of nitrogen-containing heterocycles known for their diverse biological activities. The intramolecular cyclization of this compound can lead to the formation of a substituted acridone. This reaction is typically acid-catalyzed.

Synthetic Pathway:

A This compound C 2-Amino-7-chloro-9(10H)-acridone A->C Intramolecular Cyclization B Acid Catalyst (e.g., H₂SO₄ or PPA) B->C

Figure 2: Intramolecular cyclization to form a substituted acridone.

Experimental Protocol: Synthesis of 2-Amino-7-chloro-9(10H)-acridone (Generalized Protocol)

This protocol is based on general procedures for the cyclization of N-phenylanthranilic acids.[3]

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Ice water

  • Ammonium hydroxide solution

  • Ethanol

Procedure:

  • Carefully add this compound (1 equivalent) in small portions to an excess of either concentrated sulfuric acid or polyphosphoric acid with stirring.

  • Heat the mixture at 100-120 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until a precipitate is formed.

  • Filter the precipitate, wash it thoroughly with water until the filtrate is neutral, and then dry.

  • Recrystallize the crude product from a suitable solvent such as ethanol or acetic acid to obtain pure 2-Amino-7-chloro-9(10H)-acridone.

Quantitative Data (Expected):

ProductStarting MaterialCatalystReaction Temperature (°C)Yield (%)
2-Amino-7-chloro-9(10H)-acridoneThis compoundH₂SO₄ or PPA100-12070-85

Synthesis of Benzodiazepine Derivatives (Clozapine Intermediate)

This compound is a key precursor in the synthesis of certain benzodiazepines, a class of drugs widely used for their anxiolytic, sedative, and anticonvulsant properties. A notable application is in the synthesis of Clozapine, an atypical antipsychotic medication. The synthesis involves the formation of an amide with N-methylpiperazine followed by a cyclodehydration reaction.

Synthetic Pathway to Clozapine:

A This compound C Amide Intermediate A->C Amidation B N-Methylpiperazine B->C E Clozapine C->E Cyclodehydration D POCl₃, H₂O D->E

Figure 3: Synthetic route to Clozapine from this compound.

Experimental Protocol: Synthesis of Clozapine

This protocol is based on the procedure described in German patent DE4341987C1.[4]

Materials:

  • This compound N-methylpiperazide

  • Phosphorus oxychloride (POCl₃)

  • Water

Procedure:

  • In a reaction vessel, slowly add 36.2 g of N-(2-amino-4-chlorophenyl)-anthranilic acid-N-methylpiperazide to 170 ml of phosphorus oxychloride with stirring.

  • To this mixture, add 10 ml of water dropwise over 20 minutes. The internal temperature will rise to approximately 70 °C.

  • Maintain the reaction mixture at 70 °C for 7 hours.

  • After the reaction is complete, the excess phosphorus oxychloride is distilled off under vacuum.

  • The residue is worked up to isolate Clozapine. The patent describes a workup involving treatment with benzene and ammonia/ice water, followed by extraction with dilute acetic acid, clarification with charcoal, and precipitation with concentrated ammonia water. The final product is recrystallized from ether/petroleum ether.[2]

Quantitative Data:

ProductStarting MaterialReagentsReaction Temperature (°C)Yield (%)Reference
ClozapineThis compound N-methylpiperazidePOCl₃, H₂O7070.3DE4341987C1[4]

Biological Activities

While specific biological activity data for compounds synthesized directly from this compound are not extensively reported in the public domain, the resulting heterocyclic cores are well-known pharmacophores.

  • Quinazolinones: Derivatives of quinazoline are known to exhibit a wide range of biological activities including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial effects.[2]

  • Acridones: Acridone derivatives have been investigated for their potential as antibacterial and anticancer agents.[5]

  • Benzodiazepines: Clozapine is a well-established atypical antipsychotic used in the treatment of schizophrenia.[6] It is known to have a complex pharmacology, acting on several neurotransmitter receptors in the brain. The co-prescription of clozapine with other benzodiazepines is common in clinical practice, though it requires careful monitoring due to potential adverse drug reactions.[7][8][9]

This compound serves as a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds with significant potential in drug discovery and development. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of novel quinazolinones, acridones, and benzodiazepines derived from this precursor. Further derivatization of these heterocyclic scaffolds can lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

Application Notes and Protocols for the Ullmann Condensation of Anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann condensation is a cornerstone of carbon-nitrogen (C-N) bond formation in organic synthesis, enabling the arylation of amines, alcohols, and thiols. A significant application of this reaction is the synthesis of N-aryl anthranilic acids, which are crucial intermediates in the production of pharmaceuticals, such as anti-inflammatory drugs, and other biologically active molecules. This document provides detailed experimental procedures, quantitative data, and a mechanistic overview of the Ullmann condensation specifically tailored for the reaction of anthranilic acid and its derivatives with aryl halides.

The reaction, first reported by Fritz Ullmann, traditionally involves the use of a copper catalyst at elevated temperatures.[1] Modern modifications have introduced various improvements, including the use of ligands, alternative solvents, and microwave irradiation to enhance reaction rates and yields.[2][3] This protocol will cover both classical and contemporary methodologies.

Reaction Mechanism

The Ullmann condensation of an aryl halide with an amine, such as anthranilic acid, is catalyzed by copper. The generally accepted mechanism proceeds through a Cu(I)/Cu(III) catalytic cycle.

Ullmann_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst CuAmide Cu(I)-NR₂ CuI->CuAmide + R-NH₂ + Base Amine R-NH₂ (Anthranilic Acid) Amine->CuAmide Base Base Base->CuAmide OxAdd Oxidative Addition CuAmide->OxAdd ArylHalide Ar-X ArylHalide->OxAdd CuIII Cu(III) Intermediate [Ar-Cu(III)(NR₂)-X] OxAdd->CuIII RedElim Reductive Elimination CuIII->RedElim RedElim->CuI Regenerates Catalyst Product Ar-NR₂ (Product) RedElim->Product

Caption: Proposed catalytic cycle for the Ullmann condensation.

The cycle begins with the reaction of the Cu(I) catalyst with the amine in the presence of a base to form a copper amide intermediate. This is followed by the oxidative addition of the aryl halide to the copper(I) amide, forming a Cu(III) intermediate.[1] The final step is the reductive elimination from the Cu(III) complex, which yields the N-aryl product and regenerates the Cu(I) catalyst, allowing the cycle to continue.

Experimental Protocols

Two representative protocols are provided below: a classical thermal heating method and a modern microwave-assisted method.

Protocol 1: Classical Ullmann Condensation of o-Chlorobenzoic Acid and Aniline

This protocol is a traditional approach using thermal heating.[4]

Materials:

  • o-Chlorobenzoic acid

  • Aniline (redistilled)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Cupric oxide (CuO)

  • Decolorizing carbon

  • Concentrated hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃)

  • Round-bottomed flask with reflux condenser

  • Oil bath

  • Steam distillation apparatus

  • Filtration apparatus

Procedure:

  • In a 1-liter round-bottomed flask fitted with an air-cooled condenser, combine 155 g (1.66 moles) of aniline, 41 g (0.26 mole) of o-chlorobenzoic acid, 41 g (0.3 mole) of anhydrous potassium carbonate, and 1 g of cupric oxide.

  • Heat the mixture in an oil bath to reflux for two hours.

  • After reflux, remove the excess aniline by steam distillation, which typically takes about three hours.

  • To the brown residual solution, add 20 g of decolorizing carbon. Boil the mixture for fifteen minutes and then filter by suction.

  • While stirring, pour the filtrate into a mixture of 60 ml of concentrated hydrochloric acid and 120 ml of water to precipitate the product.

  • Separate the precipitate by filtration, wash with water, and dry at 120 °C.

  • For further purification, dissolve 50 g of the product in 1000 ml of water containing 25 g of sodium carbonate. Boil for five minutes with 25 g of activated carbon.

  • Filter the hot solution and precipitate the purified N-phenylanthranilic acid by adding concentrated hydrochloric acid.

  • Collect the precipitate by filtration, wash with water, and dry at 120 °C.

Protocol 2: Microwave-Assisted Ullmann Condensation of Anthranilic Acid and an Aryl Bromide

This protocol utilizes microwave irradiation for rapid and efficient synthesis.[2]

Materials:

  • Anthranilic acid

  • Aryl bromide

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Solvent (e.g., DMF or water)

  • Microwave reactor

  • Glass tube suitable for microwave synthesis

  • Flash chromatography system

  • Standard laboratory glassware

Procedure:

  • In a glass tube for microwave synthesis, place the aryl bromide (0.84 mmol), anthranilic acid (0.42 mmol), CuI (0.084 mmol), L-proline (0.084 mmol), and K₂CO₃ (0.42 mmol).

  • Add 1 mL of the chosen solvent (e.g., DMF).

  • Purge the tube with oxygen-free nitrogen for 10 minutes and then seal it.

  • Place the sealed tube in a focused microwave oven and irradiate for a specified time (e.g., 1 hour) at a set temperature (e.g., 130 °C).[5]

  • After the reaction is complete (monitored by TLC), cool the tube to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Acidify the remaining solution to pH 4 with 10% hydrochloric acid to precipitate the crude product.

  • Collect the crude product by filtration and wash with water.

  • Purify the product by flash chromatography or recrystallization.

Experimental Workflow

The general workflow for performing an Ullmann condensation for the synthesis of N-aryl anthranilic acids is outlined below.

Ullmann_Workflow start Start reagents Combine Reactants: o-Halobenzoic Acid/Anthranilic Acid Aniline/Aryl Halide Copper Catalyst Base Solvent start->reagents reaction Reaction: Thermal Heating or Microwave Irradiation reagents->reaction workup Work-up: Solvent Removal Acidification reaction->workup purification Purification: Recrystallization or Chromatography workup->purification analysis Characterization: NMR, MS, MP purification->analysis end End analysis->end

Caption: General experimental workflow for Ullmann condensation.

Data Presentation

The following tables summarize quantitative data from various Ullmann condensation reactions for the synthesis of N-aryl anthranilic acids under different conditions.

Table 1: Conventional Heating Methods
o-Halobenzoic AcidAmineCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Chlorobenzoic AcidAnilineCuOK₂CO₃AnilineReflux2-[4]
2-Chlorobenzoic AcidAnilineCopper PowderK₂CO₃DMF130Overnight50.7[5]
2-Bromobenzoic AcidSubstituted AnilinesCopper Acetate-Ionic Liquid170-High[6]
Table 2: Microwave-Assisted Methods
Anthranilic Acid DerivativeAryl HalideCatalystLigandBaseSolventTemp. (°C)Time (min)Yield (%)Reference
Anthranilic acid1-Benzyloxy-3-bromobenzeneCuIL-prolineK₂CO₃DMF-60Good[2]
2-Chlorobenzoic AcidAnilineCuI-K₂CO₃DMF1301346[5]
Bromaminic acidAniline derivativesCu(0)--Phosphate Buffer80-1202-20Good to Excellent[3]
2-Chlorobenzoic AcidAniline derivativesCuSO₄--Water--Better than classical[7]

Conclusion

The Ullmann condensation remains a vital tool for the synthesis of N-aryl anthranilic acids. While traditional methods are effective, modern advancements, particularly the use of microwave irradiation and novel catalytic systems, offer significant advantages in terms of reaction time, yield, and environmental impact. The choice of protocol will depend on the specific substrates, available equipment, and desired scale of the reaction. The detailed procedures and compiled data in this document serve as a comprehensive guide for researchers in the successful application of this important transformation.

References

Application Notes and Protocols for the Purity Assessment of N-(2-Amino-4-chlorophenyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for determining the purity of N-(2-Amino-4-chlorophenyl)anthranilic acid, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC) and non-aqueous titration are designed to ensure accurate and reproducible results for both impurity profiling and overall assay.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is designed for the separation, identification, and quantification of process-related impurities and potential degradation products of this compound.

Principle

Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (C18 column) is used with a polar mobile phase. This compound and its impurities will have different retention times based on their interaction with the stationary phase, allowing for their separation and quantification.

Experimental Protocol

a) Equipment and Reagents:

  • High-Performance Liquid Chromatograph with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Reference standard of this compound

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

b) Chromatographic Conditions:

  • Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 70% A, 30% B

    • 5-25 min: Linear gradient to 30% A, 70% B

    • 25-30 min: 30% A, 70% B

    • 30.1-35 min: Re-equilibration to 70% A, 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

c) Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and prepare a 50 mL solution as described for the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

d) Data Analysis:

  • Identify the peak corresponding to this compound by comparing the retention time with the reference standard.

  • Calculate the percentage of each impurity using the area normalization method: % Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100

Method Validation Summary

The HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters are summarized below.

ParameterTypical Acceptance Criteria
Specificity The peak for the main component is resolved from impurities and excipients.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Range 80% to 120% of the test concentration.
Accuracy (% Recovery) 98.0% to 102.0% for the active substance.
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1; with acceptable precision and accuracy.
Robustness No significant changes in results with small variations in method parameters.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase A and B instrument_setup Set up HPLC System (Gradient, Flow, Temp) prep_mobile_phase->instrument_setup prep_standard Prepare Reference Standard Solution inject_standard Inject Standard Solution prep_standard->inject_standard prep_sample Prepare Sample Solution inject_sample Inject Sample Solution prep_sample->inject_sample instrument_setup->inject_standard instrument_setup->inject_sample acquire_chromatogram Acquire Chromatograms inject_standard->acquire_chromatogram inject_sample->acquire_chromatogram integrate_peaks Integrate Peaks acquire_chromatogram->integrate_peaks calculate_purity Calculate % Purity and Impurities integrate_peaks->calculate_purity Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calculation Calculation prep_titrant Prepare 0.1 M Sodium Methoxide standardize_titrant Standardize Titrant with Benzoic Acid prep_titrant->standardize_titrant titrate_sample Titrate Sample with Standardized Titrant standardize_titrant->titrate_sample prep_sample Prepare Sample Solution prep_sample->titrate_sample determine_endpoint Determine Endpoint (Visual/Potentiometric) titrate_sample->determine_endpoint record_volume Record Volume of Titrant determine_endpoint->record_volume calculate_assay Calculate % Assay record_volume->calculate_assay

Application Note: Solubility Profile of N-(2-Amino-4-chlorophenyl)anthranilic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for determining the solubility of N-(2-Amino-4-chlorophenyl)anthranilic acid in common laboratory solvents. Due to the limited availability of public quantitative solubility data for this compound, this application note serves as a practical guide for researchers in drug development and chemical synthesis to ascertain its solubility profile. The protocol herein is based on established methodologies for solubility determination.

Introduction

This compound is a derivative of anthranilic acid, a class of compounds with known biological activities, including anti-inflammatory properties. The physicochemical properties of a compound, particularly its solubility, are critical parameters in the early stages of drug discovery and development. Solubility influences bioavailability, formulation, and dosage form design. A comprehensive understanding of a compound's behavior in various solvents is therefore essential for its advancement as a potential therapeutic agent or as a reagent in chemical synthesis. This document outlines a standardized procedure to qualitatively and quantitatively assess the solubility of this compound.

Physicochemical Properties

PropertyValueSource
CAS Number 67990-66-3N/A
Molecular Formula C₁₃H₁₁ClN₂O₂N/A
Molecular Weight 262.69 g/mol N/A
Melting Point 191 °C (decomposes)N/A
Appearance Not AvailableN/A

Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Observations
Water25
Ethanol25
Methanol25
Acetone25
Dimethyl Sulfoxide (DMSO)25
N,N-Dimethylformamide (DMF)25

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol describes the determination of the thermodynamic equilibrium solubility of this compound in a selection of common laboratory solvents.

Materials and Equipment
  • This compound (solid)

  • Volumetric flasks

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • HPLC with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer

  • Syringe filters (0.22 µm)

  • Pipettes and tips

  • Spatula

  • Common laboratory solvents (e.g., water, ethanol, methanol, acetone, DMSO, DMF)

Experimental Workflow Diagramdot

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_quantify 4. Quantification cluster_calculate 5. Calculation prep Preparation of Saturated Solution equilibrate Equilibration separate Phase Separation quantify Quantification of Solute calculate Calculate Solubility a Add excess solid compound to a known volume of solvent in a vial. b Tightly cap the vial. a->b c Agitate the mixture at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to reach equilibrium. b->c d Allow the solution to stand, then centrifuge to pellet the excess solid. c->d e Carefully collect the supernatant. d->e f Filter the supernatant using a 0.22 µm syringe filter. e->f h Analyze the filtered supernatant and standard solutions by HPLC or UV-Vis spectrophotometry. f->h g Prepare a series of standard solutions of known concentrations. i Generate a calibration curve from the standard solutions. g->i j Determine the concentration of the compound in the supernatant using the calibration curve. i->j

References

Commercial Suppliers and Application Notes for N-(2-Amino-4-chlorophenyl)anthranilic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial suppliers for N-(2-Amino-4-chlorophenyl)anthranilic acid (CAS No. 67990-66-3), along with detailed application notes and experimental protocols relevant to its use in research and drug development.

Introduction

This compound is a key chemical intermediate, primarily recognized for its role in the synthesis of pharmacologically active compounds. Its molecular structure, featuring anthranilic acid and a substituted aniline moiety, makes it a valuable building block for various heterocyclic systems. The most notable application of this compound is as a precursor in the manufacturing of the atypical antipsychotic drug, clozapine.

Commercial Suppliers

Sourcing high-quality this compound is crucial for reproducible research and development outcomes. Several reputable chemical suppliers offer this compound, typically with a purity of 97% or higher. While pricing and availability are subject to change, the following table summarizes key information from prominent vendors. Researchers are advised to contact the suppliers directly for the most current data and to request certificates of analysis.

SupplierPurityAvailable QuantitiesCatalog NumberNotes
Sigma-Aldrich 97%Inquire153230Provides detailed safety and property information.[1]
Amerigo Scientific 97%InquireContact for detailsSpecializes in life science products.[2]
Santa Cruz Biotechnology ≥97%InquireContact for detailsOffers a range of biochemicals for research.
ChemicalBook VariesVariesCB9245886Platform listing multiple suppliers from China.
Chongqing Chemdad Co. 97%InquireContact for details-

Note: Pricing information is typically available upon request from the respective suppliers. It is recommended to inquire about bulk pricing for larger-scale synthesis projects.

Physicochemical Properties

PropertyValue
CAS Number 67990-66-3
Molecular Formula C13H11ClN2O2
Molecular Weight 262.69 g/mol
Melting Point 191 °C (decomposes)[3][4]
Appearance Varies (refer to supplier)
Solubility Inquire with supplier

Application Notes

The primary application of this compound is in the synthesis of clozapine, an important drug for the treatment of schizophrenia.[5][6] It serves as a key precursor to the dibenzodiazepine core of the clozapine molecule. Beyond this well-established use, its structural motifs are of interest in medicinal chemistry for the development of other bioactive molecules. Derivatives of anthranilic acid have been explored for a range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antiviral, and antimicrobial properties.[7][8][9]

Logical Workflow: From Intermediate to Bioactive Compound

G A This compound B Amidation with N-methylpiperazine A->B Step 1 F Further Derivatization A->F C This compound N-methylpiperazide B->C D Cyclodehydration (e.g., with POCl3) C->D Step 2 E Clozapine D->E H Pharmacological Screening E->H G Novel Bioactive Compounds F->G G->H

Caption: Synthesis pathway from the intermediate to clozapine and other potential bioactive compounds.

Experimental Protocols

Synthesis of Clozapine from this compound N-methylpiperazide

This protocol is based on the cyclodehydration reaction described in the patent literature for the synthesis of clozapine.[5]

Materials:

  • This compound N-methylpiperazide

  • Phosphorus oxychloride (POCl3)

  • Water

  • Benzene

  • Ammonia solution

  • Dilute acetic acid

  • Activated charcoal

  • Ether

  • Petroleum ether

  • Sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 7.4 g of this compound (4-methyl)piperazide and 35 ml of phosphorus oxychloride.[10]

  • Heat the mixture to reflux and maintain for 3 hours.[10]

  • After cooling, concentrate the reaction mixture in vacuo to remove excess phosphorus oxychloride.[10]

  • Partition the residue between benzene and a mixture of ammonia and ice water.[10]

  • Separate the organic layer and extract the aqueous layer with benzene.

  • Combine the benzene extracts and wash with water.

  • Extract the benzene solution with dilute acetic acid.[10]

  • Treat the acidic aqueous extract with activated charcoal to decolorize, and then filter.[10]

  • Make the filtrate alkaline with concentrated ammonia solution to precipitate the clozapine base.[10]

  • Extract the precipitated product with ether.[10]

  • Wash the ethereal solution with water and dry over anhydrous sodium sulfate.[10]

  • Evaporate the ether to obtain the crude clozapine.

  • Recrystallize the crude product from an ether/petroleum ether mixture to yield pure clozapine as yellow crystals.[10]

General Workflow for Synthesis and Screening

G cluster_0 Synthesis cluster_1 Screening A Starting Materials B Reaction Setup A->B C Reaction Monitoring (TLC, LC-MS) B->C D Work-up and Purification C->D E Characterization (NMR, MS, etc.) D->E F In vitro Assays E->F G Cell-based Assays F->G H In vivo Models G->H I Data Analysis H->I

Caption: A generalized workflow for the synthesis and subsequent pharmacological screening of novel compounds.

Signaling Pathways of Interest for Clozapine and Related Compounds

Clozapine's therapeutic effects are attributed to its complex interaction with multiple neurotransmitter receptor systems. The diagram below illustrates some of the key signaling pathways modulated by clozapine.

G Clozapine Clozapine D2R Dopamine D2 Receptor Clozapine->D2R Antagonist S2AR Serotonin 5-HT2A Receptor Clozapine->S2AR Antagonist M1R Muscarinic M1 Receptor Clozapine->M1R Antagonist H1R Histamine H1 Receptor Clozapine->H1R Antagonist A1R Adrenergic α1 Receptor Clozapine->A1R Antagonist Mesolimbic Mesolimbic Pathway D2R->Mesolimbic Antipsychotic Effect Nigrostriatal Nigrostriatal Pathway D2R->Nigrostriatal Low Extrapyramidal Side Effects S2AR->Mesolimbic Cognition Cognition M1R->Cognition Cognitive Deficits Sedation Sedation H1R->Sedation Hypotension Hypotension A1R->Hypotension

References

Application Notes and Protocols: N-(2-Amino-4-chlorophenyl)anthranilic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2-Amino-4-chlorophenyl)anthranilic acid is a synthetic organic compound belonging to the anthranilic acid class of molecules.[1][2][3][4][5] Its primary role in medicinal chemistry is not as a direct therapeutic agent but as a crucial starting material and scaffold for the synthesis of more complex molecules with potential biological activity. Anthranilic acid and its derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. This document provides an overview of the applications of this compound in the synthesis of potential drug candidates and protocols for their biological evaluation.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₁ClN₂O₂[1][4]
Molecular Weight 262.69 g/mol [1][2][3]
CAS Number 67990-66-3[1][2][3]
Melting Point 191 °C (decomposes)[2]
Appearance Solid
Synonyms 2-(2-Amino-4-chloroanilino)benzoic acid, Clozapine Impurity 10[1]

Role as a Synthetic Intermediate

This compound serves as a key building block in multi-step organic syntheses. Its bifunctional nature, possessing both a carboxylic acid and two amino groups, allows for diverse chemical modifications to generate libraries of compounds for drug discovery screening. A notable application is in the synthesis of clozapine, an atypical antipsychotic medication.

Experimental Protocols

Protocol 1: Synthesis of this compound Amide Derivatives

This protocol describes a general method for the synthesis of amide derivatives of this compound, which can be screened for various biological activities.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or a suitable carbodiimide coupling agent (e.g., EDC/HOBt)

  • A primary or secondary amine of choice

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Triethylamine (TEA) or other suitable base

  • Standard laboratory glassware and stirring equipment

  • Purification supplies (silica gel for column chromatography)

Procedure:

  • Activation of the Carboxylic Acid:

    • Suspend this compound (1 equivalent) in anhydrous DCM.

    • Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours until the formation of the acid chloride is complete (monitor by TLC).

    • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amide Formation:

    • Dissolve the resulting acid chloride in fresh anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

    • Add the amine solution dropwise to the acid chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure amide derivative.

  • Characterization:

    • Confirm the structure of the synthesized amide using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

A generalized workflow for this synthesis is depicted below.

G start This compound acid_chloride Acid Chloride Formation (SOCl₂ or similar) start->acid_chloride amide_formation Amide Coupling (Amine, Base) acid_chloride->amide_formation workup Aqueous Work-up amide_formation->workup purification Column Chromatography workup->purification product Purified Amide Derivative purification->product

Caption: Workflow for the synthesis of amide derivatives.

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a common method for evaluating the cytotoxic effects of synthesized this compound derivatives against human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 - lung carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

    • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound by plotting a dose-response curve.

The logical flow of this experimental protocol is illustrated below.

G start Seed Cancer Cells in 96-well Plate treatment Treat with Compound Dilutions start->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan Dissolve Formazan Crystals mtt_add->formazan read Measure Absorbance formazan->read analysis Calculate IC₅₀ read->analysis G membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa Phospholipase A₂ cox COX-1 / COX-2 aa->cox pg Prostaglandins cox->pg inflammation Inflammation, Pain, Fever pg->inflammation nsaids Anthranilic Acid Derivatives (e.g., Fenamates) nsaids->cox Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-Amino-4-chlorophenyl)anthranilic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-(2-Amino-4-chlorophenyl)anthranilic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and established method is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide (typically a 2-halobenzoic acid) with an aniline derivative. For this specific synthesis, the reaction would be between a 2-halobenzoic acid and 4-chloro-1,2-phenylenediamine.

Q2: What are the typical starting materials for this synthesis?

A2: The key starting materials are:

  • An aniline derivative: 4-Chloro-1,2-phenylenediamine (4-chloro-ortho-phenylenediamine). This can be sourced directly or prepared by the reduction of 4-chloro-2-nitroaniline.

  • A halobenzoic acid: 2-Chlorobenzoic acid or 2-bromobenzoic acid are commonly used. Aryl iodides are more reactive but are often more expensive.[1]

Q3: What type of catalyst is used in the Ullmann condensation for this synthesis?

A3: Copper-based catalysts are essential for the Ullmann condensation.[2] Common choices include:

  • Copper(I) oxide (Cu₂O)

  • Copper(II) oxide (CuO)

  • Copper(I) iodide (CuI)

  • Copper(I) bromide (CuBr)

  • Copper acetate[3]

  • Activated copper powder[2]

The choice of catalyst can significantly impact the reaction rate and yield. In some modern variations of the Ullmann reaction, ligands such as 1,10-phenanthroline can be used to accelerate the reaction and allow for milder conditions.

Q4: Why is a base necessary in this reaction?

A4: A base is required to neutralize the hydrohalic acid (HCl or HBr) that is formed as a byproduct of the condensation reaction. Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice. The removal of the acidic byproduct drives the reaction towards the product.

Q5: What solvents are suitable for this reaction?

A5: The Ullmann condensation traditionally requires high-boiling polar solvents to achieve the necessary reaction temperatures.[2] Suitable solvents include:

  • N,N-Dimethylformamide (DMF)

  • Nitrobenzene

  • Dimethyl sulfoxide (DMSO)

  • Ionic liquids, which can offer environmental benefits and may enhance reaction rates.[3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The copper catalyst may be old or of poor quality. 2. Insufficient Temperature: The reaction temperature may be too low for the Ullmann condensation to proceed efficiently. 3. Poor Quality Reagents: Starting materials (halobenzoic acid or aniline derivative) may be impure. 4. Presence of Water: Moisture can deactivate the catalyst and interfere with the reaction.1. Use freshly purchased, high-purity copper catalyst. Consider preparing activated copper powder in situ. 2. Ensure the reaction mixture reaches the optimal temperature (often >150 °C) and is maintained consistently. Use a high-boiling solvent. 3. Purify starting materials by recrystallization or distillation before use. 4. Use anhydrous solvents and ensure all glassware is thoroughly dried.
Formation of a Dark Tar-like Substance 1. Reaction Temperature is Too High: Excessive heat can lead to decomposition of starting materials and products. 2. Prolonged Reaction Time: Extended heating can cause side reactions and polymerization. 3. Oxidation of the Aniline Derivative: The diamino compound is susceptible to oxidation at high temperatures.1. Carefully control the reaction temperature. Start with a lower temperature and gradually increase it. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) and stop the reaction once the starting materials are consumed. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Product is Difficult to Purify 1. Presence of Unreacted Starting Materials: Incomplete reaction leads to a mixture of product and starting materials. 2. Formation of Side Products: Side reactions such as homocoupling of the halobenzoic acid can occur. 3. Copper Catalyst Residue: The copper catalyst can be difficult to remove from the final product.1. Ensure the reaction goes to completion by optimizing the reaction time and temperature. 2. Adjust the stoichiometry of the reactants. A slight excess of the aniline derivative may be beneficial. 3. After the reaction, acidify the mixture and filter to remove the insoluble copper salts. The product can then be precipitated by adjusting the pH. Recrystallization from a suitable solvent like ethanol is also effective.[4]
Inconsistent Yields Between Batches 1. Variability in Reagent Quality: Purity of starting materials and catalyst can vary between lots. 2. Inconsistent Reaction Conditions: Small variations in temperature, reaction time, or stirring rate can affect the outcome. 3. Atmospheric Moisture: Fluctuations in humidity can introduce water into the reaction.1. Standardize the source and purity of all reagents. 2. Use precise temperature controllers and timers. Ensure consistent and efficient stirring. 3. Always perform the reaction under a dry, inert atmosphere.

Data Presentation

Table 1: Effect of Catalyst on the Yield of this compound

Catalyst (5 mol%)Temperature (°C)Time (h)Yield (%)
CuO1601265
Cu₂O1601075
CuI150882
CuBr150878

Note: This data is illustrative and may vary based on specific experimental conditions.

Table 2: Influence of Solvent on Reaction Yield

SolventTemperature (°C)Time (h)Yield (%)
DMF1551070
Nitrobenzene170685
DMSO165878

Note: This data is illustrative and may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Ullmann Condensation

This protocol is adapted from a general procedure for the synthesis of N-phenylanthranilic acid.[4]

Materials:

  • 2-Chlorobenzoic acid

  • 4-Chloro-1,2-phenylenediamine

  • Anhydrous potassium carbonate

  • Copper(I) iodide (CuI)

  • Nitrobenzene

  • Concentrated hydrochloric acid

  • Sodium carbonate

  • Decolorizing carbon

  • Ethanol (95%)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzoic acid (1 equivalent), 4-chloro-1,2-phenylenediamine (1.1 equivalents), anhydrous potassium carbonate (1.2 equivalents), and copper(I) iodide (0.05 equivalents).

  • Add nitrobenzene as the solvent.

  • Heat the mixture to 160-170 °C and maintain this temperature with stirring for 6-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and remove the excess nitrobenzene by steam distillation.

  • Add water and sodium carbonate to the residue to dissolve the product as its sodium salt.

  • Add decolorizing carbon and boil the solution for 15 minutes.

  • Filter the hot solution to remove the carbon and copper residues.

  • With vigorous stirring, slowly add concentrated hydrochloric acid to the filtrate to precipitate the this compound.

  • Cool the mixture in an ice bath and collect the precipitate by vacuum filtration.

  • Wash the product with cold water.

  • For further purification, recrystallize the crude product from 95% ethanol.

  • Dry the purified product in a vacuum oven.

Mandatory Visualization

SynthesisWorkflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification 2-Chlorobenzoic_Acid 2-Chlorobenzoic Acid Ullmann_Condensation Ullmann Condensation (Nitrobenzene, 160-170°C) 2-Chlorobenzoic_Acid->Ullmann_Condensation 4-Chloro-1,2-phenylenediamine 4-Chloro-1,2-phenylenediamine 4-Chloro-1,2-phenylenediamine->Ullmann_Condensation K2CO3 K₂CO₃ (Base) K2CO3->Ullmann_Condensation CuI CuI (Catalyst) CuI->Ullmann_Condensation Steam_Distillation Steam Distillation Ullmann_Condensation->Steam_Distillation Base_Extraction Base Extraction (Na₂CO₃) Steam_Distillation->Base_Extraction Decolorization Decolorization (Activated Carbon) Base_Extraction->Decolorization Precipitation Precipitation (HCl) Decolorization->Precipitation Recrystallization Recrystallization (Ethanol) Precipitation->Recrystallization Final_Product N-(2-Amino-4-chlorophenyl) anthranilic acid Recrystallization->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingLogic Start Low Yield Issue Check_Temp Is Reaction Temp Sufficient (>150°C)? Start->Check_Temp Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Catalyst Is Catalyst Active? Check_Temp->Check_Catalyst Yes Increase_Temp->Check_Catalyst Replace_Catalyst Use Fresh Catalyst Check_Catalyst->Replace_Catalyst No Check_Reagents Are Reagents Pure? Check_Catalyst->Check_Reagents Yes Replace_Catalyst->Check_Reagents Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents No Check_Atmosphere Is Reaction Under Inert Atmosphere? Check_Reagents->Check_Atmosphere Yes Purify_Reagents->Check_Atmosphere Use_Inert_Atmosphere Use N₂ or Ar Check_Atmosphere->Use_Inert_Atmosphere No Yield_Improved Yield Improved Check_Atmosphere->Yield_Improved Yes Use_Inert_Atmosphere->Yield_Improved

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: N-(2-Amino-4-chlorophenyl)anthranilic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-Amino-4-chlorophenyl)anthranilic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthesized this compound?

A1: Common impurities can originate from unreacted starting materials or byproducts of the synthesis. Based on typical synthetic routes, potential impurities include:

  • Starting Materials: Anthranilic acid, 2,5-dichloronitrobenzene, 4-chloro-2-nitroaniline, and 2-chlorobenzoic acid.[1]

  • Intermediates: Such as 2-[(4-chloro-2-nitrophenyl)amino]benzoic acid.[1]

  • Side-Products: Products from self-condensation or oxidation of anthranilic acid derivatives, which can result in colored impurities.

Q2: What is the reported melting point of pure this compound?

A2: The reported melting point is approximately 191 °C with decomposition.[1] A broad melting point range or a value significantly lower than this may indicate the presence of impurities.

Q3: What are suitable analytical techniques to assess the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of this compound and quantifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water containing an acid modifier like formic or phosphoric acid is a good starting point for method development. Thin Layer Chromatography (TLC) can be used for rapid, qualitative assessment of purity and for monitoring the progress of purification.

Troubleshooting Guides

Issue 1: The isolated product is highly colored (e.g., brown, red, or black).
  • Possible Cause 1: Presence of oxidized or polymeric impurities.

    • Solution: Attempt recrystallization using a suitable solvent system. Activated charcoal can be added during the recrystallization process to adsorb colored impurities. Be cautious, as the product itself may have some inherent color.

  • Possible Cause 2: Residual starting materials or intermediates.

    • Solution: Review the synthesis work-up procedure to ensure complete removal of reactants. An additional extraction or wash step may be necessary. Column chromatography can be effective in separating the desired product from colored starting materials or byproducts.

Issue 2: The yield of the purified product is low after recrystallization.
  • Possible Cause 1: The compound is significantly soluble in the recrystallization solvent at low temperatures.

    • Solution: Ensure the solution is thoroughly cooled before filtration to minimize loss. Placing the crystallization flask in an ice bath can improve recovery.

  • Possible Cause 2: Using an inappropriate solvent for recrystallization.

    • Solution: Perform small-scale solubility tests to identify a solvent in which the compound is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Possible Cause 3: Premature crystallization during hot filtration.

    • Solution: Use a pre-heated funnel and filter flask for the hot filtration step to prevent the product from crystallizing on the filter paper. Adding a small excess of hot solvent can also help.

Issue 3: Multiple spots are observed on the TLC plate after purification.
  • Possible Cause 1: Incomplete purification.

    • Solution: If recrystallization was performed, it may need to be repeated. If the impurities have similar solubility to the product, column chromatography is a more effective purification technique.

  • Possible Cause 2: Decomposition of the compound on the TLC plate.

    • Solution: Some compounds can degrade on the silica gel of the TLC plate. Spot the plate and develop it immediately. Using a less acidic or basic mobile phase might also prevent degradation.

Data Presentation

Table 1: Suggested Solvents for Recrystallization (Based on Analogy with Anthranilic Acid)

Solvent/Solvent SystemExpected Solubility ProfileNotes
EthanolHigh solubility when hot, lower when cold.A common choice for recrystallizing aromatic carboxylic acids.
WaterVery low solubility.Can potentially be used as an anti-solvent with a more soluble solvent like ethanol.
Ethanol/WaterAdjustable polarity to optimize recovery.The product is dissolved in hot ethanol, and water is added dropwise until turbidity persists. Then, a small amount of ethanol is added to redissolve, and the solution is allowed to cool slowly.
Acetic AcidGood solvent for many organic acids.May be difficult to remove completely after recrystallization.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube and add more solvent dropwise until the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.

  • Dissolution: In a flask, add the crude product and the selected solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the solute). Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven.

Protocol 2: General Column Chromatography Procedure
  • Stationary Phase Selection: Silica gel is a common choice for the stationary phase.

  • Mobile Phase Selection: Use TLC to determine a suitable mobile phase. A good solvent system will give the desired product an Rf value of approximately 0.3-0.4 and will show good separation from impurities. A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a common starting point.

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Purity_Check Purity Check (TLC, HPLC, MP) Recrystallization->Purity_Check Column_Chromatography Column Chromatography Column_Chromatography->Purity_Check Purity_Check->Column_Chromatography Impure Pure_Product Pure Product Purity_Check->Pure_Product Purity ≥ 97% Troubleshooting_Tree cluster_color Color Issue cluster_yield Yield Issue cluster_purity Purity Issue Start Problem with Purified Product Colored_Product Product is Highly Colored Start->Colored_Product Low_Yield Low Yield After Recrystallization Start->Low_Yield Multiple_Spots Multiple Spots on TLC Start->Multiple_Spots Oxidized_Impurity Oxidized/Polymeric Impurity? Colored_Product->Oxidized_Impurity Recrystallize_Charcoal Recrystallize with Activated Charcoal Oxidized_Impurity->Recrystallize_Charcoal Yes Solubility_Issue High Solubility in Cold Solvent? Low_Yield->Solubility_Issue Change_Solvent Optimize Solvent System Solubility_Issue->Change_Solvent Yes Incomplete_Purification Incomplete Purification? Multiple_Spots->Incomplete_Purification Column_Chromatography Perform Column Chromatography Incomplete_Purification->Column_Chromatography Yes

References

Technical Support Center: Synthesis of N-(2-Amino-4-chlorophenyl)anthranilic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-Amino-4-chlorophenyl)anthranilic acid.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most common method for synthesizing this compound is the Ullmann condensation. This copper-catalyzed cross-coupling reaction typically involves the reaction of a 2-halobenzoic acid (such as 2-chlorobenzoic acid or 2-bromobenzoic acid) with 4-chloro-1,2-phenylenediamine (4-chloro-ortho-phenylenediamine).[1][2]

Q2: What are the most common side-products observed in this synthesis?

A2: The primary side-products in the Ullmann condensation for N-aryl anthranilic acids are formed through two main pathways: dehalogenation of the 2-halobenzoic acid starting material and homocoupling of the 2-halobenzoic acid.

  • Dehalogenation: This results in the formation of benzoic acid. This side-reaction is a known issue in Ullmann-type couplings.

  • Homocoupling: This leads to the formation of 2,2'-dicarboxybiphenyl (diphenic acid). This is a classic side-reaction in Ullmann reactions where two molecules of the aryl halide couple with each other.[3]

Other potential impurities can include unreacted starting materials (2-halobenzoic acid and 4-chloro-1,2-phenylenediamine) and isomers if the reaction conditions are not carefully controlled.

Q3: Why is my reaction yield low?

A3: Low yields in Ullmann condensations can be attributed to several factors. The reaction is known to be sensitive to conditions and can sometimes be inconsistent. Key factors influencing yield include the choice of catalyst, solvent, base, and temperature. The purity of the starting materials and the exclusion of oxygen and moisture can also significantly impact the outcome. Incomplete reaction or the prevalence of side-reactions such as dehalogenation and homocoupling directly contribute to lower yields of the desired product.

Q4: Can I use 2-chlorobenzoic acid instead of 2-bromobenzoic acid?

A4: While 2-bromobenzoic acid is often more reactive in Ullmann-type couplings, 2-chlorobenzoic acid can also be used. However, reactions with 2-chlorobenzoic acid may require more forcing conditions (e.g., higher temperatures, more active catalyst systems) to achieve comparable yields. The choice between the two may depend on the cost and availability of the starting materials and the optimization of the reaction conditions.

Troubleshooting Guide

Issue 1: Presence of a significant amount of benzoic acid in the product mixture.

  • Problem: Dehalogenation of the 2-halobenzoic acid starting material is occurring at a high rate.

  • Possible Causes & Solutions:

    • Reaction Temperature: Excessively high temperatures can promote dehalogenation. Try lowering the reaction temperature and extending the reaction time.

    • Catalyst System: The choice of copper source and ligand can influence the selectivity. Consider screening different copper catalysts (e.g., CuI, Cu2O, copper powder) and ligands (e.g., phenanthroline, L-proline) to find a system that favors the cross-coupling reaction over dehalogenation.

    • Hydrogen Source: Trace amounts of water or other protic species in the reaction mixture can serve as a hydrogen source for dehalogenation. Ensure all reagents and solvents are anhydrous.

Issue 2: Isolation of 2,2'-dicarboxybiphenyl as a major by-product.

  • Problem: Homocoupling of the 2-halobenzoic acid is competing with the desired cross-coupling reaction.

  • Possible Causes & Solutions:

    • Reaction Stoichiometry: Using a slight excess of the aniline component (4-chloro-1,2-phenylenediamine) can help to favor the cross-coupling pathway over the homocoupling of the halobenzoic acid.

    • Catalyst Concentration: A high concentration of the copper catalyst can sometimes promote homocoupling. It may be beneficial to optimize the catalyst loading.

    • Reaction Temperature: Similar to dehalogenation, high temperatures can favor homocoupling. A careful optimization of the temperature profile is recommended.

Issue 3: Difficulty in purifying the final product from unreacted starting materials.

  • Problem: Incomplete reaction leaves residual 2-halobenzoic acid and 4-chloro-1,2-phenylenediamine in the product.

  • Possible Causes & Solutions:

    • Reaction Time and Temperature: The reaction may not have gone to completion. Consider increasing the reaction time or cautiously increasing the temperature while monitoring for an increase in side-products.

    • Purification Strategy:

      • Acid-Base Extraction: The carboxylic acid functionality of the product and the unreacted 2-halobenzoic acid allows for separation from the basic aniline starting material. The product can be precipitated by adjusting the pH of the aqueous solution.

      • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) is an effective method for purifying the final product and removing less soluble impurities.[4]

Data Presentation

Table 1: Common Side-Products in the Synthesis of this compound

Side-Product NameChemical StructureOrigin
Benzoic AcidC₇H₆O₂Dehalogenation of 2-halobenzoic acid
2,2'-Dicarboxybiphenyl (Diphenic Acid)C₁₄H₁₀O₄Homocoupling of 2-halobenzoic acid
2-Chlorobenzoic AcidC₇H₅ClO₂Unreacted starting material
4-Chloro-1,2-phenylenediamineC₆H₇ClN₂Unreacted starting material

Experimental Protocols

A general experimental protocol for a similar Ullmann condensation is provided below. Please note that specific conditions should be optimized for the synthesis of this compound.

General Protocol for Ullmann Condensation Synthesis of N-Aryl Anthranilic Acids

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chlorobenzoic acid (1.0 eq), 4-chloro-1,2-phenylenediamine (1.1 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (CuI, 5-10 mol%) and L-proline (10-20 mol%).

  • Solvent Addition: Add a high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 120-150 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing water.

  • Acidification: Acidify the aqueous mixture with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 2_Halobenzoic_Acid 2-Halobenzoic Acid Main_Product This compound 2_Halobenzoic_Acid->Main_Product Aniline_Derivative 4-Chloro-1,2-phenylenediamine Aniline_Derivative->Main_Product Catalyst Copper Catalyst (e.g., CuI) Catalyst->Main_Product Base Base (e.g., K2CO3) Base->Main_Product Solvent Solvent (e.g., DMF) Solvent->Main_Product Heat Heat Heat->Main_Product

Caption: Main synthetic pathway for this compound.

Side_Reactions cluster_side_products Side-Products Start 2-Halobenzoic Acid Dehalogenation Benzoic Acid Start->Dehalogenation Dehalogenation Homocoupling 2,2'-Dicarboxybiphenyl Start->Homocoupling Homocoupling

Caption: Common side-reactions originating from the 2-halobenzoic acid starting material.

Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze product mixture (TLC, HPLC, NMR) Start->Analysis Identify_Impurity Identify major impurity Analysis->Identify_Impurity Dehalogenation High Dehalogenation? Identify_Impurity->Dehalogenation Homocoupling High Homocoupling? Identify_Impurity->Homocoupling Unreacted_SM Unreacted Starting Material? Identify_Impurity->Unreacted_SM Optimize_Temp Lower Temperature Dehalogenation->Optimize_Temp Yes Optimize_Catalyst Screen Catalysts/Ligands Dehalogenation->Optimize_Catalyst Yes Anhydrous_Conditions Ensure Anhydrous Conditions Dehalogenation->Anhydrous_Conditions Yes Homocoupling->Optimize_Temp Yes Adjust_Stoichiometry Increase Aniline Ratio Homocoupling->Adjust_Stoichiometry Yes Optimize_Catalyst_Loading Optimize Catalyst Loading Homocoupling->Optimize_Catalyst_Loading Yes Increase_Time_Temp Increase Reaction Time/Temp Unreacted_SM->Increase_Time_Temp Yes Optimize_Purification Optimize Purification Unreacted_SM->Optimize_Purification Yes

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Anthranilic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with anthranilic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the synthesis of anthranilic acid derivatives?

A1: Common challenges include low reaction yields, the formation of colored impurities, and difficulties in purification. Anthranilic acid and its derivatives can be sensitive to reaction conditions, leading to side reactions such as decarboxylation or oxidation. Controlling temperature, using high-purity reagents, and performing reactions under an inert atmosphere can help mitigate these issues.

Q2: How can I improve the solubility of anthranilic acid and its derivatives in organic solvents?

A2: Anthranilic acid itself has limited solubility in many non-polar organic solvents. Conversion to its ester or amide derivatives generally increases solubility. For reactions, polar aprotic solvents like DMF, DMSO, or NMP are often used. In some cases, the use of a co-solvent or heating the reaction mixture can improve solubility.

Q3: What are the best practices for purifying crude anthranilic acid derivatives?

A3: Purification strategies depend on the specific derivative and impurities present. Common methods include:

  • Recrystallization: Effective for removing impurities with different solubility profiles. Solvents like ethanol, methanol, or mixtures with water are often used.[1]

  • Column Chromatography: Silica gel chromatography is a standard method for separating the desired product from starting materials and byproducts. The choice of eluent is critical and needs to be optimized based on the polarity of the compound.

  • Acid-Base Extraction: For derivatives with acidic or basic functional groups, liquid-liquid extraction by adjusting the pH of the aqueous phase can be a powerful purification technique.

Q4: Are there any specific safety precautions I should take when working with anthranilic acid and its derivatives?

A4: Yes, standard laboratory safety practices should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Some derivatives may be irritants or have unknown toxicological properties, so it is crucial to consult the Safety Data Sheet (SDS) for each specific compound.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during specific reactions used to synthesize anthranilic acid derivatives.

Ullmann Condensation/Coupling

The Ullmann reaction is a copper-catalyzed nucleophilic aromatic substitution used to form C-N and C-O bonds.

Issue: Low or no yield of the desired N-aryl anthranilic acid.

Potential Cause Suggested Solution
Inactive Catalyst Use a fresh source of copper catalyst (e.g., CuI, Cu₂O, or copper powder). The active species is often Cu(I). If using Cu(0), activation with a small amount of iodine may be necessary.
Inappropriate Ligand While classic Ullmann reactions are often ligand-free, modern protocols benefit from ligands. Screen various ligands such as 1,10-phenanthroline, L-proline, or N,N'-dimethylethylenediamine to improve yield and reaction rate.
Suboptimal Base The base is crucial for the reaction. Screen common inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can be substrate-dependent.
Incorrect Solvent High-boiling polar aprotic solvents like DMF, NMP, or dioxane are typically used. Ensure the solvent is anhydrous, as water can inhibit the reaction.
Reaction Temperature Too Low Traditional Ullmann reactions often require high temperatures (>150 °C). If using a modern, ligand-assisted protocol, a temperature range of 80-120 °C is a good starting point. Gradually increase the temperature if no reaction is observed.

Issue: Formation of significant side products (e.g., homocoupling of the aryl halide).

Potential Cause Suggested Solution
High Reaction Temperature While high temperatures can drive the reaction, they can also lead to undesired side reactions. Try lowering the temperature and extending the reaction time.
Incorrect Stoichiometry Using a slight excess of the amine component relative to the aryl halide can sometimes suppress homocoupling of the halide.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction used to create carbon-carbon bonds.

Issue: Low yield of the coupled product.

Potential Cause Suggested Solution
Catalyst Deactivation The nitrogen atom of the anthranilic acid derivative can coordinate to the palladium center and inhibit catalysis. Use a higher catalyst loading or select a ligand that can prevent this coordination.[2]
Inefficient Oxidative Addition Aryl chlorides are less reactive than bromides or iodides. For aryl chlorides, use a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand to facilitate the oxidative addition step.[2]
Protodeboronation of the Boronic Acid Boronic acids can be unstable, especially in the presence of aqueous base at elevated temperatures.[2] Consider using the corresponding pinacol ester or trifluoroborate salt of the boronic acid, which are often more stable.[2]
Suboptimal Base The choice and amount of base are critical. K₃PO₄ and Cs₂CO₃ are often effective. Ensure the base is finely powdered to maximize its surface area. A small amount of water is often necessary for the transmetalation step.

Issue: Difficulty in removing boron-containing byproducts.

Potential Cause Suggested Solution
Residual Boronic Acid/Esters During workup, wash the organic layer with a dilute aqueous base (e.g., 1M NaOH) to remove unreacted boronic acid. An oxidative workup with hydrogen peroxide can also help to convert boron species into more easily removable byproducts.

Data Presentation

The following tables summarize reaction conditions for common synthetic routes to anthranilic acid derivatives.

Table 1: Optimization of Ullmann Condensation for N-Aryl Anthranilic Acid Synthesis

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1CuI (10)NoneK₂CO₃ (2.0)DMF1502445
2CuI (10)L-Proline (20)K₂CO₃ (2.0)DMSO1001278
3Cu₂O (5)1,10-Phenanthroline (10)Cs₂CO₃ (2.0)Dioxane1101885
4Cu Powder (20)NoneK₃PO₄ (2.5)NMP1602462
5Cu(OAc)₂ (10)NoneK₂CO₃ (2.0)[TBP]Cl170492[3]

Table 2: Optimization of Suzuki-Miyaura Coupling for Aryl Anthranilate Synthesis

EntryPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-Na₂CO₃ (2.0)Toluene/H₂O1001265
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Dioxane/H₂O100892
3Pd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (3.0)Toluene1101688
4PdCl₂(dppf) (3)-Cs₂CO₃ (2.0)DMF/H₂O901275
5[Pd(IPr)(μ-Cl)Cl]₂ (0.25)-K₂CO₃ (3.0)THF/H₂O231285[4][5]

Experimental Protocols

Protocol 1: General Procedure for N-Acetylation of Anthranilic Acid[6][7]
  • In a 50 mL Erlenmeyer flask, combine 2.0 g of anthranilic acid with 6 mL of acetic anhydride.

  • Add a boiling stone and gently heat the mixture to a boil on a hot plate for 15 minutes.

  • Allow the reaction mixture to cool to room temperature, then add 2 mL of distilled water.

  • Warm the mixture until it nearly boils, then allow it to cool slowly to room temperature to facilitate crystal formation.

  • Isolate the crystals by vacuum filtration, washing with a small amount of cold water.

  • Dry the product to obtain N-acetylanthranilic acid.

Protocol 2: Synthesis of N-Phenylanthranilic Acid via Ullmann Condensation
  • To a round-bottom flask, add 2-chlorobenzoic acid (1.0 equiv), aniline (1.2 equiv), potassium carbonate (2.0 equiv), and copper(I) iodide (0.1 equiv).

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture to 120-130 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture with concentrated HCl to a pH of approximately 2-3 to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry to yield the crude N-phenylanthranilic acid.

Protocol 3: Synthesis of an Aryl Anthranilate via Suzuki-Miyaura Coupling
  • In a Schlenk flask under an inert atmosphere, combine the anthranilic acid ester (1.0 equiv), arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Add a degassed solvent mixture, such as dioxane and water (4:1).

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 4: Purification of a Crude N-Aryl Anthranilic Acid Derivative (Mefenamic Acid)[1][8]
  • Dissolve the crude mefenamic acid in a suitable organic solvent, such as ethanol or acetone.

  • Add activated charcoal to decolorize the solution and heat to reflux for a short period.

  • Filter the hot solution to remove the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain pure mefenamic acid.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate relevant biological pathways and experimental workflows.

Hedgehog_Signaling_Pathway cluster_off Pathway OFF (No Ligand) cluster_on Pathway ON cluster_nucleus Hh Hedgehog Ligand (e.g., Shh) PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Proteins (GLI1/2/3) SUFU->GLI Sequesters & Promotes Cleavage GLI_A GLI Activator GLI->GLI_A Activation GLI_R GLI Repressor GLI->GLI_R Proteolytic Cleavage Nucleus Nucleus GLI_A->Nucleus Translocation GLI_R->Nucleus Translocation TargetGenes Target Gene Expression Nucleus->TargetGenes Regulates Anthranilic_Acid_Deriv Anthranilic Acid Derivatives (Inhibitors) Anthranilic_Acid_Deriv->SMO Inhibits

Caption: The Hedgehog signaling pathway, a target for some anthranilic acid derivatives.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Nucleus Nucleus ERK->Nucleus Translocates CellularResponse Cellular Response (Proliferation, Differentiation) TranscriptionFactors->CellularResponse Leads to Anthranilic_Acid_Deriv Anthranilic Acid Derivatives (Inhibitors) Anthranilic_Acid_Deriv->MEK Inhibits

Caption: The MAPK/ERK signaling pathway, which can be modulated by certain anthranilic acid derivatives.

Reaction_Optimization_Workflow Start Define Reaction: Substrates & Product Screening Initial Screening (Vary one parameter at a time) Start->Screening Catalyst Screen Catalysts (e.g., Pd, Cu sources) Screening->Catalyst Ligand Screen Ligands (e.g., Phosphines, N-donors) Catalyst->Ligand Base Screen Bases (e.g., Carbonates, Phosphates) Ligand->Base Solvent Screen Solvents (e.g., Toluene, DMF, Dioxane) Base->Solvent Analysis Analyze Results (TLC, GC-MS, LC-MS) Solvent->Analysis Analysis->Screening No/Poor Reaction Optimization Multivariable Optimization (DoE) Analysis->Optimization Promising Conditions Temp Vary Temperature Optimization->Temp Conc Vary Concentration Temp->Conc Time Vary Time Conc->Time FinalAnalysis Analyze & Validate Optimal Conditions Time->FinalAnalysis FinalAnalysis->Optimization Further Refinement End Optimized Protocol FinalAnalysis->End Successful

Caption: A typical experimental workflow for optimizing reaction conditions.

Troubleshooting_Low_Yield Start Low Product Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity Pure Reagents are Pure CheckPurity->Pure Yes Impure Purify/Replace Reagents CheckPurity->Impure No CheckConditions Review Reaction Conditions Pure->CheckConditions Retry Retry Experiment with Adjustments Impure->Retry ConditionsOK Conditions Appear Optimal CheckConditions->ConditionsOK Yes ConditionsNotOK Adjust Conditions: Temp, Time, Conc. CheckConditions->ConditionsNotOK No CheckCatalyst Is Catalyst/Ligand System Appropriate? ConditionsOK->CheckCatalyst ConditionsNotOK->Retry CatalystOK Yes CheckCatalyst->CatalystOK Yes CatalystNotOK Screen Different Catalysts/Ligands CheckCatalyst->CatalystNotOK No CheckSideReactions Analyze Crude Mixture for Side Products CatalystOK->CheckSideReactions CatalystNotOK->Retry SideProducts Identify & Mitigate Side Reactions CheckSideReactions->SideProducts Yes NoSideProducts No Obvious Side Products CheckSideReactions->NoSideProducts No SideProducts->Retry NoSideProducts->Retry

Caption: A logical workflow for troubleshooting low product yield in synthesis.

References

N-(2-Amino-4-chlorophenyl)anthranilic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of N-(2-Amino-4-chlorophenyl)anthranilic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it is recommended to store the compound under the following conditions:

  • Temperature: 2-8°C (refrigerated).

  • Light: Protect from light. Store in an amber vial or a light-blocking container.

  • Atmosphere: Keep the container tightly closed and store in a well-ventilated place to prevent moisture absorption and oxidation.[1]

Q2: What is the typical shelf life of this compound?

A2: The shelf life of this compound can vary depending on the supplier and the purity of the compound. For products without a specific retest or expiration date on the Certificate of Analysis (COA), it is recommended to handle them according to the defined storage conditions and routinely inspect them for any signs of degradation.

Q3: What are the potential degradation pathways for this compound?

A3: Based on the chemical structure, which includes aromatic amine and carboxylic acid functional groups, this compound may be susceptible to the following degradation pathways:

  • Photodegradation: Aromatic amines can degrade upon exposure to UV light.

  • Oxidation: The amino groups are susceptible to oxidation, which can be accelerated by exposure to air and light.

  • Hydrolysis: While generally stable, prolonged exposure to acidic or basic conditions, especially at elevated temperatures, could potentially lead to the hydrolysis of the amide linkage.

Q4: Are there any known incompatibilities for this compound?

A4: this compound may be incompatible with strong oxidizing agents. It is advisable to avoid contact with strong acids and bases for extended periods to prevent potential degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in color (e.g., darkening) Oxidation or photodegradationDiscard the reagent. Ensure the new stock is stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
Clumping or change in texture Moisture absorptionEnsure the container is tightly sealed and stored in a desiccator if necessary. For future use, handle the compound in a dry environment (e.g., glove box).
Inconsistent experimental results Degradation of the compoundVerify the purity of the compound using an appropriate analytical method (e.g., HPLC, LC-MS). If degradation is confirmed, use a fresh batch of the compound.
Poor solubility Potential degradation or incorrect solventCheck the solubility of a fresh sample in the recommended solvent. If the issue persists, consider sonication or gentle warming. If degradation is suspected, analyze the material for impurities.

Stability and Storage Data Summary

ParameterRecommendation
Storage Temperature 2-8°C
Light Sensitivity Protect from light
Moisture Sensitivity Store in a tightly sealed container
Air Sensitivity Store in a well-ventilated place; consider storage under an inert atmosphere for long-term stability
Recommended Retest Period Refer to the Certificate of Analysis from the supplier. If not provided, periodic re-analysis is recommended for long-term storage.

Experimental Protocols

Protocol for Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. The following is a general protocol based on ICH guidelines that can be adapted for this compound.

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • pH meter

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Heat the solution at 60°C for a specified period. Neutralize the solution with 0.1 M HCl before analysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified period.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C) for a specified period.

    • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

  • Analysis:

    • Analyze the stressed samples at different time points using a stability-indicating HPLC method.

    • The HPLC method should be capable of separating the parent compound from its degradation products. A C18 column with a gradient elution of a mobile phase consisting of an aqueous buffer and an organic solvent is a common starting point.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • If available, use LC-MS to identify the mass of the degradation products to help elucidate their structures.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Stability Issues A Start: Experimental Issue (e.g., inconsistent results, unexpected peaks) B Check for visual signs of degradation (color change, clumping) A->B C Signs of degradation observed? B->C D Discard current stock. Procure fresh compound. C->D Yes F No visual signs of degradation C->F No E Review storage and handling procedures. Implement corrective actions. D->E G Perform analytical purity check (e.g., HPLC, LC-MS) F->G H Compound purity within specification? G->H I Degradation confirmed. Discard and re-evaluate protocol. H->I No J Purity confirmed. Investigate other experimental parameters (e.g., reagents, instrument). H->J Yes I->E

Caption: Troubleshooting workflow for stability-related issues.

References

Technical Support Center: Purification of N-(2-Amino-4-chlorophenyl)anthranilic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of N-(2-Amino-4-chlorophenyl)anthranilic acid. This key intermediate, notably used in the synthesis of the antipsychotic drug Clozapine, can present purification challenges. This guide offers practical solutions to common issues encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The synthesis of this compound, typically achieved through an Ullmann condensation reaction, can lead to several impurities. These can be broadly categorized as:

  • Unreacted Starting Materials: Residual amounts of 2-chlorobenzoic acid and 4-chloro-2-nitroaniline (or its reduced form, 4-chloro-o-phenylenediamine) are common.

  • Homocoupling Products: Side reactions can lead to the formation of symmetrical biaryls from the starting materials.

  • Oxidation Products: The amine functionalities are susceptible to oxidation, which can result in colored impurities.

  • Products of Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost.

  • Solvent-Related Impurities: Residual high-boiling solvents like DMF or DMSO may be present.

Q2: My final product has a persistent color, even after initial purification. What could be the cause and how can I remove it?

A2: A persistent color, often yellowish or brownish, is typically due to oxidation products or residual copper catalyst. To address this:

  • Charcoal Treatment: During recrystallization, adding activated charcoal to the hot solution can effectively adsorb colored impurities.

  • Chelating Agents: Washing the crude product with a dilute solution of a chelating agent like EDTA can help remove residual copper salts.

  • Inert Atmosphere: Ensuring the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) can minimize the formation of colored oxidation byproducts.

Q3: I am observing a low yield in my Ullmann condensation reaction. What are the potential reasons?

A3: Low yields in Ullmann reactions are a frequent issue. Key factors to investigate include:

  • Catalyst Activity: The copper catalyst (e.g., Cu(I) salts) can be sensitive to air and moisture. Using fresh, high-purity catalyst is crucial.

  • Reaction Temperature: Traditional Ullmann reactions require high temperatures, but these can also lead to degradation. Optimization of the temperature is key.

  • Base and Ligand: The choice and quality of the base and ligand (if used) are critical for an efficient reaction. Screening different bases and ligands may be necessary.

  • Purity of Starting Materials: Impurities in the starting materials can inhibit the catalyst or lead to side reactions.

Q4: What is the recommended method for purifying crude this compound?

A4: Recrystallization is the most common and effective method for purifying the crude product. A mixed solvent system, such as ethanol/water, is often a good starting point. The principle is to dissolve the compound in a minimum amount of the "good" solvent (e.g., ethanol) at an elevated temperature and then add a "poor" solvent (e.g., water) until the solution becomes turbid. Slow cooling should then induce the crystallization of the pure product.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis and purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Multiple spots on TLC after reaction - Incomplete reaction- Formation of side products- Increase reaction time or temperature.- Check the purity of starting materials.- Optimize the catalyst, base, and ligand system.
Product fails to crystallize - Solution is not supersaturated- Presence of impurities inhibiting crystallization- Concentrate the solution further.- Try adding an anti-solvent.- Scratch the inside of the flask with a glass rod to induce nucleation.- Purify the crude product by column chromatography before recrystallization.
Low purity after recrystallization - Inappropriate solvent system- Cooling the solution too quickly- Screen for a more suitable recrystallization solvent or solvent mixture.- Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.- Perform a second recrystallization.
Presence of residual solvent - Inefficient drying- Dry the product under vacuum at an elevated temperature (below the melting point).- Wash the filtered crystals with a low-boiling point solvent in which the product is insoluble.

Data Presentation

While specific quantitative data for impurity profiles can vary significantly with reaction conditions, the following table provides a representative example of purity improvement after recrystallization, as analyzed by High-Performance Liquid Chromatography (HPLC).

Compound Purity in Crude Product (%) Purity after Recrystallization (%) Analytical Method
This compound85 - 90> 98HPLC-UV
Unreacted 2-chlorobenzoic acid2 - 5< 0.1HPLC-UV
Unreacted 4-chloro-2-nitroaniline1 - 3< 0.1HPLC-UV
Homocoupling byproducts1 - 2< 0.2HPLC-UV / LC-MS

Experimental Protocols

General Experimental Protocol for Ullmann Condensation

This protocol provides a general procedure for the copper-catalyzed synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chlorobenzoic acid (1 equivalent), 4-chloro-2-nitroaniline (1.1 equivalents), copper(I) iodide (0.1 equivalents), and a suitable base such as potassium carbonate (2 equivalents).

  • Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 120-150 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a beaker of cold water and acidify with dilute hydrochloric acid to precipitate the crude product.

  • Isolation: Filter the precipitate, wash with water, and dry under vacuum.

  • Purification: Purify the crude product by recrystallization.

Protocol for Purification by Recrystallization[1]

This protocol describes a general method for the purification of this compound.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, and water) at room and elevated temperatures to find a suitable solvent or solvent pair. An ethanol/water system is a good starting point.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot primary solvent (e.g., ethanol) to dissolve it completely with heating and stirring.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution at its boiling point for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Add the anti-solvent (e.g., water) dropwise to the hot filtrate until it becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol outlines a general HPLC method for determining the purity of this compound.[1]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically used. For example, a gradient from 20% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the compound.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent like methanol to a concentration of approximately 1 mg/mL.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis reactants Starting Materials (2-chlorobenzoic acid, 4-chloro-2-nitroaniline) reaction Ullmann Condensation (Cu Catalyst, Base, Solvent) reactants->reaction crude_product Crude Product reaction->crude_product dissolution Dissolution in Hot Solvent crude_product->dissolution filtration Hot Filtration (remove insolubles) dissolution->filtration crystallization Crystallization (slow cooling) filtration->crystallization isolation Isolation & Drying crystallization->isolation pure_product Pure Product isolation->pure_product hplc HPLC Analysis pure_product->hplc

Caption: Experimental Workflow for Synthesis, Purification, and Analysis.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_purity Impurity Troubleshooting start Problem Encountered low_yield Low Yield? start->low_yield impure_product Impure Product? low_yield->impure_product No check_catalyst Check Catalyst Activity low_yield->check_catalyst Yes recrystallize Recrystallize impure_product->recrystallize Yes end Problem Resolved impure_product->end No optimize_temp Optimize Temperature check_catalyst->optimize_temp check_reagents Check Reagent Purity optimize_temp->check_reagents check_reagents->end charcoal Use Activated Charcoal recrystallize->charcoal chromatography Column Chromatography charcoal->chromatography chromatography->end

Caption: Troubleshooting Logic for Common Experimental Issues.

References

Technical Support Center: Cyclodehydration of N-(2-amino-4-chlorophenyl)anthranilic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cyclodehydration of N-(2-amino-4-chlorophenyl)anthranilic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the cyclodehydration of this compound?

The intramolecular cyclodehydration of this compound is expected to yield 7-chloro-2-(phenylamino)quinazolin-4(3H)-one. This reaction involves the formation of a new heterocyclic ring system.

Q2: What are the common dehydrating agents used for this type of reaction?

Commonly used dehydrating agents for the cyclization of N-aryl anthranilic acids include strong protic acids like polyphosphoric acid (PPA) and phosphorus oxychloride (POCl₃).[1][2] The choice of reagent can be influenced by the substrate's sensitivity and the desired reaction conditions.

Q3: How does the presence of the chloro and amino substituents affect the cyclodehydration reaction?

Substituents on the N-aryl ring can influence the ease of cyclization. Electron-donating groups generally facilitate the reaction, while electron-withdrawing groups can make it more difficult, often requiring more forceful conditions.[1] The chloro group is electron-withdrawing, which might necessitate stronger dehydrating agents or higher reaction temperatures.

Troubleshooting Guide

Low or No Yield

Problem: The cyclodehydration reaction is resulting in a very low yield or no desired product.

Potential Cause Troubleshooting Steps
Ineffective Dehydrating Agent - Ensure the dehydrating agent (e.g., PPA, POCl₃) is fresh and has not been degraded by moisture. - Use a sufficient excess of the dehydrating agent. - Consider trying an alternative dehydrating agent if one is not effective.[1]
Inadequate Reaction Conditions - Ensure the reaction temperature is high enough to overcome the activation energy. Cyclodehydration often requires elevated temperatures. - Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC).[1]
Poor Starting Material Quality - Confirm the purity of the this compound. Impurities can inhibit the reaction. - Ensure the starting material is completely dry, as water is a byproduct and its presence can impede the reaction.[1]
Substituent Effects - The electron-withdrawing nature of the chlorine atom may require more forcing conditions (higher temperature, longer reaction time) to achieve a good yield.
Formation of Side Products

Problem: The reaction is producing significant amounts of impurities alongside the desired product.

Potential Cause Troubleshooting Steps
Intermolecular Condensation - At high concentrations and temperatures, intermolecular reactions can lead to the formation of polymeric byproducts. - Try running the reaction at a lower concentration.[1]
Charring or Decomposition - Excessive heat or highly acidic conditions can cause the starting material or product to decompose. - Carefully control the reaction temperature and consider using a milder dehydrating agent if charring is observed.
Incomplete Reaction - Unreacted starting material will be a major impurity if the reaction does not go to completion. - Use TLC to monitor the consumption of the starting material and adjust the reaction time accordingly.

Experimental Protocols

General Protocol for Cyclodehydration using Polyphosphoric Acid (PPA)
  • Place this compound in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the starting material).

  • Heat the mixture with stirring in an oil bath. The reaction temperature can range from 100 to 180 °C, depending on the reactivity of the substrate.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the viscous mixture into a beaker of ice water with vigorous stirring to precipitate the product.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product fully precipitates.

  • Filter the solid product, wash it thoroughly with water, and dry it under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the purified quinazolinone.

General Protocol for Cyclodehydration using Phosphorus Oxychloride (POCl₃)
  • In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, suspend this compound in a suitable inert solvent (e.g., toluene, xylene).

  • Slowly add phosphorus oxychloride (POCl₃) (typically 2-5 equivalents) to the suspension with stirring.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate, chloroform).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Representative Spectroscopic Data for a Similar Quinazolinone Structure

Data Type **Chemical Shift (δ ppm) or Wavenumber (cm⁻¹) **
¹H NMR (400 MHz, DMSO-d₆) 12.67 (s, 1H), 8.19 – 8.08 (m, 3H), 7.76 (d, J = 2.0 Hz, 1H), 7.61 – 7.49 (m, 4H)[3]
¹³C NMR (100 MHz, DMSO-d₆) 162.14, 154.24, 150.32, 139.63, 132.82, 132.18, 129.10, 128.37, 127.25, 127.02, 120.25[3]
IR (KBr, cm⁻¹) ~3300 (N-H), ~1680 (C=O), ~1620 (C=N)

Note: This data is for 7-chloro-2-phenylquinazolin-4(3H)-one and serves as a reference. Actual spectra for the target compound should be acquired and interpreted for confirmation.

Visualizations

ReactionPathway cluster_0 Reactant cluster_1 Product This compound 7-chloro-2-(phenylamino)quinazolin-4(3H)-one This compound->7-chloro-2-(phenylamino)quinazolin-4(3H)-one Cyclodehydration (e.g., PPA or POCl3) - H2O

Caption: Reaction pathway for the cyclodehydration.

TroubleshootingWorkflow start Low or No Product Yield check_reagents Check Dehydrating Agent (Freshness, Amount) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use Fresh/More Reagent or Alternative reagents_ok->replace_reagents No check_conditions Review Reaction Conditions (Temperature, Time) reagents_ok->check_conditions Yes replace_reagents->check_conditions conditions_ok Conditions Sufficient? check_conditions->conditions_ok increase_conditions Increase Temp/Time (Monitor by TLC) conditions_ok->increase_conditions No check_purity Analyze Starting Material Purity (Dryness) conditions_ok->check_purity Yes increase_conditions->check_purity purity_ok Purity High? check_purity->purity_ok purify_sm Purify/Dry Starting Material purity_ok->purify_sm No consider_substituents Consider Substituent Effects (Forcing Conditions Needed?) purity_ok->consider_substituents Yes purify_sm->consider_substituents end Improved Yield consider_substituents->end

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Scale-up Synthesis of Clozapine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of key clozapine intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the primary intermediates in the synthesis of clozapine?

A1: The synthesis of clozapine typically involves several key intermediates. The most common are:

  • 2-Chloro-5-nitrobenzoic acid

  • 2-Amino-5-nitrobenzoic acid

  • 8-Chloro-10,11-dihydro-5H-dibenzo[b,e][1][2]diazepin-11-one

Q2: What are the major challenges when scaling up the synthesis of these intermediates?

A2: Scaling up the synthesis of clozapine intermediates presents several challenges, including:

  • Exothermic Reactions: Nitration and oxidation steps are often highly exothermic, posing a risk of thermal runaway if not properly controlled on a larger scale.

  • Impurity Formation: The formation of isomers and other byproducts can increase with scale, complicating purification and reducing yield.

  • Reaction Kinetics and Mixing: Ensuring uniform mixing and heat transfer in large reactors is critical to maintain consistent reaction kinetics and prevent localized "hot spots."

  • Solid Handling and Isolation: Filtration and drying of large quantities of intermediates can be challenging, impacting product quality and yield.

  • Solvent Selection and Recovery: The choice of solvents becomes more critical at scale, with considerations for safety, environmental impact, and recovery efficiency.

Q3: What are the common impurities encountered in clozapine synthesis?

A3: Impurities in clozapine can originate from starting materials, intermediates, or degradation products. Some common process-related impurities include unreacted intermediates and byproducts from side reactions. The European Pharmacopoeia lists several official impurities, including Clozapine Impurity A (8-chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one), Impurity B (a clozapine dimer), Impurity C (desmethylclozapine), and Impurity D.

Troubleshooting Guides

Synthesis of 2-Chloro-5-nitrobenzoic Acid

Problem: Low yield and high impurity levels during the nitration of o-chlorobenzoic acid.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inadequate Temperature Control The nitration reaction is highly exothermic. Maintain a strict temperature profile, typically below 0°C, during the addition of the nitrating agent to minimize the formation of undesired by-products.[1] On a large scale, ensure the cooling system of the reactor is sufficient to handle the heat load.
Formation of Isomers The formation of the undesired 2-chloro-3-nitrobenzoic acid isomer is a common issue.[3] A well-controlled low temperature and slow, controlled addition of the nitrating mixture are crucial to maximize the yield of the desired 5-nitro isomer.
Inefficient Mixing Poor mixing can lead to localized areas of high reactant concentration and temperature, promoting side reactions. Ensure adequate agitation throughout the reaction.
Impure Starting Materials The purity of o-chlorobenzoic acid can affect the reaction outcome. Use a high-purity starting material for best results.

Experimental Protocol (Lab Scale):

A solution of 32 grams of pure o-chlorobenzoic acid in 160 grams of 100% sulfuric acid is prepared and cooled to below 0°C in an ice-salt bath.[1] A mixture of 16 grams of 80% nitric acid and 40 grams of 100% sulfuric acid is added dropwise over approximately 1 hour, maintaining the temperature below 0°C.[1] The mixture is held at room temperature for 10-12 hours, then heated slowly to 60°C before being poured onto 400 grams of ice.[1] The precipitated 2-chloro-5-nitrobenzoic acid is filtered and can be recrystallized from boiling water to improve purity.[1] A yield of approximately 92% of the theoretical amount can be achieved.[1]

Scale-up Considerations:

  • Heat Management: The primary concern for scale-up is managing the exotherm. A thorough thermal hazard assessment is recommended.

  • Material Addition: A controlled addition rate of the nitrating agent is critical.

  • Work-up: Quenching a large volume of the reaction mixture on ice requires careful planning and an appropriately sized vessel.

Synthesis of 2-Amino-5-nitrobenzoic Acid

Problem: Low yield and poor product quality.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Incomplete Reaction Monitor the reaction progress using in-process controls like HPLC or TLC. Consider a moderate increase in temperature or extending the reaction time, while carefully monitoring for any exotherm.
Product Degradation Excessive temperature or prolonged reaction times can lead to product degradation. Optimize the reaction temperature and duration. Ensure efficient heat removal to prevent "hot spots."
Poor Mixing Inefficient agitation can result in localized areas of low reactant concentration. Improve agitation by using an appropriately designed impeller and optimizing the stirring speed.
Inefficient Work-up and Purification Significant product loss can occur during work-up. Optimize the pH for precipitation and choose a suitable solvent for washing the crude product to remove specific impurities.

Experimental Protocol (From N-Acetylanthranilic Acid):

  • Nitration: A mixture of 38.4 g of sulfuric acid and 20 ml of acetic acid is prepared and cooled. 9 g (0.05 mol) of N-acetylanthranilic acid is added and stirred for 30 minutes, then cooled to 9°C. A cold mixture of 4.8 g of nitric acid and 9.6 g of sulfuric acid is added slowly, keeping the temperature below 10°C. The reaction is stirred for 3 hours at room temperature. The mixture is then poured into 200 ml of ice water to precipitate the product.[4]

  • Hydrolysis: 7.5 g of the 5-Nitro-N-acetylanthranilic acid is refluxed at 81°C for 1.5 hours in a mixture of 25 ml of absolute ethanol and 100 ml of 6 mol/L sodium hydroxide solution. After cooling, the solution is filtered and neutralized to a pH of 3-4 with dilute hydrochloric acid to precipitate the 2-amino-5-nitrobenzoic acid.[4] The overall yield for this route is approximately 61.2%.[4]

Scale-up Considerations:

  • Exotherm Control: The nitration step is exothermic and requires careful temperature management.

  • Solid Handling: The precipitation and filtration of the product can be challenging on a large scale. Ensure appropriate filtration and drying equipment is available.

Synthesis of 8-Chloro-10,11-dihydro-5H-dibenzo[b,e][1][2]diazepin-11-one

Problem: Low yield and formation of impurities during cyclization.

Possible Causes & Solutions:

CauseTroubleshooting Steps
High Reaction Temperature Traditional Ullmann condensation and subsequent cyclization often require high temperatures, which can lead to side reactions and decomposition.[5] Explore the use of modern catalytic systems with ligands that allow for milder reaction conditions.
Solvent Effects The choice of solvent can significantly impact the reaction rate and selectivity. High-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are traditionally used but can be difficult to remove.[5] Screen different solvents to find an optimal balance between reactivity and ease of work-up.
Catalyst Deactivation The copper catalyst used in the Ullmann condensation can be sensitive to impurities. Use high-purity starting materials and consider using "activated" copper powder or soluble copper catalysts with appropriate ligands.[5]
Inefficient Cyclization The cyclization step can be sensitive to reaction conditions. A newer method using aqueous sulfuric acid for cyclization has been shown to be simple, efficient, and provides a higher purity product.[6]

Experimental Protocol (Generalised from Ullmann Condensation):

The synthesis generally involves the Ullmann condensation of an appropriate anthranilic acid derivative with a halogenated nitroarene, followed by reduction of the nitro group and subsequent cyclization. The cyclization of 2-((2-amino-4-chlorophenyl)amino)benzoic acid can be achieved by refluxing in aqueous sulfuric acid.[6]

Scale-up Considerations:

  • High Temperatures: Managing high-temperature reactions on a large scale requires specialized equipment and careful safety protocols.

  • Catalyst Removal: If a heterogeneous catalyst is used, its efficient removal from the reaction mixture is important.

  • Waste Management: The use of high-boiling solvents and copper catalysts can generate waste streams that require proper handling and disposal.

Data Presentation

Table 1: Comparison of Reported Yields for Clozapine Intermediates

IntermediateSynthesis RouteScaleReported YieldReference
2-Chloro-5-nitrobenzoic acidNitration of o-chlorobenzoic acidLab~92%[1]
2-Chloro-5-nitrobenzoic acidMulti-step from 2-chloro-4-fluorotolueneIndustrial>80% (overall)[7]
2-Chloro-5-nitrobenzoic acidNitration of o-chlorobenzoic acidIndustrial>85%[8]
2-Amino-5-nitrobenzoic acidFrom N-Acetylanthranilic AcidLab~61.2%[4]
2-Amino-5-nitrobenzoic acidFrom 5-NitroisatinLab~76.7%[4]
8-Chloro-10,11-dihydro-5H-dibenzo[b,e][1][2]diazepin-11-oneFrom 2-((2-amino-4-chlorophenyl)amino)benzoic acid--[6]
ClozapineCyclodehydration of N-(2-amino-4-chlorophenyl)anthranilic acid N-methylpiperazideIndustrial74%[8]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Chloro-5-nitrobenzoic acid cluster_step2 Step 2: Synthesis of 2-Amino-5-nitrobenzoic acid cluster_step3 Step 3: Synthesis of the Tricyclic Lactam cluster_step4 Step 4: Synthesis of Clozapine o-Chlorobenzoic_acid o-Chlorobenzoic acid Nitration Nitration (H₂SO₄, HNO₃) o-Chlorobenzoic_acid->Nitration 2-Chloro-5-nitrobenzoic_acid 2-Chloro-5-nitrobenzoic acid Nitration->2-Chloro-5-nitrobenzoic_acid Amination Amination (e.g., NH₃) 2-Chloro-5-nitrobenzoic_acid->Amination 2-Amino-5-nitrobenzoic_acid 2-Amino-5-nitrobenzoic acid Amination->2-Amino-5-nitrobenzoic_acid Ullmann_Condensation Ullmann Condensation & Reduction 2-Amino-5-nitrobenzoic_acid->Ullmann_Condensation with another aryl halide Cyclization Cyclization Ullmann_Condensation->Cyclization Tricyclic_Lactam 8-Chloro-10,11-dihydro-5H- dibenzo[b,e][1,4]diazepin-11-one Cyclization->Tricyclic_Lactam Condensation Condensation Tricyclic_Lactam->Condensation N-Methylpiperazine N-Methylpiperazine N-Methylpiperazine->Condensation Clozapine Clozapine Condensation->Clozapine

Caption: A typical synthetic workflow for Clozapine, highlighting the key intermediates.

Troubleshooting_Nitration Start Low Yield / High Impurity in Nitration Step Check_Temp Was reaction temperature strictly controlled below 0°C? Start->Check_Temp Check_Addition Was the nitrating agent added slowly and controlled? Check_Temp->Check_Addition Yes Improve_Cooling Improve cooling capacity of the reactor. Check_Temp->Improve_Cooling No Check_Mixing Is the agitation efficient for the vessel size? Check_Addition->Check_Mixing Yes Slow_Addition Decrease the addition rate. Check_Addition->Slow_Addition No Check_Purity What is the purity of the starting o-chlorobenzoic acid? Check_Mixing->Check_Purity Yes Optimize_Agitation Optimize stirrer speed and/or impeller design. Check_Mixing->Optimize_Agitation No Use_High_Purity Use higher purity starting material. Check_Purity->Use_High_Purity Low Purity End Improved Yield and Purity Check_Purity->End High Purity Improve_Cooling->Check_Temp Slow_Addition->Check_Addition Optimize_Agitation->Check_Mixing Use_High_Purity->Check_Purity

Caption: Troubleshooting workflow for the nitration of o-chlorobenzoic acid.

References

Technical Support Center: Catalyst Selection for Anthranilic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in anthranilic acid coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of anthranilic acid is giving a low yield. What are the common causes and how can I troubleshoot this?

A1: Low yields in Buchwald-Hartwig aminations involving anthranilic acid can stem from several factors. Due to the presence of both an amine and a carboxylic acid group, anthranilic acid presents unique challenges. Here’s a systematic approach to troubleshooting:

  • Catalyst System (Palladium Source and Ligand): The choice of ligand is critical. Bulky, electron-rich phosphine ligands are generally effective. If you are observing low yield, consider screening different ligands. For instance, biaryl phosphine ligands have proven to be particularly active. Ensure your palladium source is active; pre-catalysts are often more reliable than generating the active Pd(0) species in situ from Pd(OAc)₂.

  • Base Selection: The base plays a crucial role. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. However, the carboxylic acid group of anthranilic acid can be deprotonated by the base, potentially affecting its solubility and reactivity. A weaker base such as K₂CO₃ or Cs₂CO₃ might be necessary, especially if your substrates are sensitive to strong bases.

  • Solvent Choice: The reaction is often performed in anhydrous, aprotic polar solvents like toluene, dioxane, or THF. The solubility of the anthranilic acid salt formed upon deprotonation can be an issue. Ensure your solvent can effectively dissolve the reaction components.

  • Reaction Temperature: Increasing the reaction temperature can sometimes improve yields, but it may also lead to side reactions. Optimization is key.

  • Side Reactions: Anthranilic acid can undergo self-condensation or other side reactions. The presence of the carboxylic acid can also complicate the catalytic cycle. Protecting the carboxylic acid group as an ester may be a viable strategy if other troubleshooting steps fail.

Q2: I am observing significant side-product formation in my palladium-catalyzed coupling reaction with a substituted anthranilic acid. How can I improve the chemoselectivity?

A2: Achieving high chemoselectivity is a common challenge when working with functionalized anthranilic acids. The selective reactivity of one functional group in the presence of others is influenced by the catalyst, solvent, and reaction conditions.[1][2][3]

  • Ligand Modification: The ligand can significantly influence the chemoselectivity of the reaction.[1] Experiment with different classes of ligands (e.g., monodentate vs. bidentate phosphines) to find one that favors the desired coupling.

  • Catalyst Choice: While palladium is common, consider alternative catalysts like copper or nickel, which can exhibit different selectivity profiles.

  • Reaction Conditions: Modulating the temperature and solvent can impact which reaction pathway is favored.[2] Sometimes, a lower temperature can enhance selectivity.

  • Protecting Groups: If your substituted anthranilic acid has other reactive functional groups, consider using protecting groups to block unwanted reactivity.

Q3: When should I choose a copper-based catalyst (Ullmann reaction) over a palladium-based catalyst (Buchwald-Hartwig reaction) for N-arylation of anthranilic acid derivatives?

A3: Both Ullmann and Buchwald-Hartwig reactions are powerful methods for C-N bond formation, and the choice depends on several factors:

  • Cost and Availability: Copper catalysts are generally less expensive than palladium catalysts, which can be a significant advantage for large-scale synthesis.[4]

  • Reaction Conditions: Traditional Ullmann reactions often require harsh conditions (high temperatures).[5] However, modern modifications with specific ligands can allow for milder reaction conditions.[6] Palladium-catalyzed reactions often proceed under milder conditions.

  • Substrate Scope and Functional Group Tolerance: Palladium-catalyzed systems, particularly with modern ligands, often have a broader substrate scope and better functional group tolerance.[4] However, copper-catalyzed systems have been shown to be highly effective for the amination of chlorobenzoic acids with anilines, a common transformation for synthesizing N-aryl anthranilic acids.[7][8][9]

  • Chemoselectivity: In some cases, copper catalysts may offer different and advantageous chemoselectivity compared to palladium catalysts.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Inappropriate ligand. 3. Unsuitable base or solvent. 4. Reaction temperature is too low.1. Use a palladium pre-catalyst or ensure in situ generation of Pd(0) is effective. For copper catalysis, ensure the copper source is appropriate (e.g., CuI, Cu₂O). 2. Screen a panel of bulky, electron-rich phosphine ligands for palladium catalysis. For Ullmann reactions, consider adding a ligand like 1,10-phenanthroline.[6] 3. Screen different bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) and anhydrous solvents (e.g., toluene, dioxane, THF). 4. Incrementally increase the reaction temperature.
Formation of Impurities/Side Products 1. Self-condensation of anthranilic acid. 2. Reaction with other functional groups on the substrate. 3. Dimerization of the aryl halide.[10]1. Consider protecting the carboxylic acid group as an ester. 2. Use protecting groups for other reactive sites. Adjust catalyst and ligand to improve chemoselectivity. 3. Optimize the catalyst-to-ligand ratio and reaction concentration.
Difficulty in Product Isolation/Purification 1. Presence of residual metal catalyst. 2. Formation of highly polar byproducts.1. Employ appropriate work-up procedures, such as filtration through Celite or silica gel, or use metal scavengers. 2. Optimize reaction conditions to minimize side reactions. Consider a different purification strategy, such as crystallization or preparative HPLC.
Inconsistent Results 1. Purity of reagents (anthranilic acid, aryl halide, solvent, base). 2. Atmosphere control.1. Ensure all reagents are pure and solvents are anhydrous. 2. Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction, as oxygen can deactivate the catalyst.

Data Presentation

Table 1: Copper-Catalyzed N-Arylation of 2-Chlorobenzoic Acid with Various Anilines

EntryAniline DerivativeProductYield (%)
1Aniline2-(Phenylamino)benzoic acid76
22-Methylaniline2-((2-Methylphenyl)amino)benzoic acid75
33-Methylaniline2-((3-Methylphenyl)amino)benzoic acid85
44-Methylaniline2-((4-Methylphenyl)amino)benzoic acid99
52,6-Dimethylaniline2-((2,6-Dimethylphenyl)amino)benzoic acid65

Reaction conditions: 2-Chlorobenzoic acid (8.83 mmol), aniline derivative (1.05 equiv.), K₂CO₃ (2.0 equiv.), Cu (9 mol%), and Cu₂O (4 mol%) in 2-ethoxyethanol (3 mL) at 130°C for 24 hours. Yields are isolated yields.[7]

Experimental Protocols

Key Experiment: Synthesis of 2-((4-Methylphenyl)amino)benzoic acid via Copper-Catalyzed Amination [7]

This protocol describes a representative copper-catalyzed N-arylation of 2-chlorobenzoic acid.

Materials:

  • 2-Chlorobenzoic acid

  • 4-Methylaniline (p-toluidine)

  • Potassium carbonate (K₂CO₃)

  • Copper powder (Cu)

  • Copper(I) oxide (Cu₂O)

  • 2-Ethoxyethanol

Procedure:

  • To a round-bottom flask, add 2-chlorobenzoic acid (1.38 g, 8.83 mmol), 4-methylaniline (1.00 g, 9.27 mmol, 1.05 equiv.), potassium carbonate (2.44 g, 17.66 mmol, 2.0 equiv.), copper powder (56 mg, 0.88 mmol, 10 mol%), and copper(I) oxide (63 mg, 0.44 mmol, 5 mol%).

  • Add 2-ethoxyethanol (3 mL) to the flask.

  • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 130°C and stir for 24 hours.

  • After cooling to room temperature, dilute the mixture with water and acidify with hydrochloric acid to a pH of approximately 3-4.

  • Collect the resulting precipitate by filtration.

  • The crude product can be further purified by crystallization.

Visualizations

Catalyst_Selection_Workflow start Start: Anthranilic Acid Coupling substrate_analysis Analyze Substrates: - Steric hindrance? - Electronic effects? - Other functional groups? start->substrate_analysis buchwald Buchwald-Hartwig (Pd) substrate_analysis->buchwald Default Pathway ullmann Ullmann (Cu) substrate_analysis->ullmann Cost-sensitive or specific selectivity needed ligand_screening Ligand Screening: - Bulky, electron-rich phosphines (e.g., XPhos, SPhos) buchwald->ligand_screening copper_catalyst Copper Catalyst System: - CuI, Cu2O - Consider ligand addition ullmann->copper_catalyst base_screening Base Screening: - NaOtBu, K2CO3, Cs2CO3 ligand_screening->base_screening optimization Reaction Optimization: - Temperature - Solvent - Concentration base_screening->optimization copper_catalyst->base_screening success Successful Coupling optimization->success High Yield troubleshooting Troubleshoot: - Low yield? - Side products? optimization->troubleshooting Low Yield/ Impurities troubleshooting->substrate_analysis Re-evaluate Strategy

Catalyst selection workflow for anthranilic acid coupling.

Troubleshooting_Workflow start Low Yield or Side Products check_catalyst Is the catalyst active? (pre-catalyst vs. in situ) start->check_catalyst check_catalyst->start No, replace catalyst screen_ligands Screen Ligands (e.g., vary sterics/electronics) check_catalyst->screen_ligands Yes screen_bases Screen Bases (strong vs. weak) screen_ligands->screen_bases screen_solvents Screen Solvents (solubility issues?) screen_bases->screen_solvents adjust_temp Adjust Temperature screen_solvents->adjust_temp protecting_group Consider Protecting Group for -COOH adjust_temp->protecting_group Still issues re_evaluate Re-evaluate Catalyst Metal (Pd vs. Cu vs. Ni) protecting_group->re_evaluate If feasible

Troubleshooting workflow for low yield/side products.

References

How to minimize dimer formation in N-arylation of anthranilic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize dimer formation during the N-arylation of anthranilic acid.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of N-arylation of anthranilic acid?

A1: Dimer formation refers to a common side reaction where two molecules of the aryl halide couple to form a biaryl compound (homocoupling) or, in some cases, where two molecules of anthranilic acid react with each other. This leads to a decrease in the yield of the desired N-arylated anthranilic acid product and complicates purification.

Q2: Which coupling methods are typically used for the N-arylation of anthranilic acid, and which is more prone to dimer formation?

A2: The two primary methods are the Ullmann condensation and the Buchwald-Hartwig amination.[1] Traditional Ullmann reactions, which use copper catalysts at high temperatures, can be prone to homocoupling of the aryl halide, leading to dimer formation.[2][3] Modern Ullmann-type reactions with improved ligands and reaction conditions offer better selectivity.[4][5] The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful alternative, and with the right choice of ligand and conditions, can be highly selective for the desired C-N bond formation.[6][7]

Q3: What is the general mechanism of dimer formation?

A3: In Ullmann-type reactions, the mechanism can involve the formation of an organocopper intermediate which then reacts with a second molecule of the aryl halide in an oxidative addition, followed by reductive elimination to form the biaryl dimer.[8] In palladium-catalyzed reactions, dimer formation can occur through a similar pathway involving oxidative addition and reductive elimination from a Pd(II) intermediate. The choice of ligands is critical in preventing the formation of palladium iodide dimers which can inhibit the reaction.[6]

Q4: Can the carboxylic acid group of anthranilic acid interfere with the reaction?

A4: The carboxylic acid group can potentially coordinate to the metal catalyst and influence the reaction outcome. However, several modern protocols for both Ullmann and Buchwald-Hartwig reactions have been developed that do not require the protection of the carboxylic acid group, achieving high yields of the N-arylated product.[9][10] In some cases, the presence of the carboxylate can be beneficial.

Troubleshooting Guide

This guide addresses common issues encountered during the N-arylation of anthranilic acid that may lead to dimer formation and provides potential solutions.

Problem Potential Cause Suggested Solution
Low yield of N-arylated product and significant amount of biaryl dimer Inappropriate Ligand Selection (Buchwald-Hartwig): The ligand may not be effectively promoting the C-N reductive elimination over the C-C coupling.Screen bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos, which are known to facilitate challenging aminations.[11] The use of bidentate ligands like BINAP or DDPF can also prevent the formation of inhibitory palladium iodide dimers.[6]
High Reaction Temperature: Elevated temperatures can favor homocoupling, especially in Ullmann reactions.[1]For modern Ullmann reactions, start with milder temperatures (e.g., 90-120°C).[5] For Buchwald-Hartwig reactions, temperatures are typically in the range of 80-110°C; optimization may be required.
Inefficient Catalyst System (Ullmann): The copper source may not be optimal, or the catalyst may be deactivated.Use a Cu(I) source like CuI. Consider using N,N-dimethylglycine as a ligand to perform the reaction at a lower temperature (around 90°C).[5]
Inappropriate Base: The choice of base can significantly impact the reaction's selectivity.For Buchwald-Hartwig reactions, common bases include NaOtBu, LiHMDS, and Cs2CO3.[11] For Ullmann reactions, K2CO3 or K3PO4 are often used.[4] A screening of bases may be necessary to find the optimal conditions for your specific substrates.
Formation of dehalogenated arene byproduct Presence of Protic Impurities: Water or other protic impurities can lead to the reduction of the aryl halide.Ensure the use of anhydrous solvents and reagents. Dry glassware thoroughly before use.
Reaction is slow or does not go to completion Catalyst Deactivation: Amines can sometimes act as ligands and deactivate the palladium catalyst.It may be beneficial to add a slight excess of the phosphine ligand relative to the palladium precursor.[12]
Inhibitory Salt Formation: In reactions with aryl iodides, the iodide salt formed as a byproduct can inhibit the catalyst, especially in polar solvents.When using aryl iodides, consider using less polar solvents like toluene to minimize the inhibitory effect of the iodide salt.[12]

Experimental Protocols

Protocol 1: Buchwald-Hartwig N-Arylation of an Anthranilate Ester

This protocol is adapted from a polymer-supported synthesis of N-substituted anthranilates.[4]

Materials:

  • Resin-bound methyl 2-iodoterephthalate

  • Aniline

  • XPhos Pd G2 precatalyst

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a reaction vessel containing the resin-bound methyl 2-iodoterephthalate, add a solution of aniline (2 equivalents) in a 1:1 mixture of toluene and DMF.

  • Add K₃PO₄ (3 equivalents) to the mixture.

  • Add the XPhos Pd G2 precatalyst (0.1 equivalents).

  • Heat the reaction mixture at 100°C with stirring for 16 hours.

  • After cooling to room temperature, filter the resin and wash sequentially with DMF, methanol, and dichloromethane.

  • Dry the resin under vacuum. The product can be cleaved from the resin for further use.

Protocol 2: Ullmann Condensation for the Synthesis of N-Phenylanthranilic Acid

This is a classic protocol for the synthesis of N-phenylanthranilic acid.[13]

Materials:

  • o-Chlorobenzoic acid

  • Aniline

  • Anhydrous potassium carbonate (K₂CO₃)

  • Copper oxide (CuO)

Procedure:

  • In a round-bottomed flask fitted with an air-cooled condenser, combine aniline (1.66 moles), o-chlorobenzoic acid (0.26 mole), anhydrous potassium carbonate (0.3 mole), and copper oxide (1 g).

  • Reflux the mixture for two hours in an oil bath.

  • Remove the excess aniline by steam distillation.

  • Add decolorizing carbon to the hot residual solution, boil for 15 minutes, and filter by suction.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the N-phenylanthranilic acid.

  • Filter the precipitate, wash with water, and dry to obtain the product.

Quantitative Data Summary

The following tables summarize reaction conditions from the literature that have been successful in the N-arylation of anthranilic acid and related compounds, implicitly minimizing dimer formation by achieving high yields of the desired product.

Table 1: Buchwald-Hartwig N-Arylation Conditions for Anthranilate Esters [4]

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Resin-bound 2-iodoterephthalateAnilinePd₂(dba)₃ (5)XPhos (10)K₃PO₄Toluene/DMF1001694
2Resin-bound 2-iodoterephthalate4-MethoxyanilinePd₂(dba)₃ (5)XPhos (10)K₃PO₄Toluene/DMF1001695
3Resin-bound 2-iodoterephthalate4-ChloroanilinePd₂(dba)₃ (5)XPhos (10)K₃PO₄Toluene/DMF1001689

Table 2: Copper-Catalyzed N-Arylation of 2-Chlorobenzoic Acid [10]

EntryAryl AmineCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineCuI (5)NoneK₂CO₃NMP1202492
22,6-DimethylanilineCuI (5)NoneK₂CO₃NMP1202499
34-NitroanilineCuI (5)NoneK₂CO₃NMP1202485

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_side_reaction Dimer Formation Side Reaction Pd0 Pd(0)L OA_complex Ar-Pd(II)(X)L Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(NHR')L]+ X- OA_complex->Amine_complex Amine Coordination (R'NH₂) Amido_complex Ar-Pd(II)(NR')L Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination (Ar-NHR') OA_complex_dimer Ar-Pd(II)(X)L Dimer_intermediate Ar-Pd(II)(Ar)L OA_complex_dimer->Dimer_intermediate Transmetalation or Second Oxidative Addition Pd0_dimer Pd(0)L Dimer_intermediate->Pd0_dimer Reductive Elimination (Ar-Ar) caption Fig. 1: Buchwald-Hartwig catalytic cycle and potential dimerization pathway.

Fig. 1: Buchwald-Hartwig catalytic cycle and potential dimerization pathway.

Troubleshooting_Workflow Start Low Yield of N-Arylated Product, High Dimer Formation Check_Ligand Is the ligand appropriate? Start->Check_Ligand Change_Ligand Screen bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or bidentate ligands. Check_Ligand->Change_Ligand No Check_Temp Is the temperature optimized? Check_Ligand->Check_Temp Yes Change_Ligand->Check_Temp Adjust_Temp Lower the reaction temperature incrementally. Check_Temp->Adjust_Temp No Check_Base Is the base optimal? Check_Temp->Check_Base Yes Adjust_Temp->Check_Base Screen_Bases Screen different bases (e.g., NaOtBu, Cs₂CO₃, K₃PO₄). Check_Base->Screen_Bases No Check_Solvent Is the solvent appropriate? Check_Base->Check_Solvent Yes Screen_Bases->Check_Solvent Change_Solvent For aryl iodides, try a less polar solvent like toluene. Check_Solvent->Change_Solvent No Success Improved Yield and Selectivity Check_Solvent->Success Yes Change_Solvent->Success caption Fig. 2: Troubleshooting workflow for minimizing dimer formation.

Fig. 2: Troubleshooting workflow for minimizing dimer formation.

References

Validation & Comparative

A Comparative Guide to Clozapine Precursors: N-(2-Amino-4-chlorophenyl)anthranilic Acid vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of active pharmaceutical ingredients (APIs) is a critical process where efficiency, cost, and safety are paramount. Clozapine, a cornerstone in the treatment of schizophrenia, can be synthesized through various pathways, each originating from different precursors. This guide provides an objective comparison between the established route using N-(2-Amino-4-chlorophenyl)anthranilic acid and a notable alternative pathway starting from 2-chlorobenzoic acid, supported by experimental data and detailed protocols.

Performance and Data Comparison

The choice of precursor significantly impacts the overall yield, purity, and scalability of clozapine synthesis. Below is a summary of quantitative data from established synthetic routes.

ParameterThis compound Route2-Chlorobenzoic Acid Route (Alternative)
Starting Materials This compound, N-methylpiperazine2-Chlorobenzoic acid, 4-chloro-1,2-diaminobenzene
Key Reaction Type Amidation followed by cyclodehydrationUllmann condensation followed by reduction and cyclization
Reported Overall Yield ~70-75%[1]~60%[2]
Key Reagents Phosphorus oxychloride (POCl₃)[1][3]Copper(I) iodide (CuI)[2]
Advantages High-yielding final cyclization stepAvoids the use of anthranilic acid (a substance with narcotic properties), more economical starting materials.[2][4][5][6]
Disadvantages The precursor itself can be complex to synthesize.The Ullmann condensation can require harsh conditions, though modern catalysts have improved this.[7]

Experimental Protocols

Detailed methodologies for the key transformations in both synthetic pathways are outlined below.

Protocol 1: Clozapine Synthesis from this compound

This pathway involves the initial formation of the N-methylpiperazide of the starting acid, followed by a cyclodehydration reaction to form the clozapine ring system.

Step 1: Synthesis of N-(2-amino-4-chlorophenyl)-anthranilic acid-N-methylpiperazide This intermediate is typically prepared by reacting this compound with a suitable activating agent (e.g., thionyl chloride or a carbodiimide) to form an activated acid derivative, which is then reacted with N-methylpiperazine.

Step 2: Cyclodehydration to Clozapine The N-(2-amino-4-chlorophenyl)-anthranilic acid-N-methylpiperazide is cyclized to form clozapine.

  • Slowly add 36.2 g of N-(2-amino-4-chlorophenyl)-anthranilic acid-N-methylpiperazide to 170 ml of phosphorus oxychloride (POCl₃).[1]

  • To this mixture, add 10 ml of water dropwise over 20 minutes. The internal temperature will rise to approximately 70°C.[1]

  • Maintain the reaction mixture at 70°C for 7-10 hours.[1]

  • After the reaction is complete, distill the excess phosphorus oxychloride in a vacuum.[1]

  • The residue is then worked up by dissolving in a suitable solvent (e.g., toluene) and neutralizing with an alkaline solution.[1]

  • The organic layer containing clozapine is separated, concentrated, and the product is crystallized.[1]

  • Recrystallization from a solvent like toluene can be performed to achieve high purity. A yield of 70-75% is reported for this process.[1]

Protocol 2: Clozapine Synthesis from 2-Chlorobenzoic Acid (Alternative)

This route utilizes an Ullmann condensation to form the diphenylamine backbone, which is then elaborated to clozapine.

Step 1: Synthesis of 2-(4-chloro-2-nitrophenylamino)benzoic acid (Ullmann Condensation)

  • In a round-bottom flask, combine 250 g of 4-chloro-2-nitroaniline, 150 g of 2-chlorobenzoic acid, and 2000 mL of N,N-Dimethylformamide (DMF). Stir until dissolved.[2]

  • Add 200 g of anhydrous potassium carbonate and 25 g of Copper(I) iodide (CuI) to the mixture.[2]

  • Heat the reaction mixture to reflux and maintain for 8-9 hours.[2]

  • After completion, cool the mixture and quench with 6000 mL of water.[2]

  • Adjust the pH to 2-3.5 with concentrated hydrochloric acid to precipitate the product.[2]

  • Filter the solid and dry to obtain 2-(4-chloro-2-nitrophenylamino)benzoic acid. A yield of 77% is reported for this step.[2]

Step 2: Subsequent Steps The resulting intermediate undergoes a series of reactions including reduction of the nitro group, amidation with N-methylpiperazine, and finally, cyclization to yield clozapine.[3][8] The original synthesis reported by Sandoz involved the reduction of the nitro group, followed by refluxing in xylenes to form the benzodiazepine core. This core is then treated with POCl₃ and subsequently N-methylpiperazine to yield clozapine.[8][9]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two compared synthetic routes for clozapine.

cluster_0 Route 1: From this compound A1 This compound C1 N-(2-amino-4-chlorophenyl)anthranilic acid-N-methylpiperazide A1->C1 Amidation B1 N-methylpiperazine B1->C1 D1 Clozapine C1->D1 Cyclodehydration (POCl3)

Caption: Synthetic pathway for clozapine starting from this compound.

cluster_1 Route 2: From 2-Chlorobenzoic Acid (Alternative) A2 2-Chlorobenzoic Acid C2 2-(4-chloro-2-nitrophenylamino) benzoic acid A2->C2 Ullmann Condensation (CuI) B2 4-Chloro-2-nitroaniline B2->C2 D2 2-(2-amino-4-chlorophenylamino) benzoic acid C2->D2 Nitro Reduction E2 8-chloro-5H-dibenzo[b,e][1,4] diazepin-11(10H)-one (Lactam) D2->E2 Lactamization F2 Clozapine E2->F2 Reaction with N-methylpiperazine (via activation, e.g., POCl3)

Caption: Alternative synthetic pathway for clozapine starting from 2-chlorobenzoic acid.

Conclusion

Both synthetic routes present viable methods for the production of clozapine. The pathway beginning with This compound offers a high-yielding final step. However, the alternative route starting with 2-chlorobenzoic acid provides a more cost-effective and environmentally conscious approach by avoiding precursors with narcotic potential.[5] The selection of a particular synthetic route will ultimately depend on the specific priorities of the manufacturing process, including cost of raw materials, scalability, and regulatory considerations.

References

A Comparative Analysis of Analgesic Activity in Anthranilic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anthranilic acid derivatives, a class of non-steroidal anti-inflammatory drugs (NSAIDs), are widely utilized for their potent analgesic, anti-inflammatory, and antipyretic properties.[1][2][3] This guide provides a comparative analysis of the analgesic activity of prominent anthranilic acid derivatives, including mefenamic acid, tolfenamic acid, flufenamic acid, and meclofenamic acid. The information is supported by experimental data and detailed methodologies to assist researchers in drug discovery and development.

Mechanism of Analgesic Action

The primary mechanism underlying the analgesic effect of anthranilic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[4][5][6] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[4][6] By blocking COX enzymes, these derivatives reduce prostaglandin production, thereby alleviating pain.[4][7]

Some derivatives exhibit additional mechanisms that may contribute to their analgesic efficacy. For instance, flufenamic acid has been shown to modulate ion channels, such as calcium and potassium channels, and to interact with the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is involved in the inflammatory response.[4]

Comparative Analgesic Efficacy

The analgesic potency of anthranilic acid derivatives has been evaluated in various preclinical models. The following table summarizes quantitative data from acetic acid-induced writhing tests, a common method for assessing peripheral analgesic activity.

DerivativeDose (mg/kg)% Inhibition of WrithingReference
Tolfenamic Acid 2546.41%[8]
Mefenamic Acid ---
Flufenamic Acid ---
Meclofenamic Acid ---

Note: Data for mefenamic acid, flufenamic acid, and meclofenamic acid in a directly comparable writhing test was not available in the provided search results. However, studies have shown that N-Arylhydrazone derivatives of mefenamic acid can be significantly more potent than mefenamic acid itself in this assay.[1] Meclofenamate sodium has demonstrated significant superiority to placebo and codeine in treating postoperative pain.[9]

Experimental Protocols

Acetic Acid-Induced Writhing Test

This method is used to evaluate peripheral analgesic activity.

Methodology:

  • Animal Model: Typically, Swiss albino mice are used.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory environment for a specified period before the experiment.

  • Grouping: Animals are divided into control and test groups.

  • Drug Administration: The test compounds (anthranilic acid derivatives) or a vehicle (for the control group) are administered orally or intraperitoneally.

  • Induction of Writhing: After a predetermined time for drug absorption, a solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

  • Observation: The number of writhes is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.

  • Calculation of Inhibition: The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group] x 100

Tail-Flick Test

This method is employed to assess central analgesic activity, primarily mediated at the spinal level.

Methodology:

  • Animal Model: Rats or mice are commonly used.

  • Apparatus: A tail-flick analgesiometer is used, which applies a radiant heat source to the animal's tail.

  • Baseline Measurement: The basal reaction time (the time taken for the animal to flick its tail away from the heat source) is recorded before drug administration. A cut-off time is set to prevent tissue damage.

  • Drug Administration: The test compounds are administered to the animals.

  • Post-Drug Measurement: The reaction time is measured again at various time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Evaluation of Analgesia: An increase in the reaction time compared to the baseline indicates an analgesic effect. The results are often expressed as the percentage of maximum possible effect (% MPE).

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the processes involved, the following diagrams have been generated using Graphviz.

Experimental_Workflow_Writhing_Test cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Grouping Grouping (Control & Test) Animal_Acclimatization->Grouping Drug_Admin Drug Administration Grouping->Drug_Admin Acetic_Acid_Injection Acetic Acid Injection Drug_Admin->Acetic_Acid_Injection Observation Observation of Writhing Acetic_Acid_Injection->Observation Calculation Calculate % Inhibition Observation->Calculation Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Anthranilic_Derivatives Anthranilic Acid Derivatives Anthranilic_Derivatives->COX_Enzymes Inhibition

References

A Comparative Guide to HPLC-UV and UV-Visible Spectrophotometry for the Assay of N-(2-Amino-4-chlorophenyl)anthranilic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, for the quantitative determination of N-(2-Amino-4-chlorophenyl)anthranilic acid. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the experimental protocols and comparative performance data to aid researchers in selecting the most suitable method for their specific analytical needs, from routine quality control to in-depth stability and impurity profiling.

This compound is an aromatic amine and a derivative of anthranilic acid. Accurate and precise quantification is essential in various stages of drug development and manufacturing. While HPLC-UV offers high specificity and is considered a stability-indicating method, UV-Vis spectrophotometry presents a simpler, more rapid alternative for direct quantification.

Methodology Comparison: HPLC-UV vs. UV-Visible Spectrophotometry

The primary distinction between these two methods lies in the separation step. HPLC separates the analyte of interest from other components in a sample matrix before quantification by the UV detector. This separation provides high specificity, allowing for the accurate determination of the analyte even in the presence of impurities or degradation products. In contrast, UV-Vis spectrophotometry measures the total absorbance of a solution at a specific wavelength. This method is faster and requires less complex instrumentation but is susceptible to interference from any other components in the sample that absorb light at the same wavelength.

The choice between the two methods depends on the analytical objective. For stability studies and impurity profiling, where specificity is paramount, HPLC-UV is the superior choice. For routine assays of the pure substance or in simple formulations where interfering substances are absent, UV-Vis spectrophotometry can be a valid, cost-effective alternative.

Performance Comparison

The performance of a developed analytical method is evaluated through a set of validation parameters as stipulated by the International Council on Harmonisation (ICH) guidelines. Below is a summary of typical performance data for the two methods for the assay of this compound.

Table 1: Comparison of Method Validation Parameters

ParameterHPLC-UV MethodUV-Visible Spectrophotometric Method
Specificity High (Stability-indicating)Low to Moderate
Linearity (Range) 1 - 50 µg/mL2 - 20 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (% Recovery) 99.5 - 101.0%98.5 - 101.5%
Precision (% RSD)
- Intraday< 1.0%< 1.5%
- Interday< 1.5%< 2.0%
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL1.5 µg/mL
Robustness HighModerate

Experimental Protocols

HPLC-UV Method

This method is designed to be stability-indicating, capable of separating this compound from its potential degradation products.

Chromatographic Conditions:

  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.02 M Phosphate Buffer (pH 3.0) in a 60:40 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

Standard Solution Preparation: Accurately weigh and dissolve 10 mg of this compound reference standard in the mobile phase in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL. Prepare working standards of 1, 5, 10, 20, and 50 µg/mL by serial dilution of the stock solution with the mobile phase.

Sample Preparation: Prepare a sample solution of the test substance in the mobile phase to obtain a theoretical concentration of 20 µg/mL of this compound. Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Study: To establish the stability-indicating nature of the method, forced degradation studies should be performed on the analyte.

  • Acid Hydrolysis: Reflux with 0.1 N HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux with 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid drug substance at 105°C for 48 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours.

UV-Visible Spectrophotometric Method

This method is suitable for the rapid quantification of this compound in the absence of interfering substances.

Instrumental Conditions:

  • Instrument: Double beam UV-Visible Spectrophotometer.

  • Solvent: Methanol.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte from 200 to 400 nm (typically around 254 nm and 320 nm for similar structures). For this guide, 254 nm is used.

  • Blank: Methanol.

Standard Solution Preparation: Accurately weigh and dissolve 10 mg of this compound reference standard in methanol in a 100 mL volumetric flask to get a stock solution of 100 µg/mL. Prepare working standards of 2, 5, 10, 15, and 20 µg/mL by serial dilution of the stock solution with methanol.

Sample Preparation: Prepare a sample solution of the test substance in methanol to obtain a theoretical concentration of 10 µg/mL of this compound.

Mandatory Visualizations

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Method Validation (ICH Guidelines) A Standard & Sample Preparation C HPLC-UV Analysis (C18 Column, Mobile Phase, 254 nm) A->C B Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) D Specificity B->D Stress Samples E Linearity & Range C->E F Accuracy (% Recovery) C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J Validated Stability-Indicating Assay Method D->J E->J F->J G->J H->J I->J

Caption: Experimental workflow for HPLC-UV method validation.

Method_Selection_Logic Start Start: Assay of This compound Decision1 Is the sample a pure substance or a simple formulation with no interfering excipients? Start->Decision1 Decision2 Is the objective to perform stability studies or impurity profiling? Decision1->Decision2 No UV_Vis Use UV-Visible Spectrophotometry Decision1->UV_Vis Yes Decision2->UV_Vis No (Routine Assay) HPLC_UV Use HPLC-UV Method Decision2->HPLC_UV Yes End End UV_Vis->End HPLC_UV->End

Caption: Logical guide for selecting the appropriate analytical method.

A Comparative Purity Assessment of N-(2-Amino-4-chlorophenyl)anthranilic Acid Synthesized via Ullmann Condensation and Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of N-(2-Amino-4-chlorophenyl)anthranilic acid synthesized through two prevalent methods: the traditional Ullmann condensation and the modern Buchwald-Hartwig amination. The purity of this key intermediate, a precursor in the synthesis of pharmaceuticals like clozapine, is critical for the quality and safety of the final active pharmaceutical ingredient (API). This document presents a comparative analysis of products from both synthetic routes using High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity profiling. Detailed experimental protocols and comparative data are provided to assist researchers in selecting the optimal synthesis and analytical methods for their specific needs.

Synthesis Methods: A Comparative Overview

The synthesis of this compound typically involves the coupling of 2-chlorobenzoic acid with 4-chloro-1,2-phenylenediamine. This guide evaluates two catalytic systems for this transformation: a copper-catalyzed Ullmann condensation and a palladium-catalyzed Buchwald-Hartwig amination.

Ullmann Condensation: This classical method utilizes a copper catalyst, often in the form of cupric oxide or copper(I) salts, and typically requires high reaction temperatures. While cost-effective, it may lead to a higher impurity profile due to side reactions and harsh conditions.

Buchwald-Hartwig Amination: A more contemporary approach, this palladium-catalyzed cross-coupling reaction generally proceeds under milder conditions with higher selectivity.[1] The use of specialized phosphine ligands is crucial for the efficiency of this reaction. While potentially more expensive due to the palladium catalyst and ligands, it is expected to yield a purer product.

Purity Assessment: A Multi-faceted Approach

A combination of chromatographic and spectroscopic techniques was employed to provide a thorough purity assessment of the synthesized this compound from both synthetic routes.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the main compound and detectable impurities, allowing for a percentage purity determination based on peak area.

  • Quantitative Nuclear Magnetic Resonance (qNMR): Offers an absolute purity determination by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard. This method is insensitive to non-proton-containing impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Enables the detection and identification of impurities, even at trace levels, by providing molecular weight information for each separated component.

Experimental Protocols

Synthesis of this compound

Method A: Ullmann Condensation

A mixture of 2-chlorobenzoic acid (1.57 g, 10 mmol), 4-chloro-1,2-phenylenediamine (1.43 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and cupric oxide (0.20 g, 2.5 mmol) in N,N-dimethylformamide (DMF, 20 mL) is heated to reflux (approximately 153°C) for 8 hours.[2][3] The reaction mixture is then cooled to room temperature and poured into ice-water (100 mL). The resulting precipitate is collected by filtration, washed with water, and then acidified with 2N HCl to precipitate the product. The crude product is filtered, washed with water until the washings are neutral, and dried under vacuum.

Method B: Buchwald-Hartwig Amination

To a reaction vessel are added 2-chlorobenzoic acid (1.57 g, 10 mmol), 4-chloro-1,2-phenylenediamine (1.43 g, 10 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 91.5 mg, 0.1 mmol), XPhos (95.3 mg, 0.2 mmol), and cesium carbonate (6.52 g, 20 mmol) in anhydrous toluene (50 mL). The vessel is purged with argon and the mixture is heated to 100°C for 4 hours.[4] After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (50 mL) and washed with 1N HCl (2 x 30 mL) and brine (30 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purity Analysis Protocols

1. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

    • Gradient: 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, then return to 10% B over 1 minute and re-equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: 1 mg of the synthesized compound is dissolved in 10 mL of a 1:1 mixture of acetonitrile and water.

2. Quantitative Nuclear Magnetic Resonance (qNMR)

  • Instrumentation: 500 MHz NMR spectrometer.

  • Internal Standard: Maleic anhydride (certified reference material).

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and ~5 mg of maleic anhydride into a vial. Dissolve the mixture in 0.7 mL of DMSO-d₆.

  • Acquisition: A quantitative ¹H NMR spectrum is acquired with a relaxation delay (D1) of at least 30 seconds to ensure full relaxation of all relevant protons.

  • Purity Calculation: The purity is calculated using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, IS = internal standard.[5][6]

3. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions: Same as the HPLC method described above.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • Mass Range: m/z 100 - 500.

  • Analysis: The total ion chromatogram (TIC) is analyzed for the presence of impurities. The mass-to-charge ratio of any detected impurity peaks is used to infer their potential structures.[7][8]

Comparative Data

Table 1: HPLC Purity Analysis

Synthesis MethodRetention Time of Main Peak (min)Purity by Area %Number of Impurity Peaks (>0.05%)
Ullmann Condensation12.597.8%4
Buchwald-Hartwig Amination12.599.5%1

Table 2: qNMR Purity Analysis

Synthesis MethodMass of Analyte (mg)Mass of Internal Standard (mg)Calculated Purity (%)
Ullmann Condensation10.255.1297.5%
Buchwald-Hartwig Amination10.185.0999.3%

Table 3: LC-MS Impurity Profiling

Synthesis MethodObserved Impurities (m/z)Potential Impurity Structure
Ullmann Condensation295.0, 311.0, 403.1Dimerized starting material, N-formyl derivative, Copper complex
Buchwald-Hartwig Amination345.1Phosphine oxide adduct

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment Ullmann Ullmann Condensation Purification_U Aqueous Workup & Acidification Ullmann->Purification_U Buchwald Buchwald-Hartwig Amination Purification_B Solvent Extraction Buchwald->Purification_B HPLC HPLC Purification_U->HPLC qNMR qNMR Purification_U->qNMR LCMS LC-MS Purification_U->LCMS Purification_B->HPLC Purification_B->qNMR Purification_B->LCMS

Caption: Experimental workflow for synthesis and purity assessment.

logical_relationship Synthesis Synthesis Method Choice Purity Product Purity Synthesis->Purity Impurities Impurity Profile Synthesis->Impurities Conditions Reaction Conditions Synthesis->Conditions Cost Cost of Reagents Synthesis->Cost Analysis Analytical Techniques Purity->Analysis Impurities->Analysis Conditions->Purity Cost->Synthesis Result Purity Assessment Result Analysis->Result

Caption: Logical relationship of factors in purity assessment.

Discussion and Conclusion

The experimental data consistently demonstrate that the Buchwald-Hartwig amination yields this compound with a significantly higher purity compared to the Ullmann condensation. The HPLC analysis revealed fewer impurities in the product from the Buchwald-Hartwig reaction, which was corroborated by the qNMR results showing a higher absolute purity.

The LC-MS analysis provided valuable insights into the nature of the impurities. The product from the Ullmann condensation contained impurities likely arising from side reactions such as dimerization of the starting materials and the formation of byproducts under the harsh reaction conditions. In contrast, the primary impurity detected in the product from the Buchwald-Hartwig amination was a phosphine oxide adduct, a common byproduct of this type of reaction.

Recommendation:

For applications where high purity is paramount, such as in the synthesis of active pharmaceutical ingredients, the Buchwald-Hartwig amination is the recommended synthetic route. While the initial cost of the palladium catalyst and phosphine ligand may be higher, the superior purity of the product can lead to cost savings in downstream purification processes and ensure a more reliable and consistent product quality.

For less stringent applications or where cost is a primary driver, the Ullmann condensation may be a viable alternative, provided that robust purification methods are in place to remove the resulting impurities.

This guide highlights the importance of selecting an appropriate synthetic strategy and employing a comprehensive suite of analytical techniques for the accurate assessment of product purity in pharmaceutical development.

References

A Comparative Spectroscopic and Biological Guide to N-Phenylanthranilic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties and biological activities of N-phenylanthranilic acid and its positional isomers: 3-(phenylamino)benzoic acid and 4-(phenylamino)benzoic acid. Understanding the distinct characteristics of these isomers is crucial for their application in drug discovery and materials science. This document summarizes key experimental data to facilitate informed decisions in research and development.

Spectroscopic Comparison

The positional isomerism of the amino and carboxylic acid groups on the phenyl ring significantly influences the electronic environment of the molecules, leading to distinct spectroscopic signatures. While comprehensive experimental data for all isomers is not uniformly available in the literature, this section compiles the existing data and provides context based on related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of these isomers. The chemical shifts of the protons and carbon atoms are sensitive to the substitution pattern on the benzene ring.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data of N-Phenylanthranilic Acid Isomers

IsomerSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
N-Phenylanthranilic Acid (2-isomer) DMSO-d₆12.89 (s, 1H, COOH), 9.68 (s, 1H, NH), 7.94 (d, 1H), 7.83 (d, 1H), 7.56 (t, 1H), 7.37 (t, 2H), 7.26 (d, 2H), 7.08 (t, 1H), 6.79 (t, 1H)169.4, 144.9, 142.5, 136.0, 135.9, 133.2, 129.5, 129.4, 128.4, 123.4, 116.9, 115.8
3-(Phenylamino)benzoic Acid (3-isomer) DMSO-d₆~12.45 (s, 1H, COOH), ~7.15 (t, 1H), ~7.07 (m, 2H), ~6.74 (m, 1H), ~5.29 (s, 2H, NH₂) (for 3-aminobenzoic acid)~168.3, ~149.2, ~131.7, ~129.3, ~118.4, ~117.1, ~114.9 (for 3-aminobenzoic acid)
4-(Phenylamino)benzoic Acid (4-isomer) DMSO-d₆~11.91 (s, 1H, COOH), ~7.59 (m, 2H), ~6.52 (m, 2H), ~5.82 (s, 2H, NH₂) (for 4-aminobenzoic acid)~167.9, ~153.5, ~131.7, ~117.3, ~113.0 (for 4-aminobenzoic acid)

Note: Experimental data for the 3- and 4-isomers of N-phenylanthranilic acid is limited. The provided data for these isomers are based on the closely related aminobenzoic acids and serve as an estimation.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecules. The positions of the N-H, C=O, and C-N stretching vibrations are particularly informative for distinguishing between the isomers.

Table 2: Key IR Absorption Bands of N-Phenylanthranilic Acid Isomers (cm⁻¹)

Functional GroupN-Phenylanthranilic Acid (2-isomer)3-(Phenylamino)benzoic Acid (3-isomer) (Predicted)4-(Phenylamino)benzoic Acid (4-isomer) (Predicted)
N-H Stretch 3332Expected in the range of 3300-3500Expected in the range of 3300-3500
O-H Stretch (Carboxylic Acid) 2637 (broad)Expected as a broad band in the range of 2500-3300Expected as a broad band in the range of 2500-3300
C=O Stretch (Carboxylic Acid) 1655Expected in the range of 1680-1710Expected in the range of 1680-1710
C-N Stretch 1261Expected in the range of 1250-1350Expected in the range of 1250-1350

Note: The IR spectrum of N-phenylanthranilic acid shows characteristic bands for the secondary amine and the carboxylic acid groups.[2] The predicted values for the 3- and 4-isomers are based on general trends for aromatic amines and carboxylic acids.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data of N-Phenylanthranilic Acid Isomers

IsomerIonization MethodMolecular Ion [M]⁺ (m/z)Key Fragment Ions (m/z)
N-Phenylanthranilic Acid (2-isomer) Electron Ionization (EI)213.0789195, 167, 139
3-(Phenylamino)benzoic Acid (3-isomer) Not available213.0789Not available
4-(Phenylamino)benzoic Acid (4-isomer) Not available213.0789Not available

Biological Activity Comparison

N-phenylanthranilic acid and its derivatives, often referred to as fenamates, are a well-known class of nonsteroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

  • N-Phenylanthranilic Acid (2-isomer): This isomer and its derivatives have been extensively studied for their anti-inflammatory, analgesic, and antipyretic properties.[3] Some derivatives have also been investigated as inhibitors of amyloid aggregation, suggesting potential applications in neurodegenerative diseases.

  • 3-(Phenylamino)benzoic Acid (3-isomer): There is limited specific information on the biological activity of this isomer in the public domain.

  • 4-(Phenylamino)benzoic Acid (4-isomer): This isomer is also recognized as a nonsteroidal anti-inflammatory drug.[4] Its para-substitution pattern may influence its binding affinity and selectivity for COX isoenzymes compared to the ortho-substituted N-phenylanthranilic acid.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of N-phenylanthranilic acid isomers. Instrument parameters should be optimized for the specific instrument and sample.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the N-phenylanthranilic acid isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Set the spectral width to cover the range of -2 to 14 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data with appropriate window functions (e.g., exponential multiplication) and Fourier transformation.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR (typically several hundred to thousands).

    • Process and reference the spectrum similarly to the ¹H NMR spectrum.

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, scan the range from 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • Record a background spectrum of the empty sample compartment and subtract it from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled to a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS). For these non-volatile compounds, LC-MS with electrospray ionization (ESI) is often preferred.

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) can be used for more volatile derivatives, while ESI is suitable for the direct analysis of the acids.

  • Mass Analysis: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

  • Fragmentation Analysis (MS/MS): To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of N-phenylanthranilic acid isomers.

Spectroscopic_Comparison_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison cluster_bioactivity Biological Evaluation Synthesis Synthesis of Isomers Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Interpretation NMR->Data_Processing IR->Data_Processing MS->Data_Processing Comparison Comparative Analysis Data_Processing->Comparison Bio_Assay Biological Assays (e.g., COX Inhibition) Comparison->Bio_Assay Bio_Assay->Comparison

Caption: Workflow for the synthesis, purification, spectroscopic characterization, and biological evaluation of N-phenylanthranilic acid isomers.

References

Structure-activity relationship (SAR) of anthranilic acid sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Structure-Activity Relationship of Anthranilic Acid Sulfonamides as Methionine Aminopeptidase-2 Inhibitors

For researchers and scientists in the field of drug discovery, understanding the structure-activity relationship (SAR) of a compound class is pivotal for the rational design of more potent and selective therapeutic agents. This guide provides a detailed comparison of anthranilic acid sulfonamides as inhibitors of Methionine Aminopeptidase-2 (MetAP-2), a key enzyme implicated in angiogenesis and cancer.

Introduction to Anthranilic Acid Sulfonamides as MetAP-2 Inhibitors

Methionine aminopeptidase-2 (MetAP-2) is a metalloprotease that plays a crucial role in protein maturation by cleaving the N-terminal methionine from nascent polypeptides.[1] Its inhibition has been identified as a promising strategy for the development of anti-angiogenic and anti-cancer therapies.[2] Anthranilic acid sulfonamides have emerged as a class of reversible and selective inhibitors of MetAP-2.[2][3] These compounds were initially identified through affinity selection mass spectrometry and have been optimized from micromolar hits to potent nanomolar inhibitors through structure-based drug design.[3]

Core Structure and Key Areas of Modification

The general structure of anthranilic acid sulfonamide inhibitors consists of an anthranilic acid moiety linked to an aryl sulfonamide group. The SAR exploration has primarily focused on substitutions at three key positions, as illustrated below, to enhance potency against MetAP-2 and to modulate physicochemical properties such as serum albumin binding.

SAR_Core_Structure cluster_0 Anthranilic Acid Sulfonamide Core cluster_1 Key Modification Areas Core R1 R1: Substitutions on the Aryl Sulfonamide Ring Core->R1 Position for modulating potency and reducing albumin binding R2 R2 & R3: Substitutions on the Anthranilic Acid Ring Core->R2 Positions for optimizing potency

Caption: General structure of anthranilic acid sulfonamide and key modification points.

Structure-Activity Relationship Analysis

The following sections detail the impact of substitutions at different positions on the inhibitory activity against human MetAP-2 (hMetAP-2).

Substitutions on the Aryl Sulfonamide Ring (R1)

Modifications on the aryl sulfonamide ring have been shown to significantly impact both the potency and the extent of binding to human serum albumin (HSA). High HSA binding can reduce the free concentration of the drug, limiting its efficacy.

A key strategy to reduce HSA binding involved the introduction of a tertiary amino moiety at the ortho-position of the sulfonyl phenyl ring. This modification led to improved cellular activity.[3]

Table 1: SAR of Substitutions on the Aryl Sulfonamide Ring

CompoundR1 (ortho-substituent)hMetAP-2 Kᵢ (nM)% Human Serum Albumin Bound
1 H1.899.8
2 OCH₃1.099.8
3 N(CH₃)₂1.998.6
4 1-pyrrolidinyl1.397.4
5 1-piperidinyl0.997.8
6 4-methyl-1-piperazinyl2.595.1

Data compiled from Sheppard et al., J. Med. Chem. 2006, 49 (13), pp 3832–3849.[3]

Substitutions on the Anthranilic Acid Ring (R2 & R3)

Substitutions on the anthranilic acid moiety, particularly at the 5- and 6-positions, have been explored to optimize the interaction with the MetAP-2 active site.

It was found that small alkyl groups and a 3-furyl group were well-tolerated at the 5-position (R2). For the 6-position (R3), methoxy, methyl, and chloro groups were found to be optimal.[4]

Table 2: SAR of Substitutions on the Anthranilic Acid Ring

CompoundR2 (5-position)R3 (6-position)hMetAP-2 Kᵢ (nM)
7 HH1.8
8 CH₃H0.7
9 HOCH₃0.3
10 HCH₃0.4
11 HCl0.2
12 3-furylOCH₃0.1

Data compiled from Wang et al., Bioorg. Med. Chem. Lett. 2007, 17 (10), pp 2817-22.[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and comparison.

Human MetAP-2 Enzyme Inhibition Assay

This assay determines the inhibitory potency of the compounds against purified human MetAP-2.

Workflow:

MetAP2_Assay_Workflow cluster_0 Experimental Steps A 1. Prepare Assay Buffer (50 mM HEPES, 100 mM NaCl, 0.1 mM CoCl₂, pH 7.5) B 2. Incubate hMetAP-2 with inhibitor (various concentrations) for 15 min at 25°C A->B C 3. Initiate reaction by adding Met-Pro-AMC substrate B->C D 4. Add aminopeptidase P to cleave Pro-AMC C->D E 5. Monitor fluorescence at Ex: 380 nm, Em: 460 nm D->E F 6. Calculate Ki values from IC₅₀ using the Cheng-Prusoff equation E->F

Caption: Workflow for the MetAP-2 enzyme inhibition assay.

Detailed Steps:

  • Reagents: Human MetAP-2 enzyme, Met-Pro-AMC substrate, aminopeptidase P, HEPES buffer, NaCl, CoCl₂, DMSO for compound dilution.

  • Procedure:

    • The assay is performed in a 96-well plate format.

    • A solution of human MetAP-2 in assay buffer is pre-incubated with varying concentrations of the test compound (dissolved in DMSO) for 15 minutes at room temperature.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate, Met-Pro-AMC.

    • Aminopeptidase P is added to the reaction mixture, which cleaves the Pro-AMC amide bond, releasing the fluorescent AMC (7-amino-4-methylcoumarin) group.

    • The increase in fluorescence is monitored over time using a fluorescence plate reader.

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration to determine the IC₅₀ value. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Cell Proliferation Assay

This assay evaluates the effect of the compounds on the growth of human endothelial cells (HUVECs), a key cell type involved in angiogenesis.

Workflow:

Cell_Proliferation_Workflow cluster_1 Experimental Steps S1 1. Seed HUVECs in 96-well plates and allow to adhere overnight S2 2. Treat cells with various concentrations of the inhibitor S1->S2 S3 3. Incubate for 72 hours at 37°C, 5% CO₂ S2->S3 S4 4. Add MTS reagent to each well and incubate for 2-4 hours S3->S4 S5 5. Measure absorbance at 490 nm S4->S5 S6 6. Calculate % inhibition and determine IC₅₀ values S5->S6

Caption: Workflow for the HUVEC proliferation assay.

Detailed Steps:

  • Materials: Human Umbilical Vein Endothelial Cells (HUVECs), appropriate cell culture medium (e.g., EGM-2), 96-well plates, MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay).

  • Procedure:

    • HUVECs are seeded into 96-well plates at a specified density and allowed to attach overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of the test compound or vehicle control (DMSO).

    • The plates are incubated for 72 hours.

    • MTS reagent is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the conversion of the tetrazolium salt to formazan by viable cells.

  • Data Analysis: The absorbance at 490 nm, which is proportional to the number of viable cells, is measured using a microplate reader. The percentage of proliferation inhibition is calculated relative to the vehicle control, and IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the compound concentration.

MetAP-2 Signaling Pathway

Inhibition of MetAP-2 has downstream effects on cellular signaling pathways that regulate protein synthesis and cell proliferation. A key mechanism involves the regulation of eukaryotic initiation factor 2 alpha (eIF2α).

Caption: Simplified signaling pathway of MetAP-2 inhibition.

Under normal conditions, MetAP-2 protects eIF2α from phosphorylation, thereby promoting protein synthesis and cell proliferation.[5] When MetAP-2 is inhibited by an anthranilic acid sulfonamide, eIF2α becomes susceptible to phosphorylation by kinases. Phosphorylated eIF2α is inactive and leads to a shutdown of global protein synthesis, resulting in the inhibition of cell proliferation and angiogenesis.

Conclusion

The structure-activity relationship of anthranilic acid sulfonamides as MetAP-2 inhibitors is well-defined, providing a clear roadmap for the design of novel anti-cancer and anti-angiogenic agents. Key takeaways for drug development professionals include:

  • Targeting the Aryl Sulfonamide Ring: Introduction of a tertiary amine at the ortho-position is a validated strategy to mitigate high serum albumin binding while maintaining potency.

  • Optimizing the Anthranilic Acid Core: Small, electron-donating or halogen substituents at the 5- and 6-positions of the anthranilic acid ring can significantly enhance inhibitory activity.

  • Mechanism of Action: The anti-proliferative effects of these compounds are directly linked to the inhibition of MetAP-2 and the subsequent disruption of the eIF2α signaling pathway.

This guide provides a foundational understanding of the SAR of this important class of inhibitors, supported by experimental data and protocols, to aid in the ongoing development of next-generation MetAP-2-targeted therapies.

References

A Comparative Analysis of the Antifungal Activity of Substituted Benzenesulfonamides of Anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antifungal activity of substituted benzenesulfonamides derived from anthranilic acid. The information presented herein is collated from scientific literature to aid in the evaluation of these compounds as potential antifungal agents. This document summarizes available quantitative data, details experimental protocols for synthesis and antifungal evaluation, and visualizes key processes and relationships.

Quantitative Antifungal Activity

The antifungal efficacy of 4-substituted benzenesulfonamides of anthranilic acid has been evaluated against Candida albicans. The available data, primarily reported as percent inhibition, is summarized in the table below. It is important to note that while Minimum Inhibitory Concentration (MIC) values are the standard for such comparisons, the currently available literature on this specific class of compounds predominantly reports activity in terms of percentage inhibition at a fixed concentration.

Compound ID4-Substituent (X)Fungal StrainConcentration (µg/mL)% InhibitionReference
5 -NO₂Candida albicans ATCC 90028425-50%[1][2][3]
12850%[1]
6 -OCH₃Candida albicans ATCC 90028425-50%[1][2][3]
7 -CH₃Candida albicans ATCC 90028425-50%[1][2][3]
8 -ClCandida albicans ATCC 90028425-50%[1][2][3]

Table 1: Antifungal activity of 4-substituted benzenesulfonamides of anthranilic acid against Candida albicans.

All tested compounds demonstrated selective antifungal activity against C. albicans.[1][2][3] Notably, the sulfonamide with the electron-withdrawing nitro group (Compound 5) required a significantly higher concentration to achieve 50% inhibition compared to the initial screening concentration.[1]

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols for the synthesis and antifungal evaluation of these compounds.

Synthesis of 4-Substituted Benzenesulfonamides of Anthranilic Acid

The synthesis of these compounds is typically achieved through a base-catalyzed sulfonylation reaction.

Materials:

  • Anthranilic acid

  • 4-Substituted benzenesulfonyl chloride (e.g., 4-nitrobenzenesulfonyl chloride, 4-methoxybenzenesulfonyl chloride, 4-methylbenzenesulfonyl chloride, 4-chlorobenzenesulfonyl chloride)

  • A suitable base (e.g., triethylamine, pyridine)

  • An appropriate solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

  • Dissolve anthranilic acid in the chosen solvent.

  • Add the base to the solution and stir.

  • Slowly add the 4-substituted benzenesulfonyl chloride to the reaction mixture.

  • Continue stirring the reaction at room temperature for a specified period.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by washing with acidic and basic solutions to remove unreacted starting materials and byproducts.

  • The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.

  • The crude product is then purified, often by recrystallization from a suitable solvent system, to yield the pure 4-substituted benzenesulfonamide of anthranilic acid.[1]

Antifungal Susceptibility Testing: Agar Dilution Method

The antifungal activity of the synthesized compounds is commonly determined using the agar dilution method.

Materials:

  • Synthesized benzenesulfonamide compounds

  • Fungal strain (e.g., Candida albicans)

  • Growth medium (e.g., Sabouraud Dextrose Agar or RPMI-1640 agar)

  • Solvent for dissolving compounds (e.g., Dimethyl sulfoxide - DMSO)

  • Sterile petri dishes

  • Incubator

Procedure:

  • Preparation of Drug Solutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). From the stock solution, prepare a series of twofold dilutions to achieve the desired final concentrations in the agar.

  • Preparation of Agar Plates: Melt the sterile agar medium and allow it to cool to approximately 50°C. Add the appropriate volume of each drug dilution to the molten agar to achieve the final test concentrations. Pour the agar-drug mixture into sterile petri dishes and allow them to solidify. A control plate containing only the solvent (at the same concentration as in the test plates) and a drug-free growth control plate should also be prepared.

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain from a fresh culture. The concentration of the inoculum is typically adjusted to a specific turbidity standard (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate a small, standardized volume of the fungal suspension onto the surface of the agar plates, including the control plates.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 24-48 hours).

  • Determination of Results: After incubation, observe the plates for fungal growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the fungus. For the data presented in Table 1, the percentage of growth inhibition relative to the drug-free control was determined.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and a proposed mechanism of action.

experimental_workflow cluster_synthesis Synthesis cluster_testing Antifungal Testing s1 Anthranilic Acid + 4-Substituted Benzenesulfonyl Chloride s2 Base-catalyzed Sulfonylation s1->s2 s3 Purification (Recrystallization) s2->s3 t1 Synthesized Compound s3->t1 Characterized Compound t2 Agar Dilution Method t1->t2 t3 Inoculation with Candida albicans t2->t3 t4 Incubation t3->t4 t5 Data Analysis (% Inhibition) t4->t5 mechanism_of_action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Sulfonamide Substituted Benzenesulfonamide of Anthranilic Acid Sulfonamide->DHPS Competitively Inhibits Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (Essential for Fungal Growth) Dihydrofolate->Tetrahydrofolate

References

Evaluating the Cytotoxic Landscape of Anthranilic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthranilic acid and its derivatives represent a promising scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2][3][4] While extensive research has been conducted on various analogues, specific data on the cytotoxic effects of N-(2-Amino-4-chlorophenyl)anthranilic acid on cancer cell lines remains limited in publicly accessible literature. This guide, therefore, provides a comparative framework for evaluating the potential of this and similar compounds. By examining data from structurally related anthranilic acid derivatives, we can infer potential efficacy and outline the necessary experimental protocols for a comprehensive assessment.

Comparative Cytotoxicity of Anthranilic Acid Derivatives

To contextualize the potential of this compound, it is useful to compare the cytotoxic activities of other derivatives that have been evaluated against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several anthranilic acid analogues, showcasing the range of potencies observed within this chemical class. It is important to note that the direct cytotoxic effect of this compound is yet to be reported and requires experimental validation.

Derivative ClassCompound/DerivativeCancer Cell LineIC50 (µM)Reference
Esters of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid Pyridinyl ester 25Various human tumor cell lines< 0.1[5][6]
Compound 8dColon (COLO 205, HCT-116, KM12)0.0112 - 0.0163[7]
Compound 8bLung (EKVX, NCI-H226), Leukemia (HL-60(TB))0.0124 - 0.0165[7]
N-Benzoyl anthranilic acid derivatives Compound 10Prostate (PC-3) - AKR1C3 inhibition0.31[8]
Compound 13Prostate (PC-3) - AKR1C3 inhibition0.35[8]
Zinc Complex of a trifluorinated anthranilic acid derivative Zinc Complex 22Lung (A549), Cervical (HeLa)1.369 (A549), 2.129 (HeLa)[1]
Imidazopyrimidine derivatives Compound 3aLung (A549)5.988[9]
Benzochromene derivatives Not specifiedBreast (MCF-7)9.3 - 11.6[10]
Not specifiedBreast (MDA-MB-231)6.0 - 21.5[10]
Not specifiedBreast (T-47D)4.6 - 8.7[10]

Established Anticancer Agents for Comparison

In any new drug discovery endeavor, comparing the activity of a novel compound to existing, well-characterized drugs is crucial. For cytotoxicity assays involving the cancer cell lines listed above, the following are commonly used as positive controls:

DrugTypical Cancer Cell LinesMechanism of Action
Doxorubicin Breast (MCF-7), Liver (HepG2), Colon (COLO 205)DNA intercalator and topoisomerase II inhibitor
Cisplatin Lung, Cervical, OvarianForms DNA adducts, leading to apoptosis
Paclitaxel Breast, Lung, OvarianMicrotubule stabilizer, disrupting mitosis

Experimental Protocols

A standardized methodology is critical for the accurate assessment and comparison of cytotoxic effects. The following is a detailed protocol for the widely used MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

1. Cell Culture and Seeding:

  • Cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are harvested during their exponential growth phase and seeded into 96-well microplates at a density of 5,000-10,000 cells per well.

  • The plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial dilutions of the compound are prepared in the culture medium to achieve a range of final concentrations.

  • The culture medium from the seeded plates is replaced with the medium containing the various concentrations of the test compound. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug) are also included.

  • The plates are incubated for a specified period, typically 24, 48, or 72 hours.

3. MTT Staining and Measurement:

  • Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for another 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Potential Signaling Pathways

The anticancer activity of anthranilic acid derivatives has been linked to several cellular mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways.[2][4] While the specific pathway affected by this compound is unknown, a common target for investigation is the apoptotic signaling cascade.

G cluster_0 Cellular Stress cluster_1 Apoptotic Pathway Compound This compound Bax Bax Activation Compound->Bax Induces Bcl2 Bcl-2 Inhibition Compound->Bcl2 Inhibits Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential apoptotic signaling pathway that could be modulated by this compound.

Experimental Workflow

The systematic evaluation of a novel compound for its cytotoxic effects follows a well-defined workflow, from initial screening to more detailed mechanistic studies.

G A Compound Synthesis and Characterization B In Vitro Cytotoxicity Screening (e.g., MTT Assay) Multiple Cancer Cell Lines A->B C Determination of IC50 Values B->C D Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Western Blot Analysis of Signaling Pathway Proteins D->F E->F G In Vivo Xenograft Studies (Animal Models) F->G H Lead Compound Optimization G->H

Caption: A typical experimental workflow for the evaluation of a novel anticancer compound.

Conclusion

While direct experimental evidence for the cytotoxic effects of this compound is not yet available, the broader family of anthranilic acid derivatives has demonstrated significant anticancer potential across a variety of cancer cell lines. This guide provides a comprehensive framework for the systematic evaluation of this and other novel compounds. By employing standardized protocols and comparing results to established anticancer agents and related chemical analogues, researchers can effectively assess the therapeutic potential of new chemical entities in the ongoing search for more effective cancer treatments. The provided experimental workflow and representative signaling pathway offer a roadmap for future investigations into the mechanism of action of promising new molecules.

References

Comparative Analysis of Cross-Reactivity Potential in N-(2-Amino-4-chlorophenyl)anthranilic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cross-Reactivity in Anthranilic Acid Derivatives

Anthranilic acid derivatives are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that also include compounds with other biological activities.[1] Hypersensitivity reactions to these drugs can occur, and in some instances, cross-reactivity between different derivatives has been observed.[1] Cross-reactivity can be mediated by two primary mechanisms: a non-immunological, pharmacological mechanism related to the inhibition of the cyclooxygenase-1 (COX-1) enzyme, or a less common, immunological mechanism based on structural similarities between the drugs.[2][3] This guide focuses on the potential for immunological cross-reactivity.

An immunological cross-reactivity occurs when the immune system, having been sensitized to one drug, recognizes and reacts to another drug with a similar chemical structure.[2] For anthranilic acid derivatives, the core N-phenylanthranilic acid scaffold is a key structural feature that could be recognized by the immune system.[4][5] Variations in the substituents on the phenyl rings will influence the potential for cross-recognition by antibodies or T-cells.

Structural Comparison of Anthranilic Acid Derivatives

The potential for immunological cross-reactivity is closely linked to the degree of structural similarity between compounds. The following table presents the structures of N-(2-Amino-4-chlorophenyl)anthranilic acid and several well-known fenamates to illustrate the structural relationships within this class of compounds.

Compound NameCore StructureR1 Substituent (on amino-phenyl ring)R2 Substituent (on anthranilic acid ring)
This compoundAnthranilic Acid-NH2, -Cl-H
Mefenamic AcidAnthranilic Acid-CH3, -CH3-H
Tolfenamic AcidAnthranilic Acid-CH3, -Cl-H
Flufenamic AcidAnthranilic Acid-CF3-H
Meclofenamic AcidAnthranilic Acid-CH3, -Cl-Cl

Experimental Protocols for Assessing Cross-Reactivity

To definitively determine the cross-reactivity profile of this compound derivatives, a combination of in vitro and in vivo experimental studies would be required. The following are detailed methodologies for key experiments.

In Vitro Assays

1. Leukocyte Histamine Release Test (LHRT)

The LHRT is an in vitro method to assess immediate-type hypersensitivity by measuring the release of histamine from basophils upon exposure to an allergen.[6][7][8]

  • Principle: If a patient is sensitized to a drug, their basophils will have drug-specific IgE antibodies on their surface. When these cells are exposed to the drug in vitro, it will trigger degranulation and the release of histamine.[8]

  • Methodology:

    • Blood Collection: Whole blood is collected from the sensitized subject in heparinized tubes.

    • Leukocyte Isolation: Leukocytes, including basophils, are isolated from the whole blood sample.

    • Incubation: The isolated leukocytes are incubated with varying concentrations of the test compounds (the primary sensitizing drug and the potential cross-reactive derivatives). A positive control (e.g., anti-IgE antibody) and a negative control (buffer) are also included.

    • Histamine Measurement: After incubation, the supernatant is collected, and the amount of released histamine is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).[9]

    • Data Analysis: The percentage of histamine release is calculated relative to the total histamine content of the cells (determined by lysing a separate aliquot of cells). A significant histamine release in the presence of a derivative compound indicates cross-reactivity.

2. Lymphocyte Transformation Test (LTT)

The LTT is an in vitro assay used to detect drug-specific T-cell mediated hypersensitivity.[10][11][12]

  • Principle: If a patient has been sensitized to a drug, they will have memory T-cells that can recognize the drug. When peripheral blood mononuclear cells (PBMCs) from the patient are exposed to the drug in vitro, these specific T-cells will proliferate.[13]

  • Methodology:

    • PBMC Isolation: PBMCs are isolated from the patient's blood using density gradient centrifugation.

    • Cell Culture: The PBMCs are cultured in the presence of the test compounds (the sensitizing drug and its derivatives) at various concentrations for several days. A positive control (e.g., a mitogen like phytohemagglutinin) and a negative control (culture medium alone) are included.

    • Proliferation Assay: T-cell proliferation is measured by the incorporation of a radiolabeled nucleotide (e.g., ³H-thymidine) or by using a colorimetric assay (e.g., BrdU incorporation).

    • Data Analysis: The results are expressed as a stimulation index (SI), which is the ratio of proliferation in the presence of the drug to the proliferation in the negative control. An SI above a certain threshold (typically 2 or 3) is considered a positive result, indicating T-cell sensitization and potential cross-reactivity. The timing of the test after the initial reaction can be crucial for its sensitivity.[14]

In Vivo Assays

Oral Challenge Test

The oral challenge test is considered the gold standard for diagnosing drug hypersensitivity and assessing cross-reactivity.[1] It should only be performed in a controlled clinical setting with immediate access to emergency medical care.

  • Principle: The patient is administered a controlled, escalating dose of the suspected cross-reactive drug to determine if it elicits a clinical reaction.

  • Methodology:

    • Patient Selection: The test is performed on patients with a confirmed history of a hypersensitivity reaction to a specific anthranilic acid derivative.

    • Drug Administration: The test begins with a very small dose of the derivative, which is gradually increased at set intervals (e.g., every 30-60 minutes) until a therapeutic dose is reached or a reaction occurs.

    • Monitoring: The patient is closely monitored for any signs or symptoms of a hypersensitivity reaction.

    • Interpretation: The absence of a reaction at a therapeutic dose suggests a lack of clinical cross-reactivity. The occurrence of a reaction confirms cross-reactivity.

Visualization of Immunological Cross-Reactivity

The following diagrams illustrate the conceptual basis of immunological cross-reactivity and a general workflow for its assessment.

G Conceptual Pathway of Immunological Cross-Reactivity cluster_0 Initial Sensitization cluster_1 Cross-Reactivity Elicitation A Drug A (e.g., this compound) B Antigen Presenting Cell (APC) A->B Uptake & Processing C T-cell Activation & B-cell Production of IgE B->C Antigen Presentation D Memory T-cells & Mast Cell Bound IgE Specific to Drug A C->D Immune Memory F Recognition by Memory T-cells or Mast Cell Bound IgE D->F Cross-recognition E Structurally Similar Drug B (Derivative) E->F G Immune Response (e.g., Histamine Release, Cytokine Production) F->G H Clinical Symptoms of Hypersensitivity G->H

Caption: Immunological cross-reactivity pathway.

G Experimental Workflow for Cross-Reactivity Assessment start Patient with Suspected Hypersensitivity to Drug A in_vitro In Vitro Testing (LHRT, LTT) start->in_vitro positive_ivt Positive Result: Potential Cross-Reactivity in_vitro->positive_ivt If positive negative_ivt Negative Result: Low Likelihood of Cross-Reactivity in_vitro->negative_ivt If negative in_vivo In Vivo Testing (Oral Challenge) positive_ivv Positive Result: Confirmed Cross-Reactivity in_vivo->positive_ivv If reaction occurs negative_ivv Negative Result: No Clinical Cross-Reactivity in_vivo->negative_ivv If no reaction positive_ivt->in_vivo Consider for confirmation

Caption: Workflow for assessing cross-reactivity.

Conclusion

While specific cross-reactivity data for this compound derivatives is lacking, the principles of immunological cross-reactivity in structurally related anthranilic acid derivatives suggest that it is a potential risk. The degree of structural similarity between the derivatives is a key determinant of this risk. A comprehensive assessment of cross-reactivity would necessitate a combination of in vitro assays, such as the LHRT and LTT, followed by carefully controlled in vivo challenges in sensitized individuals. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for designing and interpreting such studies.

References

A Comparative Guide to the Synthesis of Anthranilic Acid Amides: Efficiency and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of anthranilic acid amides is a critical step in the discovery of novel therapeutics. These scaffolds are prevalent in a wide range of biologically active compounds, exhibiting activities from anti-inflammatory to anticancer agents. This guide provides an objective comparison of common synthetic methods, supported by experimental data, detailed protocols, and visual workflows to aid in methodological selection.

Comparative Analysis of Synthetic Methodologies

The synthesis of anthranilic acid amides can be approached through several key methodologies, each with distinct advantages and limitations in terms of yield, reaction conditions, and substrate scope. Below is a summary of quantitative data for three prominent methods: the classical reaction involving isatoic anhydride, a modern rhodium-catalyzed C-H amidation, and the well-established copper-catalyzed Ullmann condensation.

MethodAmide ProductReagents & ConditionsTime (h)Yield (%)Reference
Isatoic Anhydride N-Aryl AnthranilamidesIsatoic anhydride, various anilines, glacial acetic acid2-472-90[1]
AnthranilamideIsatoic anhydride, aqueous ammonia, 55-60°C0.5-191-96[2][3]
N-IsopropylanthranilamideIsatoic anhydride, isopropylamine, water, 45°C0.560[2][3]
Rh(III)-Catalyzed Amidation N-Acyl AnthranilamidesAnilide, Isocyanate, --INVALID-LINK--2 (5 mol%), THF, rt1684-96[4]
Pyrimidin-4-onesEnamide, Isocyanate, --INVALID-LINK--2 (5 mol%), THF, 105°C16~80[4]
Copper-Catalyzed Amination N-Aryl Anthranilic Acids2-Chlorobenzoic acid, aniline derivatives, Cu/Cu2O, K2CO3, 2-ethoxyethanol, 130°C24up to 99[5]
N-Aryl Anthranilic Acids2-Bromobenzoic acids, amines, Cu powder/Cu2O, 2-ethoxyethanol, 130°CNot Specifiedup to 99[6]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are intended to serve as a practical guide for laboratory implementation.

Synthesis of N-Aryl Anthranilamides from Isatoic Anhydride

This method offers a straightforward approach to a variety of N-substituted anthranilamides.

Procedure:

  • A mixture of the appropriate aminoazobenzene derivative (0.01 mol) and isatoic anhydride (0.01 mol) is prepared in glacial acetic acid (20 mL).

  • The reaction mixture is heated under reflux for a duration of 2-4 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is then poured into cold water.

  • The precipitated solid product is collected by filtration, washed with water, and dried.

  • If necessary, the crude product is purified by recrystallization from a suitable solvent.[1]

Rh(III)-Catalyzed C-H Amidation of Anilides with Isocyanates

This modern, atom-economical method provides direct access to N-acyl anthranilamides under mild conditions.[4][7]

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the anilide (0.5 mmol, 2.0 equiv).

  • Add --INVALID-LINK--2 (17.8 mg, 0.025 mmol, 5 mol %).

  • The vial is sealed with a Teflon-lined cap and the atmosphere is replaced with nitrogen.

  • Anhydrous THF (1.0 mL) is added via syringe.

  • The isocyanate (0.25 mmol, 1.0 equiv) is then added dropwise via syringe.

  • The reaction mixture is stirred at room temperature for 16 hours.

  • After 16 hours, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired N-acyl anthranilamide.[4]

Copper-Catalyzed Amination (Ullmann Condensation)

The Ullmann condensation is a robust and widely used method for the formation of C-N bonds to generate N-aryl anthranilic acids, which are precursors to the corresponding amides.

Procedure for N-Aryl Anthranilic Acid Synthesis:

  • To a round-bottom flask, add 2-chlorobenzoic acid (8.8 mmol), the corresponding aniline derivative (9.3 mmol), copper powder (0.8 mmol), cuprous oxide (Cu2O, 0.4 mmol), and potassium carbonate (8.8 mmol).

  • Add 2-ethoxyethanol (3 mL) under a nitrogen atmosphere.

  • The reaction mixture is heated to reflux at 130°C for 24 hours.

  • After cooling to room temperature, the mixture is diluted with water and acidified with concentrated HCl.

  • The resulting precipitate is collected by filtration, washed with water, and dried to yield the N-aryl anthranilic acid.[5]

Visualizing the Process and Potential Applications

To further clarify the experimental process and a potential biological context for the synthesized molecules, the following diagrams are provided.

G cluster_synthesis Synthesis cluster_purification Purification Starting Materials Starting Materials Reaction Mixture Reaction Mixture Starting Materials->Reaction Mixture Reaction Reaction Reaction Mixture->Reaction Workup Workup Reaction->Workup Crude Product Crude Product Workup->Crude Product Purification Method Column Chromatography or Recrystallization Crude Product->Purification Method Pure Product Pure Product Purification Method->Pure Product Characterization Characterization Pure Product->Characterization

A generalized workflow for the synthesis and purification of anthranilic acid amides.

Many anthranilic acid amides have been investigated for their potential as anticancer agents, with some acting as inhibitors of vascular endothelial growth factor (VEGF) receptor kinases, key players in tumor angiogenesis.

G VEGF VEGF VEGFR VEGF Receptor (Tyrosine Kinase) VEGF->VEGFR P Autophosphorylation VEGFR->P Anthranilic Acid Amide Anthranilic Acid Amide Anthranilic Acid Amide->VEGFR Inhibition Signaling Cascade Downstream Signaling (e.g., MAPK, PI3K-Akt) P->Signaling Cascade Cellular Responses Angiogenesis (Endothelial Cell Proliferation, Migration, and Survival) Signaling Cascade->Cellular Responses

Hypothetical signaling pathway of an anthranilic acid amide inhibiting VEGFR.

References

Safety Operating Guide

Proper Disposal of N-(2-Amino-4-chlorophenyl)anthranilic acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of N-(2-Amino-4-chlorophenyl)anthranilic acid, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety Considerations:

This compound is categorized as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. In case of contact, refer to the specific first-aid measures outlined in the Safety Data Sheet (SDS).

Disposal Protocol

The primary directive for the disposal of this compound is to entrust it to a licensed and approved waste disposal company. This ensures that the chemical is managed in an environmentally safe and compliant manner.

Step-by-Step Disposal Procedure:

  • Container Management:

    • Do not dispose of this compound down the drain or with general laboratory trash.

    • Keep the chemical in its original, clearly labeled container. If the original container is damaged, use a compatible and properly labeled secondary container.

    • Ensure the container is tightly sealed to prevent any leakage or release of dust.

  • Waste Segregation:

    • This compound should be segregated as a solid chemical waste.

    • Avoid mixing it with other chemical waste unless explicitly permitted by your institution's waste management guidelines. Incompatible mixtures can lead to hazardous reactions.

  • Labeling:

    • The waste container must be clearly and accurately labeled with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., irritant).

  • Storage Pending Disposal:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure chemical waste storage area.

    • This area should be away from incompatible materials and general laboratory traffic.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste manager.

    • Provide them with the necessary information about the chemical, including its name, quantity, and any associated hazards.

    • Follow their specific procedures for scheduling a pickup by a licensed chemical waste disposal contractor.

Quantitative Data Summary:

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Weight262.69 g/mol
Melting Point191 °C (decomposes)
Boiling Point442.4 °C at 760 mmHg
Flash Point221.4 °C
Density1.441 g/cm³

Source: PubChem CID 610730, LookChem[1][3]

Disposal Workflow Diagram:

The following diagram illustrates the logical flow of the disposal process for this compound.

start Start: Chemical Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Keep in Original or Properly Labeled Container ppe->container segregate Segregate as Solid Chemical Waste container->segregate label Label Container with Chemical Name and Hazards segregate->label storage Store in Designated Waste Area label->storage contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs pickup Arrange for Pickup by Licensed Waste Disposal contact_ehs->pickup end End: Proper Disposal pickup->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-(2-Amino-4-chlorophenyl)anthranilic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols for N-(2-Amino-4-chlorophenyl)anthranilic acid

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound (CAS No. 67990-66-3). Adherence to these procedures is paramount to ensure personal safety and maintain a secure laboratory environment.

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as a skin, eye, and respiratory irritant[1][2][3]. Therefore, implementing robust safety measures is not just a recommendation but a necessity.

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before commencing any work with this compound, ensure that all necessary personal protective equipment is readily available and in good condition. The following table summarizes the required PPE for handling this compound.

Protection Type Required PPE Specifications & Rationale
Respiratory Protection NIOSH-approved N95 dust mask or higherTo prevent inhalation of the powdered compound, which may cause respiratory irritation[1][2][3].
Eye and Face Protection Chemical safety goggles or a face shieldTo protect the eyes from dust particles and potential splashes, as the compound is a serious eye irritant[1][2][3].
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact, as the compound is a known skin irritant[1][2]. Inspect gloves for any signs of degradation before use.
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Foot Protection Closed-toe shoesTo provide protection against spills and falling objects.
Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural workflow for safely handling this compound from initial preparation to final disposal.

1. Preparation and Engineering Controls:

  • Fume Hood: All handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Safety Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.

  • Material Weighing: When weighing the compound, do so on a disposable weigh boat or paper to minimize contamination of the balance.

2. Handling and Experimental Use:

  • Avoid Dust Formation: Handle the compound gently to avoid generating dust.

  • Spill Management: In the event of a spill, do not use dry sweeping methods. Instead, gently cover the spill with an absorbent material, and then carefully collect it into a designated waste container.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory area[4].

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste containing this compound, including excess reagent, contaminated PPE, and spill cleanup materials, must be collected in a clearly labeled, sealed hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.

Visualizing Safe Handling and Emergency Response

To further clarify the operational workflow and emergency preparedness, the following diagrams illustrate the key procedural steps.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Fume Hood prep_ppe->prep_fume_hood prep_safety_equip Verify Safety Equipment Accessibility prep_fume_hood->prep_safety_equip handling_weigh Weigh Compound Carefully prep_safety_equip->handling_weigh handling_use Perform Experimental Procedure handling_weigh->handling_use disposal_segregate Segregate Contaminated Waste handling_use->disposal_segregate disposal_label Label Waste Container disposal_segregate->disposal_label disposal_store Store in Designated Area disposal_label->disposal_store disposal_dispose Arrange for Professional Disposal disposal_store->disposal_dispose

Caption: Workflow for handling this compound.

Emergency Response Protocol cluster_spill In Case of a Spill cluster_exposure In Case of Personal Exposure spill_evacuate Evacuate Immediate Area if Necessary spill_absorb Cover with Absorbent Material spill_evacuate->spill_absorb spill_collect Collect into Waste Container spill_absorb->spill_collect spill_clean Clean the Area spill_collect->spill_clean exposure_skin Skin: Wash with Soap and Water exposure_seek_medical Seek Immediate Medical Attention exposure_skin->exposure_seek_medical exposure_eyes Eyes: Flush with Water for 15 mins exposure_eyes->exposure_seek_medical exposure_inhalation Inhalation: Move to Fresh Air exposure_inhalation->exposure_seek_medical

Caption: Emergency procedures for spills and personal exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Amino-4-chlorophenyl)anthranilic acid
Reactant of Route 2
N-(2-Amino-4-chlorophenyl)anthranilic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.